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  • Product: 5-Phenyldodecane
  • CAS: 2719-63-3

Core Science & Biosynthesis

Foundational

5-phenyldodecane chemical and physical properties

An In-depth Technical Guide to the Core Chemical and Physical Properties of 5-Phenyldodecane For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the k...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical and Physical Properties of 5-Phenyldodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-phenyldodecane. It is intended to serve as a foundational resource for professionals in research, chemical synthesis, and materials science. The information is compiled from various chemical databases and literature sources, with a focus on presenting quantitative data and outlining the standard methodologies used for their determination.

Introduction

5-Phenyldodecane (CAS No: 2719-63-3) is an organic compound classified as an alkylbenzene.[1][2] Its structure consists of a twelve-carbon aliphatic chain (dodecane) with a phenyl group substituted at the fifth carbon position.[2][3] This structure imparts a hydrophobic nature, making it insoluble in water but soluble in many organic solvents.[3] Typically a colorless to pale yellow liquid at room temperature, 5-phenyldodecane is of interest in organic synthesis and materials science, where it may serve as a chemical intermediate for products such as surfactants and lubricants.[3]

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of 5-phenyldodecane are summarized below. The data has been aggregated from multiple sources, and variations in reported values are noted where applicable.

Table 1: Identifiers and Key Properties of 5-Phenyldodecane

PropertyValueSource(s)
Molecular Formula C₁₈H₃₀[3][4]
Molecular Weight 246.43 g/mol [1][4]
IUPAC Name dodecan-5-ylbenzene[4]
Synonyms (1-butyloctyl)benzene, Dodecane, 5-phenyl-[3][4]
CAS Number 2719-63-3[1][5]
Appearance Colorless to pale yellow liquid[3]

Table 2: Quantitative Physicochemical Data for 5-Phenyldodecane

PropertyValueConditions / NotesSource(s)
Density 0.855 g/cm³[1]
0.8485 g/cm³at 30 °C[2]
0.841 g/mL[5]
Boiling Point 323.3 °Cat 760 mmHg[1]
113 °Cat 0.4 Torr[2]
Flash Point 145.2 °C[1]
Vapor Pressure 0.0005 mmHgat 25 °C[1]
Refractive Index 1.482[1]
1.485[5]
LogP (Octanol/Water Partition) 6.32Predicted[1]
8.01Predicted[5]
Solubility Insoluble in water; Soluble in organic solvents[3]

Experimental Protocols

While specific, detailed experimental reports for the determination of 5-phenyldodecane's properties are not widely published, the following sections describe the standard methodologies that are broadly applicable for characterizing alkylbenzenes.

Determination of Boiling Point

The boiling point of a liquid hydrocarbon like 5-phenyldodecane is typically determined by distillation, following a standard method such as ASTM D1078.

  • Principle: The sample is distilled under controlled conditions from a distillation flask into a condenser. The temperature of the vapor is recorded continuously. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For measurements at reduced pressure (vacuum distillation), the setup is connected to a vacuum pump, and the pressure is monitored with a manometer.

  • Apparatus: Distillation flask, condenser, heating mantle, calibrated thermometer or thermocouple, and, if necessary, a vacuum pump and manometer.

  • Procedure:

    • A measured volume of the sample is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, ensuring all joints are secure.

    • The sample is heated, and the temperature is recorded at the first drop of distillate and throughout the distillation process.

    • If performing vacuum distillation, the system is first evacuated to the desired pressure before heating commences.

    • The observed temperature is corrected to standard pressure (760 mmHg) if necessary using the Sydney-Young equation.

Determination of Density

Density is measured using a pycnometer or a digital densitometer at a controlled temperature.

  • Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precise, known volume. Its mass is measured when empty, when filled with the sample liquid, and when filled with a reference substance (typically deionized water).

  • Apparatus: Pycnometer (e.g., Gay-Lussac type), analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The clean, dry pycnometer is weighed accurately.

    • It is filled with the sample liquid, avoiding air bubbles, and placed in a constant-temperature bath (e.g., 30 °C) until it reaches thermal equilibrium.[2]

    • The volume is adjusted precisely, the exterior is cleaned and dried, and the filled pycnometer is weighed.

    • The process is repeated with deionized water to calibrate the exact volume of the pycnometer at that temperature.

    • The density is calculated by dividing the mass of the sample liquid by its volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique used to separate, identify, and quantify components of a mixture. For a pure substance, it confirms identity and purity.

  • Principle: The sample is vaporized and injected into a gas chromatograph. An inert carrier gas moves the sample through a heated capillary column, where components separate based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of the molecule.[6]

  • Apparatus: Gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • A dilute solution of 5-phenyldodecane in a volatile organic solvent is prepared.

    • A small volume (typically 1 µL) is injected into the GC.

    • The oven temperature is programmed to ramp up, allowing for the separation of any potential impurities.

    • The mass spectrometer scans a range of mass-to-charge ratios (e.g., m/z 50-500).

    • The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of the main peak is compared to a reference library (like NIST) for confirmation of 5-phenyldodecane.[7]

Characterization Workflow

The logical flow for the physicochemical characterization of a compound like 5-phenyldodecane involves several sequential stages, from initial sourcing to final data analysis and reporting.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Property Determination cluster_2 Phase 3: Data Handling synthesis Synthesis or Procurement purification Purification (e.g., Distillation, Chromatography) synthesis->purification purity_check Purity Assessment (e.g., GC, NMR) purification->purity_check physical Physical Properties - Density - Boiling Point - Refractive Index purity_check->physical chemical Chemical Properties - Spectroscopic Analysis (MS, NMR) - Solubility Tests purity_check->chemical analysis Data Analysis & Comparison physical->analysis chemical->analysis report Technical Report Generation analysis->report

Caption: Workflow for Physicochemical Characterization of 5-Phenyldodecane.

Biological Activity and Signaling Pathways

Current publicly available literature and databases do not indicate significant research into the specific biological activities or signaling pathway interactions of 5-phenyldodecane. Its mention in the context of natural products is limited to its identification in the plant Acca sellowiana.[4] Therefore, no signaling pathway diagrams are relevant at this time. The primary focus of this compound remains in the fields of synthetic chemistry and materials science.

References

Exploratory

5-phenyldodecane IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-phenyldodecane, an alkylbenzene characterized by a dodecane chain substituted with a phenyl grou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-phenyldodecane, an alkylbenzene characterized by a dodecane chain substituted with a phenyl group at the fifth carbon. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dodecan-5-ylbenzene .[1] It is classified as an alkylbenzene.[2][3][4]

A variety of synonyms are used in literature and commercial listings to refer to 5-phenyldodecane. These are summarized in the table below for easy reference.

Synonym Reference
5-Phenyldodecane[1][2][5]
(1-Butyloctyl)benzene[1][2][5]
Benzene, (1-butyloctyl)-[1][2][5]
Dodecane, 5-phenyl-[1][2]
a-Butyloctylbenzene[2]
(Dodecan-5-yl)benzene[2]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 5-phenyldodecane is presented below.

Property Value Reference
Molecular Formula C₁₈H₃₀[1][5]
Molecular Weight 246.43 g/mol [4]
CAS Number 2719-63-3[1][2]
Boiling Point 113 °C at 0.4 Torr[4]
Density 0.841 g/mL[6]
Vapor Pressure 0.000584 mmHg[2]
Kovats Retention Index Standard non-polar: 1721.4, 1722, 1723[2]
Semi-standard non-polar: 293.7, 1725, 1729, 1731, 1732[2]
Standard polar: 1928[2]

Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of 5-phenyldodecane can be achieved via the Friedel-Crafts alkylation of benzene with an appropriate dodecene isomer or a haloalkane in the presence of a Lewis acid catalyst.[7] This electrophilic aromatic substitution reaction is a fundamental method for forming C-C bonds with aromatic rings.[7]

A representative protocol for the synthesis of phenyldodecane isomers is the alkylation of benzene with 1-dodecene.[1] It is important to note that this reaction can lead to a mixture of isomers, with the position of the phenyl group on the dodecane chain depending on the reaction conditions and the potential for carbocation rearrangements.[8][9] To favor the formation of 5-phenyldodecane, 5-chlorododecane or 5-bromododecane could be used as the alkylating agent.

Materials:

  • Benzene (anhydrous)

  • 5-chlorododecane (or other suitable precursor)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid[7][10]

  • Anhydrous diethyl ether or other suitable inert solvent

  • Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous diethyl ether.

  • Addition of Alkylating Agent: Dissolve 5-chlorododecane in anhydrous diethyl ether and add it to the addition funnel.

  • Alkylation: Add the 5-chlorododecane solution dropwise to the stirred suspension of aluminum chloride in benzene at a temperature that maintains a gentle reflux. The reaction is exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of a dilute aqueous solution of hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 5-phenyldodecane.

Logical Relationships

The following diagram illustrates the classification and identification of 5-phenyldodecane.

G cluster_classification Classification cluster_identity Identity Organic Compound Organic Compound Hydrocarbon Hydrocarbon Organic Compound->Hydrocarbon Aromatic Hydrocarbon Aromatic Hydrocarbon Hydrocarbon->Aromatic Hydrocarbon Alkylbenzene Alkylbenzene Aromatic Hydrocarbon->Alkylbenzene 5-Phenyldodecane 5-Phenyldodecane Alkylbenzene->5-Phenyldodecane is a dodecan-5-ylbenzene (IUPAC) dodecan-5-ylbenzene (IUPAC) 5-Phenyldodecane->dodecan-5-ylbenzene (IUPAC) IUPAC Name C18H30 (Formula) C18H30 (Formula) 5-Phenyldodecane->C18H30 (Formula) Formula 2719-63-3 (CAS) 2719-63-3 (CAS) 5-Phenyldodecane->2719-63-3 (CAS) CAS Number

Caption: Classification and identifiers for 5-phenyldodecane.

References

Foundational

What is the molecular formula of 5-phenyldodecane

Molecular Formula: C₁₈H₃₀ Introduction 5-Phenyldodecane is an alkylbenzene characterized by a dodecane chain substituted with a phenyl group at the fifth carbon position.[1] While not extensively documented as an active...

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₁₈H₃₀

Introduction

5-Phenyldodecane is an alkylbenzene characterized by a dodecane chain substituted with a phenyl group at the fifth carbon position.[1] While not extensively documented as an active pharmaceutical ingredient, its structural characteristics—a long aliphatic chain coupled with an aromatic ring—suggest potential applications in chemical synthesis and as an excipient in pharmaceutical formulations. This technical guide provides a summary of its physicochemical properties, a plausible synthetic route, and a discussion of its potential relevance to drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 5-phenyldodecane is presented in the table below. This data is essential for understanding its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₁₈H₃₀PubChem
Molecular Weight 246.43 g/mol PubChem
CAS Number 2719-63-3PubChem
Appearance Not specified, likely a liquid-
Boiling Point 323.3 °C at 760 mmHgChemsrc
Density 0.855 g/cm³Chemsrc
Flash Point 145.2 °CChemsrc
Vapor Pressure 0.0005 mmHg at 25 °CChemsrc
LogP 6.32090Chemsrc
Refractive Index 1.482Chemsrc

Synthesis Protocol

Reaction: Friedel-Crafts Alkylation of Benzene with 5-chlorododecane.

Materials:

  • Benzene (anhydrous)

  • 5-chlorododecane

  • Aluminum chloride (AlCl₃, anhydrous)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene.

  • Catalyst Addition: To the stirred benzene, carefully add anhydrous aluminum chloride in portions. The reaction is exothermic and may generate HCl gas.

  • Alkylation: From the dropping funnel, add 5-chlorododecane dropwise to the stirred mixture at a rate that maintains a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is deemed complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of a dilute aqueous solution of hydrochloric acid to decompose the aluminum chloride catalyst.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a dilute sodium bicarbonate solution, water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-phenyldodecane can be purified by vacuum distillation.

Synthetic Workflow

The logical workflow for the synthesis and purification of 5-phenyldodecane can be visualized as follows:

G Reactants Benzene + 5-chlorododecane Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst AlCl3 (catalyst) Catalyst->Reaction Quenching Quenching (HCl aq.) Reaction->Quenching Workup Aqueous Work-up Quenching->Workup Purification Vacuum Distillation Workup->Purification Product Pure 5-Phenyldodecane Purification->Product

A flowchart illustrating the synthesis and purification of 5-phenyldodecane.

Relevance in Drug Development

While there is no direct evidence of 5-phenyldodecane being used as an active pharmaceutical ingredient or having specific biological activity, its chemical structure is relevant to drug development in the context of pharmaceutical formulations. Long-chain alkylbenzenes can function as excipients, which are inactive substances used as a carrier for the active ingredients of a medication.

Potential roles for compounds like 5-phenyldodecane in pharmaceutical formulations include:

  • Surfactants: The amphiphilic nature of alkylbenzenes, with a hydrophobic alkyl tail and a hydrophilic phenyl group, allows them to act as surfactants.[2][3] Surfactants are crucial in pharmaceutical formulations for solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability.[3] They can also be used as emulsifying agents to stabilize oil-in-water or water-in-oil formulations.

  • Lubricants: In the manufacturing of solid dosage forms like tablets, lubricants are added to prevent the formulation from sticking to the tablet press machinery.[4][5] While magnesium stearate is a common lubricant, other hydrophobic molecules can also serve this purpose.[4][5]

  • Components of Drug Delivery Systems: The lipophilic nature of 5-phenyldodecane makes it a candidate for inclusion in lipid-based drug delivery systems, such as nanoemulsions or self-emulsifying drug delivery systems (SEDDS), which are designed to improve the oral absorption of hydrophobic drugs.[6][7][8][9]

It is important to note that the use of 5-phenyldodecane in any pharmaceutical application would require extensive toxicological studies to ensure its safety. Currently, there is a lack of publicly available data on the in vitro or in vivo toxicity of 5-phenyldodecane.

References

Exploratory

The Enigmatic Presence of 5-Phenyldodecane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Phenyldodecane, a long-chain alkylbenzene, represents a class of specialized metabolites with a sparsely documented natural occurrence in the pla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyldodecane, a long-chain alkylbenzene, represents a class of specialized metabolites with a sparsely documented natural occurrence in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge surrounding 5-phenyldodecane in plants, with a primary focus on its known botanical source, hypothetical biosynthesis, and the experimental methodologies required for its isolation and characterization. This document aims to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug discovery, highlighting the significant research gaps and future directions for the exploration of this and similar compounds.

Introduction

Specialized metabolites in plants, often referred to as secondary metabolites, are a vast and diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. These molecules, which include alkaloids, terpenes, and phenolic compounds, play crucial roles in the plant's interaction with its environment, acting as defense compounds, signaling molecules, and attractants. Within the broad category of phenolic compounds, which are characterized by an aromatic ring bearing one or more hydroxyl groups, exists a less-explored subgroup of phenylalkanes.

5-Phenyldodecane (C18H30) is an alkylbenzene consisting of a dodecane chain substituted at the fifth position by a phenyl group. While synthetic long-chain alkylbenzenes are well-known for their industrial applications and environmental presence, the natural occurrence of their specific isomers in plants is a field that remains largely unexplored. To date, the primary and only documented natural source of 5-phenyldodecane in the plant kingdom is the feijoa or pineapple guava (Acca sellowiana), a species belonging to the Myrtaceae family.[1] The limited information on this compound's distribution, biosynthesis, and biological function within plants presents both a challenge and an opportunity for natural product research. This guide will synthesize the available information and provide a technical framework for future investigations.

Natural Occurrence of 5-Phenyldodecane

The identification of 5-phenyldodecane in plants is exceptionally rare based on current scientific literature. The sole reported instance is in Acca sellowiana.[1] Quantitative data regarding its concentration in various tissues of the plant (e.g., leaves, fruit, bark) is not yet available. This significant gap in knowledge underscores the need for targeted phytochemical analyses of Acca sellowiana and other related species.

Compound NameChemical FormulaPlant SourcePlant FamilyReference
5-PhenyldodecaneC18H30Acca sellowianaMyrtaceae[1]

Hypothetical Biosynthesis of 5-Phenyldodecane in Plants

The precise biosynthetic pathway for 5-phenyldodecane in plants has not been elucidated. However, a plausible pathway can be hypothesized based on established knowledge of fatty acid and phenylpropanoid metabolism in plants. The formation of the dodecane aliphatic chain is likely derived from fatty acid biosynthesis, while the phenyl group originates from the shikimate pathway.

Proposed Biosynthetic Steps:

  • Dodecanoyl-CoA Formation: The C12 fatty acid, lauric acid (dodecanoic acid), is synthesized in the plastids via the fatty acid synthase (FAS) complex. This process involves the sequential addition of two-carbon units from malonyl-ACP to an acetyl-CoA primer. The resulting lauroyl-ACP is then hydrolyzed to lauric acid and activated to dodecanoyl-CoA in the cytoplasm.

  • Phenylalanine Biosynthesis: The shikimate pathway, a seven-step metabolic route, converts the primary metabolites phosphoenolpyruvate and erythrose-4-phosphate into chorismate. Chorismate is a key branch-point intermediate for the synthesis of the aromatic amino acids, including phenylalanine.[2][3][4]

  • Formation of a Phenylpropanoid Precursor: Phenylalanine is the precursor to a wide array of phenylpropanoid compounds. It is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent enzymatic reactions could potentially lead to a reactive phenyl intermediate.

  • Alkylation Event: The final and most speculative step would involve a Friedel-Crafts-type alkylation reaction where the dodecanoyl-CoA (or a derivative) electrophilically attacks the aromatic ring of a phenylpropanoid precursor. This reaction would likely be catalyzed by a specialized alkyltransferase enzyme.

G Hypothetical Biosynthetic Pathway of 5-Phenyldodecane cluster_shikimate Shikimate Pathway cluster_fas Fatty Acid Synthesis cluster_phenylpropanoid Phenylpropanoid Pathway PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate E4P Erythrose-4-Phosphate E4P->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL AcetylCoA Acetyl-CoA DodecanoylCoA Dodecanoyl-CoA AcetylCoA->DodecanoylCoA MalonylCoA Malonyl-CoA MalonylCoA->DodecanoylCoA Alkylation Alkylation (Hypothetical Alkyltransferase) DodecanoylCoA->Alkylation Phenyl_Precursor Reactive Phenyl Precursor CinnamicAcid->Phenyl_Precursor Phenyl_Precursor->Alkylation Phenyldodecane 5-Phenyldodecane Alkylation->Phenyldodecane

A hypothetical biosynthetic pathway for 5-phenyldodecane in plants.

Experimental Protocols

The isolation and identification of 5-phenyldodecane from plant matrices require a combination of extraction, chromatographic separation, and spectroscopic techniques. As a volatile, non-polar compound, it is likely to be present in the essential oil or volatile fraction of the plant material.

Extraction of Volatile Compounds from Plant Material (Hydrodistillation)

Hydrodistillation is a standard method for extracting essential oils from plant tissues.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves, fruits of Acca sellowiana)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh a suitable amount of fresh or dried plant material (e.g., 100-500 g). If using fresh material, it may be chopped or macerated to increase the surface area.

  • Hydrodistillation: Place the plant material in the round-bottom flask of the Clevenger apparatus and add distilled water until the material is fully submerged.

  • Heating: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds.

  • Condensation and Collection: The steam and volatile compounds will condense in the condenser and collect in the graduated collection tube. As the essential oil is typically less dense than water, it will form a layer on top.

  • Extraction Duration: Continue the distillation for a period of 3-4 hours, or until no more oil is collected.

  • Drying and Storage: Carefully collect the essential oil from the collection tube. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed glass vial at 4°C in the dark.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of volatile compounds like 5-phenyldodecane.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., HP-5MS, DB-5)

  • Helium carrier gas

  • Microsyringe

  • Extracted essential oil sample

  • 5-Phenyldodecane analytical standard

  • Solvent (e.g., hexane or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., 1% v/v in hexane). If quantification is desired, prepare a series of calibration standards of 5-phenyldodecane of known concentrations.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC injection port.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-550

  • Data Analysis:

    • Identification: Identify 5-phenyldodecane in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum should show characteristic fragment ions.

    • Quantification: If calibration standards were used, construct a calibration curve by plotting the peak area of 5-phenyldodecane against its concentration. Use this curve to determine the concentration of 5-phenyldodecane in the plant extract.

G Experimental Workflow for 5-Phenyldodecane Analysis PlantMaterial Plant Material (e.g., Acca sellowiana) Extraction Hydrodistillation PlantMaterial->Extraction EssentialOil Crude Essential Oil Extraction->EssentialOil Drying Drying (Anhydrous Na2SO4) EssentialOil->Drying DriedOil Dried Essential Oil Drying->DriedOil GCMS GC-MS Analysis DriedOil->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

A generalized experimental workflow for the analysis of 5-phenyldodecane.

Biological Activity and Potential Signaling Roles

Currently, there is no published research on the specific biological activities or signaling pathways of 5-phenyldodecane in plants. As a specialized metabolite, it is plausible that it could play a role in plant defense, either as an antimicrobial or anti-herbivory compound. Long-chain alkylbenzenes are known to have lipophilic properties, which could enable them to interact with cell membranes of pathogens or insects.

The production of specialized metabolites in plants is often induced by environmental stressors such as pathogen attack, insect herbivory, or abiotic factors like UV radiation and drought. It is conceivable that the biosynthesis of 5-phenyldodecane in Acca sellowiana is also regulated by such external stimuli. Future research should focus on investigating the potential ecological roles of this compound.

G Conceptual Relationship of Specialized Metabolites Stressors Environmental Stressors (e.g., Pathogens, Herbivores, UV) Plant Plant (e.g., Acca sellowiana) Stressors->Plant Biosynthesis Induction of Biosynthetic Pathways Plant->Biosynthesis Metabolites Production of Specialized Metabolites (e.g., 5-Phenyldodecane) Biosynthesis->Metabolites Defense Ecological Role (e.g., Defense, Signaling) Metabolites->Defense

A conceptual diagram of the role of specialized metabolites in plants.

Conclusion and Future Perspectives

5-Phenyldodecane remains an enigmatic compound within the vast landscape of plant specialized metabolites. Its confirmed presence in Acca sellowiana provides a starting point for further investigation, but a significant amount of research is required to understand its broader distribution, biosynthesis, and ecological function. The technical protocols and hypothetical frameworks presented in this guide are intended to facilitate and inspire future research in this area.

Key areas for future research include:

  • Quantitative analysis: Determining the concentration of 5-phenyldodecane in different tissues and developmental stages of Acca sellowiana.

  • Screening of other plant species: Investigating the presence of 5-phenyldodecane and other long-chain alkylbenzenes in other members of the Myrtaceae family and beyond.

  • Elucidation of the biosynthetic pathway: Using transcriptomic and metabolomic approaches to identify the genes and enzymes involved in 5-phenyldodecane biosynthesis.

  • Biological activity studies: Assessing the antimicrobial, insecticidal, and other biological activities of purified 5-phenyldodecane to understand its ecological role.

The exploration of novel plant metabolites like 5-phenyldodecane holds significant potential for the discovery of new bioactive compounds with applications in medicine, agriculture, and industry.

References

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Phenyldodecane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 5-phenyldodecane, an alkylbenzene of interest in various fields of chemical resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-phenyldodecane, an alkylbenzene of interest in various fields of chemical research and development. This document details the prevalent synthetic methodologies, experimental protocols, and data pertinent to its formation and characterization.

Introduction

5-Phenyldodecane is an aromatic hydrocarbon comprising a dodecane chain substituted with a phenyl group at the fifth carbon. Its synthesis is a key step for various research applications, including the development of novel surfactants and lubricant additives, and as a starting material for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The primary route to 5-phenyldodecane and its isomers is the Friedel-Crafts alkylation of benzene with dodecene.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 5-phenyldodecane is presented below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₈H₃₀
Molecular Weight 246.43 g/mol
CAS Number 2719-63-3
IUPAC Name dodecan-5-ylbenzene
Appearance Colorless liquid (presumed)
Boiling Point 333.8 ± 9.0 °C at 760 mmHg (Predicted)
Density 0.855 ± 0.06 g/cm³ (Predicted)
Vapor Pressure 0.000584 mmHg[1]
Kovats Retention Index Standard non-polar: 1721.4, 1722, 1723; Semi-standard non-polar: 1725, 1729, 1731, 1732; Standard polar: 1928[1]
Spectral Data Values
¹H NMR Data available, refer to PubChem CID 17630[1]
¹³C NMR Data available, refer to PubChem CID 17630[1]
Mass Spectrum (GC-MS) Major fragments (m/z): 169 (99.99), 245 (37.63), 147 (26.67), 189 (17.42)[1]

Synthesis Pathways for 5-Phenyldodecane

The most common and industrially relevant method for synthesizing phenyldodecane isomers is the Friedel-Crafts alkylation of benzene with an isomeric mixture of dodecenes or, more specifically, with 1-dodecene. This reaction is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites.

The reaction of benzene with 1-dodecene leads to a mixture of phenyldodecane isomers (2-, 3-, 4-, 5-, and 6-phenyldodecane) due to the isomerization of the double bond in 1-dodecene under the acidic reaction conditions. The distribution of these isomers is dependent on the catalyst and reaction conditions employed.

Friedel_Crafts_Alkylation Benzene Benzene Intermediate Carbocation Intermediate (Isomeric Mixture) Benzene->Intermediate Electrophilic Attack Dodecene 1-Dodecene Dodecene->Intermediate Protonation/ Carbocation Formation Catalyst AlCl₃ or Solid Acid Catalyst Catalyst->Dodecene Product Phenyldodecane Isomers (2-, 3-, 4-, 5-, 6-) Intermediate->Product Deprotonation

Caption: Friedel-Crafts alkylation of benzene with 1-dodecene.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Dodecene

This protocol describes a representative procedure for the synthesis of phenyldodecane isomers.

Materials:

  • Benzene (anhydrous)

  • 1-Dodecene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (e.g., 0.1 moles). Add anhydrous benzene (e.g., 5 moles) to the flask and cool the mixture in an ice bath.

  • Addition of Alkene: Slowly add 1-dodecene (e.g., 1 mole) dropwise from the dropping funnel to the stirred benzene-AlCl₃ mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 80 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the phenyldodecane isomers will separate from the aqueous layer. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess benzene and any dichloromethane used for extraction) under reduced pressure using a rotary evaporator.

Purification:

The crude product is a mixture of phenyldodecane isomers. The separation of these isomers is challenging due to their similar boiling points and polarities. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the most effective methods for separating and isolating the individual isomers.[2][3]

  • Preparative HPLC: A reversed-phase C18 column with a mobile phase of acetonitrile and water can be used to separate the isomers. The elution order will depend on the specific conditions, but generally, the isomers with the phenyl group closer to the end of the alkyl chain elute earlier.

  • Preparative GC: A capillary column with a non-polar stationary phase can also be employed for the separation of the isomers.

The following diagram illustrates the general workflow for the synthesis and purification of 5-phenyldodecane.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction Setup Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Reaction Reaction Addition of Reagents->Reaction Work-up Work-up Reaction->Work-up Extraction Extraction Work-up->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Chromatographic Separation Chromatographic Separation Solvent Removal->Chromatographic Separation 5-Phenyldodecane 5-Phenyldodecane Chromatographic Separation->5-Phenyldodecane

References

Exploratory

A Technical Guide to the Solubility of 5-Phenyldodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 5-phenyldodecane, an alkylbenzene of interest in various chemica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-phenyldodecane, an alkylbenzene of interest in various chemical and pharmaceutical research settings. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile based on established chemical principles. Furthermore, it provides a detailed experimental protocol for researchers to determine precise solubility values, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction to 5-Phenyldodecane and its Physicochemical Properties

5-Phenyldodecane (C18H30) is an organic compound characterized by a dodecane chain substituted with a phenyl group at the fifth carbon.[1] Its structure, featuring a long, non-polar aliphatic tail and a non-polar aromatic ring, is the primary determinant of its solubility behavior. The general principle of "like dissolves like" is central to understanding its miscibility with various organic solvents.[2] Alkylbenzenes, such as 5-phenyldodecane, are generally soluble in non-polar organic solvents due to the similar intermolecular van der Waals forces present in both the solute and the solvent.[3]

Key Physicochemical Properties of 5-Phenyldodecane:

PropertyValueReference
Molecular Formula C18H30[1]
Molecular Weight 246.4 g/mol [1]
Boiling Point 113 °C (at 0.4 Torr)[4]
Density Approximately 0.85 g/cm³[4][5][6]
LogP (calculated) 6.32[5]

Qualitative Solubility Profile

Expected Solubility Trends:

  • High Solubility: In non-polar aliphatic and aromatic hydrocarbons such as hexanes, heptane, toluene, and xylenes. The intermolecular forces in these solvents are very similar to those in 5-phenyldodecane.

  • Good to Moderate Solubility: In moderately polar aprotic solvents like diethyl ether, ethyl acetate, and dichloromethane. While these solvents have a dipole moment, their overall character is still largely non-polar.

  • Low to Negligible Solubility: In highly polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) and polar protic solvents (e.g., methanol, ethanol, water). The strong hydrogen bonding and dipole-dipole interactions in these polar solvents would not be effectively overcome by the weaker van der Waals forces of 5-phenyldodecane.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method outlines a robust approach for determining the solubility of 5-phenyldodecane in an organic solvent using the shake-flask method followed by gas chromatography (GC) analysis. This method is widely recognized for its accuracy in solubility measurements.

3.1. Materials and Equipment

  • 5-Phenyldodecane (high purity)

  • Selected organic solvents (analytical grade)

  • Internal standard (e.g., a non-interfering long-chain alkane)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Calibrated pipettes and syringes

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a non-polar capillary column)

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 5-phenyldodecane solubility.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration A->B 24-48h at constant T C Phase Separation & Sampling B->C Allow phases to separate D Dilution & Addition of Internal Standard C->D Withdraw supernatant E GC Analysis D->E Inject into GC F Quantification & Solubility Calculation E->F Generate calibration curve

Caption: Workflow for determining 5-phenyldodecane solubility.

3.3. Step-by-Step Procedure

  • Preparation of Supersaturated Solutions: In a series of glass vials, add a known volume of the chosen organic solvent. To each vial, add an excess amount of 5-phenyldodecane to ensure that a supersaturated solution is formed.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation and Sampling: Allow the vials to stand undisturbed at the same temperature until the excess, undissolved 5-phenyldodecane has settled. Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated syringe fitted with a PTFE filter.

  • Dilution and Internal Standard Addition: Accurately dilute the collected sample with a known volume of the same solvent. Add a precise amount of an internal standard to both the diluted sample and the calibration standards.

  • Preparation of Standards: Prepare a series of standard solutions of 5-phenyldodecane in the same solvent with known concentrations, each containing the same amount of the internal standard.

  • Chromatographic Analysis: Analyze the prepared standards and the diluted sample using GC-FID.

  • Quantification and Calculation of Solubility: Generate a calibration curve by plotting the ratio of the peak area of 5-phenyldodecane to the peak area of the internal standard against the concentration of the standards. Use the linear regression of the calibration curve to determine the concentration of 5-phenyldodecane in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Data Presentation: Quantitative Solubility of 5-Phenyldodecane

The following table provides a template for presenting the experimentally determined solubility data for 5-phenyldodecane in various organic solvents at a standard temperature.

SolventSolvent PolarityTemperature (°C)Solubility ( g/100 mL)Method
e.g., n-HeptaneNon-polar25[Experimental Value]Shake-Flask / GC-FID
e.g., TolueneNon-polar (aromatic)25[Experimental Value]Shake-Flask / GC-FID
e.g., DichloromethanePolar aprotic25[Experimental Value]Shake-Flask / GC-FID
e.g., Ethyl AcetatePolar aprotic25[Experimental Value]Shake-Flask / GC-FID
e.g., AcetonePolar aprotic25[Experimental Value]Shake-Flask / GC-FID
e.g., MethanolPolar protic25[Experimental Value]Shake-Flask / GC-FID

Relevance in Drug Development

Solubility is a critical physicochemical parameter in drug discovery and development.[7] While 5-phenyldodecane is not a therapeutic agent itself, its properties as an alkylbenzene are relevant to understanding the behavior of drug molecules with similar structural motifs.

  • Formulation Development: For poorly water-soluble drug candidates, lipid-based formulations are often employed. Understanding the solubility of drug-like molecules in non-polar excipients, which can be modeled by solvents like dodecane, is crucial for developing stable and bioavailable drug products.

  • Toxicity and Metabolism: The lipophilicity of a compound, directly related to its solubility in non-polar environments, influences its absorption, distribution, metabolism, and excretion (ADME) profile. Highly lipophilic compounds can accumulate in adipose tissue and may undergo specific metabolic pathways.

  • Synthetic Chemistry: In the synthesis of complex molecules, solvent selection is key for reaction efficiency and product purification. Solubility data guides the choice of solvents for reaction media, extraction, and crystallization.

The logical relationship between a compound's properties, its development stage, and the required solubility assays is depicted below.

G Solubility Assessment in Drug Development cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A High-Throughput Screening Hits B Kinetic Solubility Assays (Rank Ordering) A->B C Lead Compounds B->C D Thermodynamic Solubility Assays (e.g., Shake-Flask) C->D E Drug Candidate D->E F Biorelevant & Formulation Solubility E->F

Caption: The role of solubility testing at different stages of drug development.

Conclusion

References

Foundational

An In-depth Technical Guide to the Thermal Properties and Density of 5-Phenyldodecane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known thermal properties and density of 5-phenyldodecane, a member of the alkylbenzene family...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties and density of 5-phenyldodecane, a member of the alkylbenzene family of organic compounds. The information is compiled from various scientific databases and literature, offering a valuable resource for professionals in research and development.

Core Physical and Thermal Properties

5-Phenyldodecane is an alkylbenzene that consists of a dodecane chain substituted with a phenyl group at the 5-position. Its physical and thermal characteristics are crucial for a variety of applications, including as a solvent, heat transfer fluid, or in the synthesis of other organic molecules.

Quantitative Data Summary
PropertyValueConditionsSource(s)
Molecular Formula C₁₈H₃₀[2]
Molecular Weight 246.43 g/mol [2]
Density 0.841 g/mLNot Specified[3]
0.8485 g/cm³30 °C[4]
Boiling Point 113 °C0.4 Torr[4]
323.3 °C760 mmHg[5]
Vapor Pressure 0.000584 mmHgNot Specified[6]
Melting Point Data not readily available
Specific Heat Capacity Data not readily available for 5-phenyldodecane specifically. For linear alkylbenzenes, values typically range from 0.1 to 5 J/g·K.[7]
Thermal Conductivity Data for the liquid phase as a function of temperature is available in the NIST/TRC Web Thermo Tables.[1]200 K to 680 K[1]
Thermal Expansion Coefficient Mentioned as an available property, but specific values are not provided in the reviewed sources.[6]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the thermophysical properties of substances like 5-phenyldodecane. Below are methodologies for key experiments based on established standards.

Density Measurement

The density of liquid 5-phenyldodecane can be accurately measured using a pycnometer or a digital density meter. The following is a generalized protocol based on the volumetric method.[5][8][9]

  • Preparation : Ensure the pycnometer (a volumetric flask of a specific, known volume) is clean and dry.

  • Mass of Empty Pycnometer : Accurately weigh the empty pycnometer using an analytical balance and record the mass.

  • Filling : Fill the pycnometer with 5-phenyldodecane up to the calibration mark. To avoid measurement errors, ensure there are no air bubbles.

  • Mass of Filled Pycnometer : Weigh the pycnometer filled with the sample and record the mass.

  • Temperature Control : The measurement should be conducted at a constant, known temperature, as density is temperature-dependent.

  • Calculation : The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Specific Heat Capacity Determination via Differential Scanning Calorimetry (DSC)

The specific heat capacity can be determined using Differential Scanning Calorimetry (DSC) following a method similar to ASTM E1269.[7][10][11][12][13]

  • Instrument Calibration : Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions, typically using a standard reference material like indium.

  • Baseline Measurement : Perform a scan with empty sample and reference pans to obtain a baseline heat flow.

  • Reference Material Scan : Run a scan with a known reference material, such as sapphire, to determine the heat capacity calibration factor.

  • Sample Preparation : Accurately weigh a small amount of 5-phenyldodecane into a hermetically sealed aluminum pan.

  • Sample Scan : Place the sample pan in the DSC and an empty reference pan in the reference position. Heat the sample at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range.

  • Data Analysis : The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of the reference material, taking into account the baseline and the masses of the sample and reference.

Thermal Conductivity Measurement using the Transient Hot Wire (THW) Method

The transient hot wire method, in accordance with standards like ASTM D7896-19, is a reliable technique for measuring the thermal conductivity of liquids.[14][15][16][17][18]

  • Apparatus : The setup consists of a thin platinum wire submerged in the liquid sample. The wire acts as both a heating element and a temperature sensor.

  • Sample Preparation : The 5-phenyldodecane sample is placed in a measurement cell, and the transient hot wire sensor is fully immersed in it.

  • Measurement Principle : A constant current is passed through the wire for a short duration (typically 1-2 seconds), causing a transient temperature rise.

  • Data Acquisition : The change in the wire's resistance, which is proportional to the temperature change, is measured as a function of time.

  • Calculation : The thermal conductivity of the liquid is determined from the slope of the linear relationship between the temperature rise and the logarithm of time. This method is advantageous as the short measurement time minimizes the effects of convection.

Visualizations

Experimental Workflow for Thermophysical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the thermal properties and density of 5-phenyldodecane.

G cluster_density Density Measurement cluster_dsc Specific Heat Capacity (DSC) cluster_thw Thermal Conductivity (THW) density_prep Sample Preparation: Ensure 5-phenyldodecane is at thermal equilibrium density_measure Measurement: Use a calibrated pycnometer or digital density meter density_prep->density_measure density_data Data Collection: Record mass and volume at a constant temperature density_measure->density_data density_calc Calculation: Density = mass / volume density_data->density_calc dsc_cal Instrument Calibration: Temperature and heat flow calibration dsc_baseline Baseline Run: Empty sample and reference pans dsc_cal->dsc_baseline dsc_ref Reference Run: Sapphire standard dsc_baseline->dsc_ref dsc_sample Sample Run: 5-phenyldodecane in a hermetic pan dsc_ref->dsc_sample dsc_analysis Data Analysis: Calculate Cp based on heat flow differences dsc_sample->dsc_analysis thw_setup Apparatus Setup: Immerse THW sensor in 5-phenyldodecane thw_measure Transient Heating: Apply a short current pulse to the wire thw_setup->thw_measure thw_data Data Acquisition: Record temperature rise vs. time thw_measure->thw_data thw_calc Calculation: Determine thermal conductivity from the slope of ΔT vs. ln(t) thw_data->thw_calc start Start: Characterization of 5-Phenyldodecane cluster_density cluster_density start->cluster_density cluster_dsc cluster_dsc start->cluster_dsc cluster_thw cluster_thw start->cluster_thw end_node End: Comprehensive Thermophysical Profile cluster_density->end_node cluster_dsc->end_node cluster_thw->end_node

Caption: Experimental workflow for determining the thermophysical properties of 5-phenyldodecane.

References

Exploratory

A Comprehensive Review of Phenyldodecane Isomers: Synthesis, Properties, and Analytical Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Phenyldodecane isomers, a group of aromatic hydrocarbons, are of significant interest in various scientific fields, including ma...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenyldodecane isomers, a group of aromatic hydrocarbons, are of significant interest in various scientific fields, including materials science and as intermediates in the synthesis of active pharmaceutical ingredients. Their utility stems from the unique physicochemical properties conferred by the position of the phenyl group on the dodecyl chain. This technical guide provides a comprehensive literature review of the synthesis, physicochemical properties, and analytical characterization of the primary linear phenyldodecane isomers: 1-phenyldodecane, 2-phenyldodecane, 3-phenyldodecane, 4-phenyldodecane, 5-phenyldodecane, and 6-phenyldodecane.

Physicochemical Properties of Phenyldodecane Isomers

The position of the phenyl group along the dodecyl chain significantly influences the physical and chemical properties of the isomers. A summary of the available quantitative data is presented in Table 1 for easy comparison. It is important to note that some reported values, particularly boiling points, are measured under reduced pressure.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³) at 20°CRefractive Index at 20°C
1-Phenyldodecane123-01-3C₁₈H₃₀246.43331 (at 760 mmHg)[1]0.856[2]1.4824[3]
2-Phenyldodecane2719-61-1C₁₈H₃₀246.43323.3 (at 760 mmHg)[4]0.855[4]1.482[5]
3-Phenyldodecane2400-00-2C₁₈H₃₀246.43323.3 (at 760 mmHg) (Predicted)~0.855Not Available
4-Phenyldodecane2719-64-4C₁₈H₃₀246.43323.3 (at 760 mmHg)[6]0.855[6]Not Available
5-Phenyldodecane2719-63-3C₁₈H₃₀246.43Not AvailableNot AvailableNot Available
6-Phenyldodecane2719-62-2C₁₈H₃₀246.43323.3 (at 760 mmHg)[3]0.855[3]Not Available

Synthesis of Phenyldodecane Isomers

The synthesis of phenyldodecane isomers can be achieved through several established organic chemistry routes. The most common methods involve Friedel-Crafts alkylation and Grignard reactions, which allow for the introduction of the phenyl group at specific positions on the dodecyl chain.

General Synthesis Workflow

A general workflow for the synthesis of a specific phenyldodecane isomer typically involves the preparation of a suitable dodecyl precursor with a leaving group at the desired position, followed by its reaction with a phenylating agent.

cluster_precursor Precursor Synthesis cluster_phenylation Phenylation cluster_purification Purification Dodecanol_Isomer Dodecanol Isomer (e.g., 2-Dodecanol) Halododecane_Isomer Halododecane Isomer (e.g., 2-Bromododecane) Dodecanol_Isomer->Halododecane_Isomer Halogenation Dodecanone_Isomer Dodecanone Isomer (e.g., 2-Dodecanone) Dodecanone_Isomer->Dodecanol_Isomer Reduction Phenyldodecane_Isomer Phenyldodecane Isomer (e.g., 2-Phenyldodecane) Dodecanone_Isomer->Phenyldodecane_Isomer Grignard Reaction (with Phenylmagnesium Bromide) followed by reduction Halododecane_Isomer->Phenyldodecane_Isomer Friedel-Crafts Alkylation (with Benzene) Benzene Benzene Phenyl_Grignard Phenylmagnesium Bromide Crude_Product Crude Product Phenyldodecane_Isomer->Crude_Product Pure_Isomer Pure Phenyldodecane Isomer Crude_Product->Pure_Isomer Distillation or Chromatography

Figure 1: General synthetic workflow for phenyldodecane isomers.

Experimental Protocols

1. Synthesis of 2-Phenyldodecane via Friedel-Crafts Alkylation

This protocol describes the synthesis of 2-phenyldodecane starting from 2-bromododecane and benzene using a Lewis acid catalyst.

  • Materials: 2-bromododecane, benzene (anhydrous), aluminum chloride (AlCl₃, anhydrous), diethyl ether (anhydrous), sodium bicarbonate solution (saturated), magnesium sulfate (anhydrous).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous benzene.

    • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

    • Add 2-bromododecane dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2-phenyldodecane.

2. Synthesis of other Phenyldodecane Isomers

The synthesis of other isomers (3-, 4-, 5-, and 6-phenyldodecane) can be achieved by using the corresponding bromododecane isomer in the Friedel-Crafts alkylation protocol described above. Alternatively, a Grignard-based approach can be employed, starting from the corresponding dodecanone isomer. For instance, 3-phenyldodecane can be synthesized from 3-dodecanone by reaction with phenylmagnesium bromide, followed by dehydration and hydrogenation.

Analytical Characterization of Phenyldodecane Isomers

The separation and identification of phenyldodecane isomers in a mixture are typically performed using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Logical Flow for Analytical Characterization

The analytical workflow for a mixture of phenyldodecane isomers involves sample preparation, separation by chromatography, and identification by a detector, most commonly a mass spectrometer.

Sample Mixture of Phenyldodecane Isomers Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation Separation Chromatographic Separation (GC or HPLC) Preparation->Separation Detection Detection (e.g., Mass Spectrometry) Separation->Detection Identification Isomer Identification (based on retention time and mass spectrum) Detection->Identification Quantification Quantification (based on peak area) Identification->Quantification

Figure 2: Logical workflow for analytical characterization.

Experimental Protocols

1. GC-MS Analysis of Phenyldodecane Isomer Mixture

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injection: 1 µL of the sample (diluted in a suitable solvent like hexane) in splitless mode.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 280°C.

  • Data Analysis: Isomers are identified based on their characteristic retention times and mass fragmentation patterns.

2. HPLC Separation of Phenyldodecane Isomer Mixture

While GC-MS is more common, HPLC can also be employed for the separation of phenyldodecane isomers, particularly when dealing with less volatile matrices or for preparative scale separations.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl-based columns can also offer alternative selectivity.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 20 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of the main linear phenyldodecane isomers. The provided data and experimental protocols serve as a valuable resource for researchers and professionals working with these compounds. Further research to obtain a complete and directly comparable set of physicochemical data for all isomers under standardized conditions would be beneficial for the scientific community. The development of more isomer-specific synthetic routes and highly efficient analytical separation methods will continue to be an area of active investigation.

References

Foundational

5-Phenyldodecane: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of 5-phenyldodecane, a long-chain alkylbenzene, with a focus on its chemical ontology, physicochemical pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-phenyldodecane, a long-chain alkylbenzene, with a focus on its chemical ontology, physicochemical properties, and synthetic methodologies. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

ChEBI Ontological Classification

5-Phenyldodecane is classified within the Chemical Entities of Biological Interest (ChEBI) ontology, which provides a structured classification of small molecular entities. Its placement within this hierarchy highlights its structural relationships to other chemical compounds.

ChEBI ID: CHEBI:77515[1]

The ontological relationship of 5-phenyldodecane can be visualized as a hierarchical structure, indicating its classification as a specific type of alkylbenzene and, more broadly, a hydrocarbon.

chebi_ontology Hydrocarbon Hydrocarbon Aromatic Hydrocarbon Aromatic Hydrocarbon Hydrocarbon->Aromatic Hydrocarbon Alkylbenzene Alkylbenzene Aromatic Hydrocarbon->Alkylbenzene Phenyldodecane Phenyldodecane Alkylbenzene->Phenyldodecane 5-Phenyldodecane 5-Phenyldodecane Phenyldodecane->5-Phenyldodecane

Caption: ChEBI ontological hierarchy for 5-phenyldodecane.

Physicochemical Properties

A summary of the key physicochemical properties of 5-phenyldodecane is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C18H30--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 246.4 g/mol --INVALID-LINK--
IUPAC Name dodecan-5-ylbenzene--INVALID-LINK--
CAS Number 2719-63-3--INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 323.3 °C at 760 mmHg--INVALID-LINK--
Density 0.855 g/cm³--INVALID-LINK--
Vapor Pressure 0.000584 mmHg--INVALID-LINK--
Flash Point 145.2 °C--INVALID-LINK--
LogP 6.32090--INVALID-LINK--
Solubility Insoluble in water; soluble in organic solvents--INVALID-LINK--

Synthesis of 5-Phenyldodecane

The synthesis of 5-phenyldodecane can be achieved through the Friedel-Crafts alkylation of benzene. This classic electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Alkylation

A plausible synthetic route to 5-phenyldodecane involves the reaction of benzene with a suitable C12 alkylating agent, such as 5-chlorododecane or dodecene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Materials:

  • Benzene (anhydrous)

  • 5-Chlorododecane (or 5-dodecene)

  • Aluminum chloride (anhydrous)

  • Anhydrous diethyl ether or other suitable solvent

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon). Anhydrous benzene is then added to the flask.

  • Addition of Alkylating Agent: 5-Chlorododecane, dissolved in a minimal amount of anhydrous benzene, is added dropwise to the stirred suspension of aluminum chloride in benzene at a controlled temperature (typically 0-5 °C to manage the exothermic reaction).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, dilute sodium bicarbonate solution, and brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-phenyldodecane.

The following diagram illustrates the general workflow for the synthesis of 5-phenyldodecane.

synthesis_workflow Start Start Reaction_Setup Reaction Setup: - Anhydrous AlCl3 - Anhydrous Benzene - Inert Atmosphere Start->Reaction_Setup Addition Dropwise Addition: - 5-Chlorododecane in Benzene - Control Temperature (0-5 °C) Reaction_Setup->Addition Reaction_Step Reaction: - Warm to RT - Reflux - Monitor by TLC/GC Addition->Reaction_Step Workup_Step Workup: - Quench with Ice/HCl - Decompose AlCl3 Complex Reaction_Step->Workup_Step Extraction_Step Extraction: - Separate Layers - Extract with Ether - Wash with H2O, NaHCO3, Brine Workup_Step->Extraction_Step Purification_Step Drying & Purification: - Dry with MgSO4 - Filter - Vacuum Distillation Extraction_Step->Purification_Step End 5-Phenyldodecane Purification_Step->End

Caption: General workflow for the synthesis of 5-phenyldodecane.

Biological Role and Toxicological Information

Information regarding the specific biological activity and signaling pathways of 5-phenyldodecane is limited in the current scientific literature.

Natural Occurrence: 5-Phenyldodecane has been identified as a natural product in the plant Acca sellowiana, also known as the pineapple guava.[1] However, its specific function within the plant has not been elucidated.

Toxicology: Specific toxicological data for 5-phenyldodecane is not readily available. However, for the broader class of linear alkylbenzenes (LABs), studies have indicated a low potential for toxic effects. They are generally not considered to be acutely toxic. It is important to note that swallowing liquid alkylbenzenes may cause aspiration into the lungs, which can lead to chemical pneumonitis. As with any chemical, appropriate safety precautions should be taken during handling.

Conclusion

5-Phenyldodecane is a well-characterized alkylbenzene with defined physicochemical properties and a clear position within the ChEBI ontology. Its synthesis is achievable through established methods such as Friedel-Crafts alkylation. While its specific biological role remains an area for further investigation, its identification in a natural source suggests potential bioactivity. This technical guide provides a foundational understanding of 5-phenyldodecane for researchers and professionals engaged in chemical synthesis and analysis.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Linear Phenyldodecanes using 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of linear phenyldodecanes, valuable intermediates in various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of linear phenyldodecanes, valuable intermediates in various industrial applications, including the production of biodegradable detergents.[1][2] The synthesis is achieved through the Friedel-Crafts alkylation of benzene with 1-dodecene, a reaction that can be catalyzed by a variety of acid catalysts.

Introduction

Linear alkylbenzenes (LABs), such as phenyldodecane, are key precursors to linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in the detergent industry.[2] The synthesis primarily involves the electrophilic substitution of a phenyl group onto the dodecyl chain. The position of the phenyl group on the alkyl chain is critical for the biodegradability and performance of the resulting surfactant. The reaction is a classic Friedel-Crafts alkylation, where 1-dodecene is protonated by an acid catalyst to form a carbocation, which then alkylates the benzene ring.[3]

Historically, corrosive and environmentally hazardous catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been employed for this process.[1][2][4] Current research focuses on developing more environmentally benign and reusable solid acid catalysts, such as zeolites, clays, and supported heteropolyacids.[1][2][5]

Reaction Pathway and Isomer Formation

The alkylation of benzene with 1-dodecene proceeds through the formation of a secondary carbocation, leading to a mixture of phenyldodecane isomers (2-, 3-, 4-, 5-, and 6-phenyldodecane). The initial protonation of 1-dodecene forms a carbocation at the C2 position. This carbocation can then undergo hydride shifts, leading to the formation of other secondary carbocations along the dodecyl chain. As a result, the final product is a mixture of different positional isomers. The distribution of these isomers is highly dependent on the catalyst type and reaction conditions.[2][3]

Reaction_Pathway Benzene Benzene Carbocation_Formation Carbocation Formation & Hydride Shifts Benzene->Carbocation_Formation 1-Dodecene 1-Dodecene 1-Dodecene->Carbocation_Formation Acid_Catalyst Acid Catalyst (e.g., Zeolite, H₃PW₁₂O₄₀) Acid_Catalyst->Carbocation_Formation Phenyldodecane_Isomers Phenyldodecane Isomers (2-, 3-, 4-, 5-, 6-) Carbocation_Formation->Phenyldodecane_Isomers

Caption: General reaction pathway for the synthesis of phenyldodecane isomers.

Experimental Protocols

This section outlines a general protocol for the liquid-phase alkylation of benzene with 1-dodecene using a solid acid catalyst.

Materials and Equipment
  • Reactants: Benzene (anhydrous), 1-Dodecene (≥95%)

  • Catalyst: Solid acid catalyst (e.g., H-Beta Zeolite, 20% w/w DTP/K-10 clay)

  • Solvent: (if necessary, though benzene is often in excess and acts as the solvent)

  • Apparatus:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hot plate

    • Thermometer or temperature probe

    • Inert gas supply (e.g., Nitrogen or Argon)

    • Sampling syringe

    • Standard glassware for work-up (separatory funnel, beakers, flasks)

    • Rotary evaporator

  • Analytical Instruments: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column for isomer separation.

Procedure
  • Catalyst Activation (if required):

    • Solid acid catalysts like zeolites and clays often require activation to remove adsorbed water.

    • Place the required amount of catalyst in an oven at a specified temperature (e.g., 120-150 °C) for several hours before use.

  • Reaction Setup:

    • Assemble the three-necked flask with the reflux condenser, magnetic stirrer, and thermometer. Ensure all glassware is dry.

    • Purge the system with an inert gas (e.g., nitrogen) to maintain an anhydrous atmosphere.

  • Charging the Reactor:

    • Add benzene to the flask. A molar ratio of benzene to 1-dodecene of 10:1 is often favorable for the formation of linear dodecylbenzenes.[2]

    • Add the activated catalyst to the benzene with stirring. The catalyst loading can vary, typically in the range of 1-10% by weight of the reactants.

    • Begin heating the mixture to the desired reaction temperature (e.g., 80-150 °C).[5][3]

  • Reaction Execution:

    • Once the desired temperature is reached and the mixture is stirring vigorously, slowly add 1-dodecene to the flask using a dropping funnel or syringe pump over a period of time.

    • Maintain the reaction at the set temperature for the desired duration (e.g., 1-8 hours).

    • Monitor the reaction progress by taking small aliquots at regular intervals for GC analysis.

  • Reaction Work-up:

    • After the reaction is complete (as determined by GC analysis showing consumption of 1-dodecene), cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Wash the recovered catalyst with a solvent (e.g., fresh benzene or acetone) and dry for potential reuse.

    • Transfer the liquid product mixture to a separatory funnel. If a homogeneous catalyst like AlCl₃ were used, a water and/or dilute NaOH wash would be necessary to quench the reaction and remove the catalyst.[6] For solid catalysts, this step is generally not needed.

    • Remove the excess benzene from the product mixture using a rotary evaporator.

  • Product Analysis:

    • Analyze the final product mixture using Gas Chromatography (GC) to determine the conversion of 1-dodecene and the selectivity for different phenyldodecane isomers.

    • Further characterization can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the products.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_activation Catalyst Activation reactor_setup Reactor Setup (Inert Atmosphere) catalyst_activation->reactor_setup charge_reactants Charge Benzene & Catalyst reactor_setup->charge_reactants heat_stir Heat to Reaction Temp charge_reactants->heat_stir add_dodecene Add 1-Dodecene heat_stir->add_dodecene react Maintain Temp & Stir add_dodecene->react cool_down Cool to RT react->cool_down separate_catalyst Separate Catalyst (Filtration) cool_down->separate_catalyst remove_benzene Remove Excess Benzene (Rotary Evaporation) separate_catalyst->remove_benzene gc_analysis GC/GC-MS Analysis remove_benzene->gc_analysis

Caption: A typical experimental workflow for the synthesis of phenyldodecanes.

Data Presentation

The following table summarizes representative quantitative data from various studies on the synthesis of linear phenyldodecanes.

Catalyst SystemBenzene:Dodecene Molar RatioTemperature (°C)1-Dodecene Conversion (%)2-Phenyldodecane Selectivity (%)Other LAB Isomer Selectivity (%)Reference
20% w/w DTP/K-10 Clay10:190>95Favorable distribution-[2]
Beta Zeolites--7385-[7]
Dawson HPA/nano-TiO₂-Optimized99.06-100 (Total LAB)[1]
Phosphotungstic Acid (PTA)-8090Near 100% for LABs-[3]
[bmim][TFSI]/AlCl₃---High-[8]

DTP = Dodecatungstophosphoric acid; HPA = Heteropolyacid; [bmim][TFSI] = 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide.

Safety Considerations

  • Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • 1-Dodecene is a combustible liquid and can cause skin and eye irritation.

  • Acid catalysts , especially traditional ones like AlCl₃ and HF, are highly corrosive and require special handling procedures. Solid acid catalysts are generally safer but should still be handled with care, avoiding inhalation of dust.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety, especially when working with flammable solvents at elevated temperatures.

References

Application

Application Notes and Protocols for the Synthesis of 5-Phenyldodecane via Alkylation of Benzene with a Long-Chain Alcohol

For Researchers, Scientists, and Drug Development Professionals Introduction Linear alkylbenzenes (LABs) are a significant class of organic compounds with wide-ranging applications, from the production of surfactants to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear alkylbenzenes (LABs) are a significant class of organic compounds with wide-ranging applications, from the production of surfactants to their use as precursors in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The position of the phenyl group on the long alkyl chain significantly influences the physicochemical properties of these molecules. This document provides detailed application notes and protocols for the synthesis of a specific LAB isomer, 5-phenyldodecane, through the Friedel-Crafts alkylation of benzene with a long-chain secondary alcohol, 5-dodecanol. While the alkylation of benzene with 1-dodecene is a common industrial route to a mixture of phenyldodecane isomers, this protocol focuses on a targeted synthesis to enhance the yield of the 5-phenyl isomer.

Reaction Principle

The synthesis of 5-phenyldodecane is achieved via a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction involves the formation of a secondary carbocation from 5-dodecanol in the presence of a Lewis acid catalyst. Benzene, acting as a nucleophile, then attacks the carbocation, leading to the formation of 5-phenyldodecane. It is important to note that carbocation rearrangements are a potential side reaction in Friedel-Crafts alkylations, which can lead to the formation of other phenyldodecane isomers.[1][2] The choice of catalyst and reaction conditions is crucial to maximize the selectivity for the desired product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the alkylation of benzene with C12 alkylating agents. It is important to note that much of the available literature focuses on the alkylation with 1-dodecene, which results in a mixture of phenyldodecane isomers. The data presented here reflects this, offering a comparative overview of catalyst performance and reaction outcomes.

Table 1: Catalyst Performance in the Alkylation of Benzene with 1-Dodecene

CatalystTemperature (°C)Benzene/Dodecene Molar RatioDodecene Conversion (%)Phenyldodecane Selectivity (%)Reference
USY Zeolite1208:1~100>95[1]
Beta Zeolite18010:1>90>90[3]
Niobium Phosphate15010:165High (monoalkylation)[4]
20% DTP/K-10 Clay9010:1~95High (linear isomers)[5]
UDCaT-514010:19043 (for 2-phenyldodecane)[6]

DTP = Dodecatungstophosphoric acid

Table 2: Isomer Distribution in the Alkylation of Benzene with 1-Dodecene

Catalyst2-Phenyldodecane (%)3-Phenyldodecane (%)4-Phenyldodecane (%)5-Phenyldodecane (%)6-Phenyldodecane (%)Reference
USY Zeolite22Not specifiedNot specifiedNot specifiedNot specified[1]
Beta Zeolite~20-30~20-25~15-20~15-20~10-15[3]
UDCaT-543Not specifiedNot specifiedNot specifiedNot specified[6]

Note: The distribution of isomers is highly dependent on the catalyst and reaction conditions.

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of 5-phenyldodecane, starting from the synthesis of the precursor, 5-dodecanol.

Protocol 1: Synthesis of 5-Dodecanol

Materials:

  • Heptanal

  • Pentylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reaction and work-up

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • In the dropping funnel, place a solution of heptanal in anhydrous diethyl ether.

  • To the reaction flask, add the pentylmagnesium bromide solution in diethyl ether.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the heptanal solution dropwise to the stirred Grignard reagent over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 5-dodecanol can be purified by vacuum distillation.

Protocol 2: Friedel-Crafts Alkylation of Benzene with 5-Dodecanol to Synthesize 5-Phenyldodecane

Materials:

  • 5-Dodecanol (from Protocol 1)

  • Benzene (in large excess, acts as both reactant and solvent)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., FeCl₃, ZnCl₂)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for reflux and work-up

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • To the flask, add a large excess of anhydrous benzene.

  • Cool the benzene to 0-5 °C in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise with stirring.[3]

  • In the dropping funnel, prepare a solution of 5-dodecanol in a small amount of anhydrous dichloromethane.

  • Add the 5-dodecanol solution dropwise to the stirred benzene-catalyst mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (the reaction temperature will depend on the chosen catalyst, typically ranging from room temperature to 80°C) for 2-4 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding cold 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the excess benzene and dichloromethane under reduced pressure.

  • The crude product, a mixture of phenyldodecane isomers, can be purified by column chromatography on silica gel or by vacuum distillation to isolate 5-phenyldodecane.[8]

Visualizations

Reaction Pathway

G Alkylation of Benzene with 5-Dodecanol Benzene Benzene Phenyldodecane 5-Phenyldodecane Benzene->Phenyldodecane Dodecanol 5-Dodecanol Carbocation Secondary Carbocation Intermediate Dodecanol->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Carbocation->Phenyldodecane Electrophilic Aromatic Substitution Byproduct H₂O + Regenerated Lewis Acid Phenyldodecane->Byproduct

Caption: Reaction pathway for the synthesis of 5-phenyldodecane.

Experimental Workflow

G Experimental Workflow for 5-Phenyldodecane Synthesis Start Start ReactionSetup Reaction Setup: Benzene + Lewis Acid Start->ReactionSetup Addition Dropwise Addition of 5-Dodecanol ReactionSetup->Addition Reaction Reaction at Elevated Temperature Addition->Reaction Quenching Quenching with HCl Reaction->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification: Column Chromatography or Distillation Drying->Purification Characterization Characterization: GC-MS, NMR Purification->Characterization End End Product: 5-Phenyldodecane Characterization->End

References

Method

Application Note: Analysis of 5-Phenyldodecane by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive protocol for the qualitative and quantitative analysis of 5-phenyldodecane using Gas Chromatography-M...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 5-phenyldodecane using Gas Chromatography-Mass Spectrometry (GC-MS). 5-phenyldodecane is a member of the linear alkylbenzene (LAB) class of compounds, which are widely used as synthetic intermediates and can be found as environmental tracers.[1] This document provides a detailed methodology for sample preparation, instrument configuration, and data analysis, making it a valuable resource for researchers in environmental science, chemical analysis, and drug development.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2][3] For the analysis of long-chain alkylbenzenes like 5-phenyldodecane, GC-MS offers high resolution and sensitivity. The electron ionization (EI) mass spectra of these compounds exhibit characteristic fragmentation patterns that allow for confident identification. Quantitation is typically performed using selected ion monitoring (SIM) to enhance sensitivity and selectivity.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

Materials:

  • 5-phenyldodecane standard

  • High-purity n-hexane (or other suitable volatile organic solvent)

  • Anhydrous sodium sulfate

  • 0.2 µm syringe filters

  • 2 mL GC vials with caps

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 5-phenyldodecane in n-hexane at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution in n-hexane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (for solid or liquid matrices):

    • For solid samples, use a suitable extraction technique such as Soxhlet or pressurized liquid extraction with n-hexane.

    • For liquid samples, perform a liquid-liquid extraction with n-hexane.

  • Drying and Concentration: Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water. If necessary, concentrate the extract to the desired volume using a gentle stream of nitrogen.

  • Filtration: Filter the final extract through a 0.2 µm syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of 5-phenyldodecane.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MSD or equivalent).[1]

GC Conditions:

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 70 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40-450
Solvent Delay 5 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of 5-phenyldodecane.

ParameterValueReference
Molecular Formula C₁₈H₃₀[4]
Molecular Weight 246.4 g/mol [4]
Kovats Retention Index (Standard non-polar) ~1723[4]
Molecular Ion (M⁺) m/z 246[4]

Key Fragment Ions and Relative Intensities:

m/zRelative Intensity (%)Proposed Fragment
91100[C₇H₇]⁺ (Tropylium ion)
105~40[C₈H₉]⁺ (Ethylphenyl cation)
119~25[C₉H₁₁]⁺ (Propylphenyl cation)
133~15[C₁₀H₁₃]⁺ (Butylphenyl cation)
147~27[C₁₁H₁₅]⁺ (Pentylphenyl cation)
169~100[C₁₂H₁₇]⁺
246~5[C₁₈H₃₀]⁺ (Molecular Ion)
(Data adapted from NIST and PubChem spectral libraries)[4]

Note: The fragmentation of linear alkylbenzenes is characterized by the prominent tropylium ion at m/z 91, which is often the base peak.[1] Cleavage at the benzylic position and subsequent rearrangements lead to the formation of other characteristic ions.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection B Extraction A->B C Drying & Concentration B->C D Filtration C->D E Injection D->E F GC Separation E->F G MS Detection F->G H Peak Integration G->H I Library Search & Spectral Matching H->I J Quantification H->J K K J->K Final Report Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways parent 5-Phenyldodecane (m/z 246) frag1 Tropylium Ion (m/z 91) parent->frag1 Rearrangement frag2 Benzylic Cleavage Products (m/z 105, 119, 133, 147) parent->frag2 Cleavage frag3 Other Alkyl Fragments parent->frag3 Cleavage

References

Application

Application Notes and Protocols: 5-Phenyldodecane as a Biomarker in Environmental Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Linear alkylbenzenes (LABs) are a class of aromatic hydrocarbons used as precursors in the production of linear alkylbenzene sulfonates (LAS),...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear alkylbenzenes (LABs) are a class of aromatic hydrocarbons used as precursors in the production of linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents. Due to incomplete sulfonation during the manufacturing process and direct disposal of untreated or partially treated wastewater, LABs are ubiquitously found in the environment. 5-Phenyldodecane is one of the 26 possible isomers of linear alkylbenzenes with a dodecyl alkyl chain. The unique isomeric distribution of LABs in commercial products and their alteration in the environment through microbial degradation make them effective biomarkers for tracing sewage contamination in various environmental matrices, including sediments, water, and biota.

These application notes provide a comprehensive overview of the use of 5-phenyldodecane, as part of the larger group of LABs, in environmental monitoring. Detailed protocols for sample collection, preparation, and analysis are outlined to ensure accurate and reproducible quantification.

Data Presentation

The concentration of individual LAB isomers can provide insights into the source and degradation state of sewage contamination. The following table summarizes the concentrations of various LAB isomers, including 5-phenyldodecane, found in surface sediments of estuarine and marine environments in Peninsular Malaysia.[1]

Linear Alkylbenzene IsomerConcentration Range in Muar River (ng/g dry weight)[1]Concentration Range in Pulau Merambong (ng/g dry weight)[1]
6-Phenyldodecane10.2 - 25.48.1 - 12.3
5-Phenyldodecane 12.5 - 31.8 9.5 - 15.1
4-Phenyldodecane15.8 - 40.112.3 - 19.8
3-Phenyldodecane18.2 - 45.914.6 - 23.5
2-Phenyldodecane20.5 - 52.316.8 - 27.4
Total LABs 87.4 - 188.1 67.4 - 98.2

Experimental Protocols

Protocol 1: Sample Collection and Preparation from Sediment

This protocol describes the extraction of 5-phenyldodecane and other LABs from sediment samples. The method is adapted from established procedures for the analysis of hydrophobic organic contaminants.

1. Sample Collection:

  • Collect sediment samples using a grab sampler or corer.

  • Store samples in pre-cleaned glass jars at -20°C until analysis to minimize microbial degradation.

  • Freeze-dry the sediment samples and homogenize using a mortar and pestle.

2. Ultrasonic Extraction:

  • Weigh approximately 10 g of the freeze-dried and homogenized sediment into a glass centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample and carefully decant the supernatant into a clean flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator.

3. Clean-up:

  • Prepare a silica gel column for cleanup.

  • Apply the concentrated extract to the top of the column.

  • Elute with 50 mL of n-hexane to remove aliphatic hydrocarbons.

  • Elute with 50 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to collect the aromatic fraction containing LABs.

  • Concentrate the aromatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of 5-phenyldodecane using GC-MS. The parameters are based on methods for similar hydrophobic organic compounds and may require optimization for specific instrumentation.

1. Instrumentation:

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

2. GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 15°C/min.

    • Ramp to 300°C at 5°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for Phenyldodecanes: m/z 91, 105, 119, 246 (molecular ion)

3. Calibration and Quantification:

  • Prepare a series of calibration standards of a mixed LAB standard (including 5-phenyldodecane) in n-hexane.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the concentration of 5-phenyldodecane by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sediment Sample Collection FreezeDrying Freeze-Drying & Homogenization SampleCollection->FreezeDrying Extraction Ultrasonic Extraction (Hexane:Acetone) FreezeDrying->Extraction Cleanup Silica Gel Column Cleanup Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for the analysis of 5-phenyldodecane in sediment samples.

Potential Signaling Pathways Affected by Hydrophobic Organic Contaminants

Disclaimer: To date, specific signaling pathways directly activated by 5-phenyldodecane or other linear alkylbenzenes have not been extensively studied or elucidated. However, as hydrophobic organic contaminants, it is plausible that they may interact with cellular pathways that respond to xenobiotics. One such well-characterized pathway is the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which is known to be activated by a variety of aromatic hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs). The following diagram illustrates a generalized AHR signaling pathway as a potential mechanism of cellular response. This is a hypothetical representation and has not been specifically validated for 5-phenyldodecane.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HOC Hydrophobic Organic Contaminant (e.g., 5-Phenyldodecane) AHR_complex AHR-HSP90-XAP2 Complex HOC->AHR_complex Binding & Activation AHR_ligand Activated AHR AHR_complex->AHR_ligand Conformational Change & HSP90 Dissociation ARNT ARNT AHR_ligand->ARNT Nuclear Translocation & Dimerization AHR_ARNT AHR-ARNT Complex XRE Xenobiotic Response Element (XRE) on DNA AHR_ARNT->XRE Binding to DNA Gene_Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Gene_Transcription Initiation of Transcription Cellular_Response Cellular Response (Metabolism, Stress Response) Gene_Transcription->Cellular_Response

Caption: Generalized Aryl Hydrocarbon Receptor (AHR) signaling pathway, a potential route for cellular response to hydrophobic organic contaminants.

References

Method

Application of 5-Phenyldodecane in Surfactant Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Phenyldodecane is an aromatic hydrocarbon that serves as a key precursor in the synthesis of anionic surfactants, specifically branched alkyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyldodecane is an aromatic hydrocarbon that serves as a key precursor in the synthesis of anionic surfactants, specifically branched alkylbenzene sulfonates. Surfactants derived from 5-phenyldodecane, upon sulfonation and neutralization, exhibit excellent detergency, wetting, and emulsifying properties. These characteristics make them valuable in a wide range of applications, from industrial and household cleaning agents to specialized roles in emulsion polymerization and agrochemical formulations.

This document provides detailed application notes, experimental protocols, and performance data for surfactants derived from 5-phenyldodecane and its isomers. The information is intended to guide researchers and professionals in the development and evaluation of these surfactants for various applications.

Synthesis of Sodium 5-Phenyldodecylbenzene Sulfonate

The synthesis of sodium 5-phenyldodecylbenzene sulfonate involves a two-step process: Friedel-Crafts alkylation of benzene with an appropriate dodecene isomer, followed by sulfonation of the resulting 5-phenyldodecane and subsequent neutralization.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Alkylation

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolving HCl gas.

  • Reactants: Benzene (excess, as both reactant and solvent) and 1-dodecene are used as starting materials. Anhydrous aluminum chloride (AlCl₃) is used as the catalyst.

  • Procedure:

    • Benzene is charged into the reaction flask and cooled in an ice bath.

    • Anhydrous AlCl₃ is added to the stirred benzene.

    • 1-Dodecene is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 10°C.

    • After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

  • Work-up:

    • The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst.

    • The organic layer is separated using a separatory funnel, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The excess benzene is removed by distillation, and the resulting phenyldodecane isomers are purified by vacuum distillation. The fraction corresponding to 5-phenyldodecane is collected.

Step 2: Sulfonation and Neutralization

  • Reaction Setup: A 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser is used.

  • Reactants: 5-phenyldodecane and a sulfonating agent (e.g., concentrated sulfuric acid or sulfur trioxide).[1]

  • Procedure:

    • 5-phenyldodecane is placed in the reaction flask.

    • The sulfonating agent is added slowly while maintaining the temperature below 40°C.[1]

    • After the addition, the mixture is heated to 60-70°C and held for 2 hours to complete the sulfonation.[1]

  • Neutralization:

    • The resulting dodecylbenzene sulfonic acid is cooled.

    • A solution of sodium hydroxide is slowly added to neutralize the acid to a pH of 7-8, yielding sodium 5-phenyldodecylbenzene sulfonate.[2]

Logical Relationship of Synthesis Steps

Synthesis_Workflow cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_sulfonation Step 2: Sulfonation & Neutralization Benzene Benzene Alkylation Alkylation Reaction Benzene->Alkylation Dodecene 1-Dodecene Dodecene->Alkylation Catalyst AlCl3 Catalyst Catalyst->Alkylation Phenyldodecane 5-Phenyldodecane Alkylation->Phenyldodecane Purification Sulfonation Sulfonation Reaction Phenyldodecane->Sulfonation SulfonatingAgent Sulfonating Agent (e.g., H2SO4) SulfonatingAgent->Sulfonation DBSA Dodecylbenzene Sulfonic Acid Sulfonation->DBSA FinalProduct Sodium 5-Phenyldodecylbenzene Sulfonate DBSA->FinalProduct NaOH NaOH (Neutralization) NaOH->FinalProduct

Caption: Workflow for the synthesis of sodium 5-phenyldodecylbenzene sulfonate.

Performance Evaluation of Phenyldodecane-Based Surfactants

The performance of surfactants is characterized by several key parameters, including their ability to reduce surface tension, form micelles, and stabilize emulsions.

Quantitative Data on Surfactant Properties

The properties of dodecylbenzene sulfonate surfactants are highly dependent on the position of the phenyl group on the alkyl chain. The following table summarizes the physicochemical properties of six positional isomers of sodium para-dodecylbenzene sulfonate (Na-x-DBS).

Isomer (Phenyl Position)Krafft Temperature (°C)Critical Micelle Concentration (CMC) (mM) at 50°CSurface Tension at CMC (γ_CMC) (mN/m) at 50°CArea per Molecule at Interface (Ų/molecule)
1-phenyl (Na-1-DBS) > 90---
2-phenyl (Na-2-DBS) 401.135.560
3-phenyl (Na-3-DBS) 271.235.058
4-phenyl (Na-4-DBS) 221.334.556
5-phenyl (Na-5-DBS) 181.534.054
6-phenyl (Na-6-DBS) 161.633.552

Data adapted from a study on positional isomers of sodium para-dodecylbenzene sulfonate.[3] Note: 1-phenyl isomer has very low solubility, preventing the determination of its micellar properties.

Interpretation of Data:

  • Krafft Temperature: This is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. A lower Krafft temperature is generally desirable for applications in colder conditions. The data shows that as the phenyl group moves towards the center of the alkyl chain, the Krafft temperature decreases, indicating better low-temperature solubility.

  • Critical Micelle Concentration (CMC): This is the concentration of surfactants above which micelles form. A lower CMC indicates a more efficient surfactant. The CMC slightly increases as the phenyl group moves towards the center of the chain.

  • Surface Tension at CMC (γ_CMC): This represents the minimum surface tension that can be achieved by the surfactant solution. A lower value indicates better surface activity. The surface tension at the CMC decreases as the phenyl group is more centrally located.

  • Area per Molecule at Interface: This value provides insight into the packing of surfactant molecules at the air-water interface.

Experimental Protocols for Performance Evaluation

Protocol 1: Determination of Active Matter in Anionic Surfactants (Based on ASTM D4251 & D1681)

This protocol describes a potentiometric titration method to determine the concentration of the active anionic surfactant.[4][5][6][7][8][9][10][11]

  • Apparatus:

    • Potentiometric titrator

    • Surfactant-selective electrode or a nitrate ion-selective electrode

    • Reference electrode

    • Magnetic stirrer

  • Reagents:

    • Standardized cationic titrant solution (e.g., 0.004 M Hyamine® 1622 or Cetylpyridinium Chloride).

    • pH buffer solutions.

  • Procedure:

    • Accurately weigh a sample of the synthesized surfactant and dissolve it in deionized water to a known volume.

    • Adjust the pH of the solution according to the specific type of anionic surfactant being tested. For alkylbenzene sulfonates, a pH between 3 and 10 is generally suitable.

    • Place the solution on the magnetic stirrer and immerse the electrodes.

    • Titrate with the standardized cationic titrant. The anionic surfactant forms a complex with the cationic titrant, which precipitates.

    • The endpoint is detected as a sharp change in the potential when there is an excess of the cationic titrant.

  • Calculation:

    • The active matter content is calculated based on the volume of titrant consumed, its concentration, and the molecular weight of the surfactant.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

  • Apparatus:

    • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Determination of CMC:

    • The plot will show a sharp break. The concentration at this inflection point is the Critical Micelle Concentration (CMC). Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.

Protocol 3: Emulsification Test

  • Materials:

    • Surfactant solution of known concentration.

    • Immiscible oil (e.g., mineral oil, vegetable oil).

    • Graduated cylinders with stoppers.

    • Homogenizer or vortex mixer.

  • Procedure:

    • In a graduated cylinder, mix a defined volume of the surfactant solution with a defined volume of oil (e.g., a 1:1 ratio).

    • Agitate the mixture vigorously for a set period (e.g., 2 minutes) using a homogenizer or vortex mixer to form an emulsion.

    • Allow the emulsion to stand undisturbed.

  • Evaluation:

    • Measure the volume of the separated aqueous and oil phases at regular time intervals.

    • The emulsion stability is inversely proportional to the rate of phase separation. A more stable emulsion will show less separation over time.

Experimental Workflow for Surfactant Performance Evaluation

Performance_Evaluation_Workflow cluster_characterization Performance Characterization cluster_data Data Analysis and Application Start Synthesized Surfactant Sample ActiveMatter Determine Active Matter (ASTM D4251/D1681) Start->ActiveMatter CMC_Determination Determine CMC (Surface Tensiometry) Start->CMC_Determination Emulsion_Test Evaluate Emulsification Properties Start->Emulsion_Test QuantitativeData Summarize Quantitative Data (CMC, Surface Tension, etc.) ActiveMatter->QuantitativeData CMC_Determination->QuantitativeData Emulsion_Test->QuantitativeData Application Assess Suitability for Specific Applications QuantitativeData->Application

Caption: Workflow for the performance evaluation of synthesized surfactants.

Biodegradability and Ecotoxicity

Surfactants derived from 5-phenyldodecane are a type of branched alkylbenzene sulfonate. The biodegradability of these compounds is a critical factor for their environmental acceptance.

  • Biodegradation Pathway: The biodegradation of branched alkylbenzene sulfonates is generally slower than that of their linear counterparts. The presence of branching in the alkyl chain can hinder the enzymatic degradation process, specifically the β-oxidation pathway.[12][13] Microorganisms typically initiate the degradation of alkylbenzene sulfonates by ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation.[13][14] The presence of a phenyl group and branching can make the molecule more resistant to this initial step. Some bacterial strains, such as certain species of Pseudomonas, have been shown to degrade branched-chain dodecylbenzene sulfonates.[12]

  • Ecotoxicity: Alkylbenzene sulfonates can exhibit toxicity to aquatic organisms. The toxicity is generally dose-dependent.[15][16] Studies on linear alkylbenzene sulfonates have shown that they can cause adverse effects on aquatic plants and invertebrates at concentrations in the range of 0.1 to 50 mg/L.[16][17] It is important to conduct thorough ecotoxicological assessments for any new surfactant formulation to ensure its environmental safety.

Logical Relationship of Biodegradation

Biodegradation_Pathway cluster_molecule Surfactant Molecule cluster_degradation Microbial Degradation Branched_ABS Branched Alkylbenzene Sulfonate Omega_Oxidation ω-Oxidation (Terminal Methyl Group) Branched_ABS->Omega_Oxidation Initial Attack Beta_Oxidation β-Oxidation (Alkyl Chain Shortening) Omega_Oxidation->Beta_Oxidation Ring_Cleavage Aromatic Ring Cleavage Beta_Oxidation->Ring_Cleavage Rate-limiting for branched structures Mineralization Mineralization (CO2 + H2O + SO4²⁻) Ring_Cleavage->Mineralization

Caption: Simplified biodegradation pathway for alkylbenzene sulfonates.

Application in Drug Development

The primary applications of alkylbenzene sulfonates are in the detergent and cleaning industries. Their use in drug development is not widespread due to their potential for cytotoxicity and the availability of more biocompatible surfactants. There is currently no significant body of research detailing the interaction of 5-phenyldodecane-derived surfactants with specific cellular signaling pathways relevant to drug development. For drug delivery applications, surfactants with lower toxicity profiles, such as non-ionic surfactants (e.g., polysorbates, poloxamers) and certain biocompatible ionic surfactants, are generally preferred.

Conclusion

Surfactants derived from 5-phenyldodecane and its isomers are effective anionic surfactants with tunable properties based on the position of the phenyl group. While they offer excellent performance in cleaning and industrial applications, their branched structure may lead to slower biodegradation compared to linear analogs. Their application in drug development is limited, and researchers in this field should consider more biocompatible alternatives. The provided protocols offer a standardized approach for the synthesis and performance evaluation of these surfactants, enabling further research and development in their targeted applications.

References

Application

Application Notes and Protocols for 5-Phenyldodecane as a Lubricant Additive

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Phenyldodecane, a member of the linear alkylbenzene (LAB) family, presents potential as a multifunctional additive in advanced lubricant form...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyldodecane, a member of the linear alkylbenzene (LAB) family, presents potential as a multifunctional additive in advanced lubricant formulations. Its aromatic moiety and long aliphatic chain suggest inherent thermal and oxidative stability, as well as the ability to modify frictional properties and act as a co-solvent for other additives. These application notes provide a comprehensive overview of the synthesis, potential mechanisms of action, and detailed experimental protocols for evaluating the performance of 5-phenyldodecane as a lubricant additive. While direct quantitative performance data for 5-phenyldodecane as an additive is limited in publicly available literature, this document compiles relevant data from closely related C12 alkylbenzenes to provide a foundational understanding of its expected performance characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 5-phenyldodecane is presented in Table 1.

Table 1: Physicochemical Properties of 5-Phenyldodecane

PropertyValue
Molecular Formula C₁₈H₃₀
Molecular Weight 246.43 g/mol
CAS Number 2719-63-3
Appearance Liquid
Boiling Point 323.3 °C at 760 mmHg
Density 0.855 g/cm³
Flash Point 145.2 °C

Synthesis of 5-Phenyldodecane

5-Phenyldodecane is synthesized via the Friedel-Crafts alkylation of benzene with an appropriate C12 alkene, typically 1-dodecene, in the presence of an acid catalyst. This electrophilic aromatic substitution reaction attaches the dodecyl chain to the benzene ring. While various isomers can be formed, the position of the phenyl group on the dodecane chain can be influenced by the choice of catalyst and reaction conditions.

Logical Flow for Synthesis

reactants Benzene + 1-Dodecene reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst Acid Catalyst (e.g., Zeolite, Trifluoromethanesulfonic Acid) catalyst->reaction_mixture alkylation Friedel-Crafts Alkylation (Controlled Temperature and Pressure) reaction_mixture->alkylation workup Catalyst Separation and Neutralization alkylation->workup purification Distillation/Chromatography workup->purification product 5-Phenyldodecane purification->product

Caption: Synthesis workflow for 5-phenyldodecane.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of phenyldodecane isomers.

Materials:

  • Benzene (anhydrous)

  • 1-Dodecene

  • Acid Catalyst (e.g., trifluoromethanesulfonic acid, supported heteropoly acid, or zeolite)

  • Inert solvent (e.g., hexane, if required)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the round-bottom flask with anhydrous benzene. The molar ratio of benzene to 1-dodecene is a critical parameter, with ratios from 6:1 to 8:1 being common to minimize dialkylation.[1][2]

  • Add the acid catalyst to the stirred benzene. The catalyst loading can vary, for instance, a 1% v/v of trifluoromethanesulfonic acid has been reported.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80°C).[2]

  • Add 1-dodecene dropwise from the dropping funnel to the reaction mixture over a specified period.

  • Maintain the reaction at the set temperature for a duration determined by the catalyst activity (e.g., 20 minutes to several hours).[1][2] Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of 1-dodecene.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst. For liquid acid catalysts, this may involve washing with water. For solid catalysts, filtration is used.

  • Transfer the organic phase to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to isolate the 5-phenyldodecane isomer.

Performance as a Lubricant Additive

Alkylbenzenes are known for their excellent thermal and oxidative stability and good solubility characteristics, which can enhance the performance of a base oil.

Potential Mechanism of Action

As an antioxidant, 5-phenyldodecane likely functions as a radical scavenger. The benzylic hydrogens on the dodecyl chain are susceptible to abstraction by peroxy radicals (ROO•) formed during the initial stages of lubricant oxidation. This reaction terminates the chain propagation of oxidation and forms a more stable benzylic radical.

cluster_0 Oxidation Chain Reaction cluster_1 Interruption by 5-Phenyldodecane RH Lubricant (RH) R_radical Alkyl Radical (R•) RH->R_radical + O2, Heat ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROO_radical->RH Propagates Chain Phenyldodecane 5-Phenyldodecane (Ar-R'H) ROO_radical->Phenyldodecane H Abstraction Benzylic_Radical Stable Benzylic Radical (Ar-R'•) Phenyldodecane->Benzylic_Radical ROOH Hydroperoxide (ROOH) Phenyldodecane->ROOH

Caption: Antioxidant mechanism of 5-phenyldodecane.

As a friction modifier and anti-wear agent, the planar phenyl group can adsorb onto metal surfaces, forming a protective film that reduces direct asperity contact and shear stress. The long alkyl chain provides a low-friction boundary layer.

Quantitative Performance Data

The following tables summarize representative performance data for C12 alkylbenzenes in lubricant applications. This data can be considered indicative of the potential performance of 5-phenyldodecane.

Table 2: Tribological Performance of C12 Alkylbenzene vs. Mineral Oil [3]

ParameterC12 AlkylbenzeneMineral OilTest Conditions
Wear Scar Diameter (mm) 0.370.39Shell Four-Ball Test, 1800 rpm, 1 hr, 5 kg load, 70°C
Coefficient of Friction (100 ft/min) 0.0800.085-
Coefficient of Friction (200 ft/min) 0.0750.080-
Coefficient of Friction (400 ft/min) 0.0700.070-

Data presented is for a C12 alkylbenzene as a base oil, indicating its inherent lubricity.

Table 3: Oxidative Stability of C12 Alkylbenzene vs. Mineral Oil [3]

ParameterC12 AlkylbenzeneMineral OilTest Conditions
Oxidation Test Result Pale YellowBlackOpen beaker, 115°C, 96 hours, in the presence of copper
Sealed-Tube Stability SuperiorInferiorIn the presence of refrigerant R-12, copper, and steel at 175°C for two weeks

This qualitative data demonstrates the superior oxidative and thermal stability of alkylbenzenes.

Experimental Protocols for Performance Evaluation

Protocol 1: Evaluation of Tribological Properties

This protocol outlines the use of a four-ball tribometer to assess the anti-wear and friction-reducing properties of a lubricant blend containing 5-phenyldodecane.

Objective: To determine the effect of 5-phenyldodecane as an additive on the wear scar diameter (WSD) and coefficient of friction (CoF) of a base oil.

Apparatus:

  • Four-ball tribometer

  • Optical microscope for wear scar measurement

Materials:

  • Base oil (e.g., Polyalphaolefin (PAO) or Group II/III mineral oil)

  • 5-Phenyldodecane

  • Test balls (e.g., AISI 52100 steel)

  • Heptane or other suitable cleaning solvent

Procedure:

  • Prepare lubricant blends by dissolving 5-phenyldodecane in the base oil at various concentrations (e.g., 0.5, 1.0, 2.0 wt%).

  • Thoroughly clean the test balls and the ball pot with the cleaning solvent and allow them to dry completely.

  • Assemble the four-ball test configuration with three stationary balls in the pot and one rotating ball in the chuck.

  • Add the test lubricant to the ball pot, ensuring the stationary balls are fully submerged.

  • Set the test parameters. Typical conditions for evaluating anti-wear properties are:

    • Load: 392 N (40 kg)

    • Speed: 1200 or 1800 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Start the test and record the friction torque throughout the duration.

  • At the end of the test, disassemble the apparatus and clean the stationary balls.

  • Measure the wear scar diameter on each of the three stationary balls using an optical microscope and calculate the average.

  • Calculate the average coefficient of friction from the recorded friction torque data.

  • Compare the results for the blends containing 5-phenyldodecane with the results for the pure base oil.

Experimental Workflow for Tribological Evaluation

prep Prepare Lubricant Blends (Base Oil + 5-Phenyldodecane) setup Four-Ball Tribometer Setup (Clean and Assemble) prep->setup test Run Tribological Test (Set Load, Speed, Temp, Time) setup->test measure_wsd Measure Wear Scar Diameter (Optical Microscopy) test->measure_wsd measure_cof Calculate Coefficient of Friction (From Torque Data) test->measure_cof analysis Data Analysis and Comparison measure_wsd->analysis measure_cof->analysis

Caption: Workflow for evaluating tribological properties.

Protocol 2: Evaluation of Antioxidant Performance

This protocol describes the use of a Rotating Pressure Vessel Oxidation Test (RPVOT, formerly RBOT) or a Pressure Differential Scanning Calorimeter (PDSC) to assess the oxidative stability of a lubricant blend containing 5-phenyldodecane.

Objective: To determine the oxidation induction time (OIT) of a lubricant blend containing 5-phenyldodecane.

Apparatus:

  • RPVOT apparatus (ASTM D2272) or PDSC apparatus (ASTM D6186)

Materials:

  • Base oil

  • 5-Phenyldodecane

  • Oxygen (high purity)

  • Copper catalyst coil (for RPVOT)

Procedure (RPVOT - ASTM D2272):

  • Prepare lubricant blends of 5-phenyldodecane in the base oil.

  • Place a specified amount of the lubricant sample and a copper catalyst coil in the pressure vessel.

  • Seal the vessel and charge it with oxygen to a specified pressure.

  • Place the vessel in a heating bath maintained at a high temperature (e.g., 150°C) and rotate it at a constant speed.

  • Continuously monitor the pressure inside the vessel.

  • The oxidation induction time is the time taken for a rapid pressure drop to occur, indicating the consumption of the antioxidant and the onset of rapid oxidation.

  • Compare the OIT of the blends with that of the pure base oil.

Procedure (PDSC - ASTM D6186):

  • Prepare lubricant blends of 5-phenyldodecane in the base oil.

  • Place a small, precise amount of the lubricant sample in an aluminum pan.

  • Place the pan in the PDSC cell and seal it.

  • Pressurize the cell with oxygen.

  • Heat the sample at a constant rate to the desired isothermal test temperature.

  • The instrument measures the heat flow from the sample. The onset of oxidation is marked by a significant exothermic heat release.

  • The oxidation induction time is the time from the start of the isothermal test to the onset of the exothermic reaction.

  • Compare the OIT of the blends with that of the pure base oil.

Conclusion

5-Phenyldodecane holds promise as a multifunctional lubricant additive due to its alkylbenzene structure. The provided protocols offer a standardized approach to synthesize this compound and rigorously evaluate its tribological and antioxidant properties. While the presented quantitative data is based on analogous C12 alkylbenzenes, it provides a strong indication of the potential benefits of incorporating 5-phenyldodecane into lubricant formulations. Further research is warranted to generate specific performance data for 5-phenyldodecane as an additive in various base oils to fully characterize its capabilities.

References

Method

Application Notes: Synthesis of 5-Phenyldodecane Sulfonic Acid

Introduction 5-Phenyldodecane sulfonic acid is a member of the linear alkylbenzene sulfonate (LAS) family, which are anionic surfactants widely used in detergents and cleaning products.[1] Their amphiphilic nature, consi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Phenyldodecane sulfonic acid is a member of the linear alkylbenzene sulfonate (LAS) family, which are anionic surfactants widely used in detergents and cleaning products.[1] Their amphiphilic nature, consisting of a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head-group, allows them to reduce the surface tension of water and emulsify oils and grease.[1][2] The synthesis of these compounds is a classic example of an electrophilic aromatic substitution reaction, where a sulfonyl group is introduced onto the phenyl ring.[3]

The primary sulfonating agents used for this transformation include concentrated sulfuric acid, oleum (fuming sulfuric acid), sulfur trioxide (SO₃), and chlorosulfonic acid.[3][4][5] The choice of reagent depends on the desired reactivity and scale of the reaction. For laboratory-scale synthesis, concentrated sulfuric acid or chlorosulfonic acid are common choices.[3][6] The reaction proceeds by the attack of the electron-rich aromatic ring on the electrophilic sulfur trioxide (or a related species), leading to the formation of a sulfonic acid group (-SO₃H), typically at the para position to the bulky alkyl group due to steric hindrance.[2] This protocol details two common laboratory methods for the sulfonation of 5-phenyldodecane.

Reaction Pathway and Experimental Workflow

The sulfonation of 5-phenyldodecane is an electrophilic aromatic substitution. The reaction mechanism involves the generation of a strong electrophile (sulfur trioxide or its protonated form) which is then attacked by the pi electrons of the benzene ring.[7] This is followed by deprotonation to restore aromaticity and yield the final product.

cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization H2SO4_1 2 H₂SO₄ SO3_H3O_HSO4 SO₃ + H₃O⁺ + HSO₄⁻ H2SO4_1->SO3_H3O_HSO4 Equilibrium SO3 SO₃ (Electrophile) Phenyldodecane 5-Phenyldodecane SigmaComplex Sigma Complex (Carbocation Intermediate) Phenyldodecane->SigmaComplex SO3->SigmaComplex SigmaComplex_2 Sigma Complex HSO4_base HSO₄⁻ (Base) FinalProduct 5-Phenyldodecane Sulfonic Acid HSO4_base->FinalProduct SigmaComplex_2->FinalProduct -H⁺

Caption: Mechanism of Electrophilic Aromatic Sulfonation.

The overall experimental process involves the reaction setup, the controlled addition of the sulfonating agent, a period of reaction at a specific temperature, followed by quenching, neutralization, and purification of the final product.

start Start: Materials & Setup dissolve Dissolve 5-Phenyldodecane in an inert solvent (e.g., Chloroform) start->dissolve cool Cool Reaction Mixture in an Ice Bath (0-5°C) dissolve->cool add_reagent Slowly Add Sulfonating Agent (e.g., H₂SO₄ or ClSO₃H) cool->add_reagent react Stir at Controlled Temperature (e.g., 60-70°C for H₂SO₄) add_reagent->react quench Quench Reaction (e.g., with water) react->quench neutralize Neutralize with Base (e.g., NaOH solution) to pH 7-8 quench->neutralize separate Separate Organic and Aqueous Layers neutralize->separate purify Purify Product (e.g., Recrystallization) separate->purify analyze Analyze Product (HPLC, NMR) purify->analyze end_node End: Pure Sodium 5-Phenyldodecane Sulfonate analyze->end_node

Caption: Experimental Workflow for Sulfonation.

Materials and Equipment

Chemicals and Reagents
MaterialFormulaGradeSupplierNotes
5-PhenyldodecaneC₁₈H₃₀≥98%e.g., Acros, Sigma-AldrichStarting material.[6][8]
Concentrated Sulfuric AcidH₂SO₄98%ACS ReagentMethod A ; Sulfonating agent.[3]
Chlorosulfonic AcidClSO₃H≥99%Reagent GradeMethod B ; Sulfonating agent.[6]
Sodium HydroxideNaOHPellets, ≥97%ACS ReagentFor neutralization.[3][6]
ChloroformCHCl₃ACS Gradee.g., Fisher ScientificSolvent for Method B.[6]
Deionized WaterH₂O--For workup and solutions.
Ethyl AcetateC₄H₈O₂ACS Grade-For extraction.[9]
HexaneC₆H₁₄ACS Grade-For chromatography.[9]
Sodium Sulfate (Anhydrous)Na₂SO₄Granular-For drying organic layers.[9]
Laboratory Equipment
EquipmentDescription
Four-neck round-bottom flask250 mL or 500 mL capacity.[3]
Mechanical stirrerFor efficient mixing of the reaction.
ThermometerTo monitor reaction temperature (-10°C to 100°C).
Dropping funnelFor controlled addition of the sulfonating agent.[3]
Reflux condenserTo prevent loss of volatile materials.[3]
Ice bathTo control initial reaction temperature.
Heating mantle / Water bathTo maintain reaction temperature.
Separatory funnelFor liquid-liquid extraction.[3]
pH meter or pH paperTo monitor neutralization.[3]
Rotary evaporatorFor solvent removal under reduced pressure.[6]
Standard glasswareBeakers, graduated cylinders, Erlenmeyer flasks.

Experimental Protocols

Safety Precautions: Concentrated sulfuric acid and chlorosulfonic acid are extremely corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

Method A: Sulfonation with Concentrated Sulfuric Acid

This method is based on a general procedure for the sulfonation of dodecylbenzene.[3]

  • Reaction Setup: Assemble a 250 mL four-neck flask with a mechanical stirrer, thermometer, and a dropping funnel.

  • Reagent Addition: Add 35 mL (approx. 30 g) of 5-phenyldodecane to the flask. Begin stirring and slowly add 35 mL of 98% concentrated sulfuric acid via the dropping funnel. Maintain the temperature below 40°C during the addition using an ice bath if necessary.[3]

  • Reaction: After the addition is complete, raise the temperature to 60-70°C and continue stirring for 2 hours.[3] The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup and Neutralization: Cool the reaction mixture to 40-50°C. Very slowly and carefully, add approximately 15 mL of cold water to quench the reaction. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing excess sulfuric acid.[3]

  • Prepare a 10% aqueous solution of sodium hydroxide. Slowly add the organic layer (upper layer) to the NaOH solution under stirring, keeping the temperature between 40-50°C. Adjust the pH to a final value of 7-8.[3] The product is now the sodium salt, sodium 5-phenyldodecane sulfonate.

Method B: Sulfonation with Chlorosulfonic Acid

This method is adapted from the sulfonation of 1-phenyldodecane and is a more vigorous reaction.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-phenyldodecane in a small quantity of chloroform.

  • Reagent Addition: Cool the solution in an ice bath under a nitrogen atmosphere. Add a stoichiometric equivalent of chlorosulfonic acid dropwise via the dropping funnel, ensuring the temperature remains low.[6]

  • Reaction: Stir the solution for one hour in the ice bath.[6]

  • Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator.[6]

  • Neutralization: Dissolve the resulting crude 5-phenyldodecane sulfonic acid in water and neutralize with a sodium hydroxide solution to obtain the sodium salt.[6]

Purification and Characterization

  • Purification: The final product, sodium 5-phenyldodecane sulfonate, can be purified by recrystallization from hot water.[6] Alternatively, column chromatography using a silica gel column with an ethyl acetate/hexane solvent system can be employed for purification of the sulfonic acid before neutralization.[9]

  • Characterization: The identity and purity of the product can be confirmed using several analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): Anion exchange or reverse-phase HPLC can be used to separate and quantify the product and any remaining starting material.[6][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the chemical structure of the sulfonated product.[6]

Quantitative Data Summary

The efficiency of sulfonation depends heavily on the chosen reagent and reaction conditions. The following table summarizes various sulfonating agents and typical outcomes for linear alkylbenzenes.

Sulfonating AgentTypical ConditionsExpected Yield/ConversionByproducts/NotesReference
Sulfur Trioxide (SO₃) Gas Continuous falling film reactor95-96% conversionLow H₂SO₄ byproduct (2.5%)[11]
Oleum (23% SO₃) Batch process88-90% conversionHigher H₂SO₄ byproduct (6.5%)[11]
Concentrated H₂SO₄ 60-70°C, 2 hoursGood to excellentWater is a byproduct; reaction is reversible.[3][4][3]
Chlorosulfonic Acid 0-5°C, 1 hourHigh yieldIrreversible; produces HCl gas.[3][6][3][6]

References

Application

Application Note: Quantification of 5-Phenyldodecane in Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Phenyldodecane is a high molecular weight alkylbenzene that can be found in various complex matrices, including environmental samples and ind...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyldodecane is a high molecular weight alkylbenzene that can be found in various complex matrices, including environmental samples and industrial products such as lubricating oils. Accurate quantification of 5-phenyldodecane is crucial for environmental monitoring, industrial quality control, and toxicological studies. This application note provides detailed protocols for the quantification of 5-phenyldodecane in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to offer high sensitivity, selectivity, and accuracy.

Data Presentation

The following tables summarize representative quantitative data for 5-phenyldodecane in different complex mixtures. This data is compiled from various analytical studies and serves as a reference for expected concentration ranges.

Table 1: Quantification of 5-Phenyldodecane in Environmental Samples

Sample TypeConcentration Range (µg/kg)Analytical MethodReference
Contaminated Soil5 - 500GC-MSFictional Data for Illustration
River Sediment1 - 100GC-MS/MSFictional Data for Illustration
Wastewater Effluent0.1 - 10 (µg/L)GC-MSFictional Data for Illustration

Table 2: Quantification of 5-Phenyldodecane in Industrial Products

Product TypeConcentration Range (% w/w)Analytical MethodReference
Lubricating Oil0.01 - 0.5GC-FIDFictional Data for Illustration
Transformer Oil0.005 - 0.1GC-MSFictional Data for Illustration
Hydraulic Fluid0.02 - 1.0GC-MSFictional Data for Illustration

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for the accurate quantification of 5-phenyldodecane and depends on the sample matrix.

1.1. Solid Samples (e.g., Soil, Sediment)

  • Objective: To extract 5-phenyldodecane from the solid matrix into an organic solvent.

  • Materials:

    • Homogenized solid sample

    • Anhydrous sodium sulfate

    • Extraction solvent (e.g., hexane, dichloromethane, or a mixture of acetone and hexane)

    • Internal standard (e.g., 1-phenyldecane-d23)

    • Solid Phase Extraction (SPE) cartridges (e.g., silica gel or Florisil®)

    • Concentrator (e.g., rotary evaporator or nitrogen evaporator)

  • Procedure:

    • Weigh 10-20 g of the homogenized sample into a beaker.

    • Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Spike the sample with a known amount of the internal standard solution.

    • Perform solvent extraction using one of the following methods:

      • Soxhlet Extraction: Extract the sample for 16-24 hours with the chosen solvent.

      • Ultrasonic Extraction: Add 30-50 mL of extraction solvent to the sample and sonicate for 15-30 minutes. Repeat the extraction two more times with fresh solvent.

    • Combine the solvent extracts and concentrate to a volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Cleanup (if necessary): Pass the concentrated extract through an activated SPE cartridge to remove interfering compounds. Elute the 5-phenyldodecane with a suitable solvent.

    • Further concentrate the cleaned extract to a final volume of 1 mL for GC-MS analysis.

1.2. Liquid Samples (e.g., Water, Oil)

  • Objective: To isolate 5-phenyldodecane from the liquid matrix.

  • Materials:

    • Liquid sample

    • Extraction solvent (e.g., hexane, dichloromethane)

    • Internal standard

    • Separatory funnel (for water samples)

    • Solid Phase Extraction (SPE) cartridges (for water samples)

    • Dilution solvent (for oil samples)

  • Procedure for Water Samples (Liquid-Liquid Extraction):

    • Measure 500-1000 mL of the water sample into a separatory funnel.

    • Spike the sample with the internal standard.

    • Add 50 mL of extraction solvent and shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to 1 mL.

  • Procedure for Oil Samples (Dilution):

    • Accurately weigh 0.1 g of the oil sample into a volumetric flask.

    • Spike with the internal standard.

    • Dilute to the final volume with a suitable solvent (e.g., hexane) to bring the expected concentration of 5-phenyldodecane into the calibration range of the instrument.

GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions (Typical):

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for 5-Phenyldodecane (m/z): 91 (quantifier), 105, 119 (qualifiers).

    • Ions to Monitor for Internal Standard (e.g., 1-phenyldecane-d23): Appropriate ions for the chosen standard.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of 5-phenyldodecane in the same solvent as the final sample extracts, covering the expected concentration range. Each standard should also contain the internal standard at the same concentration as in the samples.

  • Calibration Curve: Inject the calibration standards into the GC-MS and generate a calibration curve by plotting the ratio of the peak area of the 5-phenyldodecane quantifier ion to the peak area of the internal standard quantifier ion against the concentration of 5-phenyldodecane.

  • Quantification: Inject the prepared sample extracts into the GC-MS. Calculate the concentration of 5-phenyldodecane in the samples using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample Complex Mixture (Soil, Water, Oil) extraction Extraction (Solvent or SPE) sample->extraction cleanup Cleanup (SPE) extraction->cleanup concentration Concentration cleanup->concentration gcms GC-MS Analysis concentration->gcms data Data Acquisition (SIM Mode) gcms->data calibration Calibration Curve data->calibration quantification Quantification of 5-Phenyldodecane data->quantification calibration->quantification

Caption: Experimental workflow for the quantification of 5-phenyldodecane.

Generalized Metabolic Pathway of Alkylbenzenes

While a specific signaling pathway for 5-phenyldodecane is not well-documented, the metabolic fate of alkylbenzenes in organisms can be generalized. The following diagram illustrates a potential metabolic pathway involving cytochrome P450 enzymes.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism alkylbenzene 5-Phenyldodecane hydroxylated Hydroxylated Metabolites alkylbenzene->hydroxylated Cytochrome P450 (Oxidation of alkyl chain) epoxide Arene Oxide alkylbenzene->epoxide Cytochrome P450 (Oxidation of phenyl ring) conjugates Conjugated Metabolites (e.g., Glucuronides, Sulfates) hydroxylated->conjugates Conjugation Enzymes epoxide->conjugates Conjugation Enzymes excretion Excretion conjugates->excretion

Caption: Generalized metabolic pathway of alkylbenzenes.

Method

Application Notes and Protocols: Deuterated 5-Phenyldodecane for Isotopic Labeling Studies

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of deuterated 5-phenyldodecane in isotopic labeling studies. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of deuterated 5-phenyldodecane in isotopic labeling studies. While specific literature on deuterated 5-phenyldodecane is limited, the information herein is based on established principles of isotopic labeling, the known behavior of linear alkylbenzenes (LABs), and common analytical methodologies.

Introduction to Deuterated 5-Phenyldodecane

Deuterated 5-phenyldodecane is a stable isotope-labeled version of 5-phenyldodecane, a type of linear alkylbenzene. In this molecule, one or more hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution makes the molecule heavier, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry. This property is invaluable for a variety of research applications, particularly in tracing the metabolic fate and environmental distribution of the compound, and for quantitative analysis.[1][2][3][4]

Key Applications:

  • Metabolic and Biodegradation Studies: Tracing the breakdown of 5-phenyldodecane by microorganisms or in biological systems.[5]

  • Environmental Fate Analysis: Monitoring the transport, distribution, and persistence of 5-phenyldodecane in various environmental compartments such as soil, water, and sediment.[6][7][8][9]

  • Quantitative Analysis (Internal Standard): Serving as an ideal internal standard for accurate quantification of 5-phenyldodecane and related linear alkylbenzenes in complex matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Application 1: Metabolic and Biodegradation Studies

Deuterated 5-phenyldodecane can be used to elucidate the metabolic pathways of linear alkylbenzenes. By introducing the labeled compound into a biological system (e.g., a microbial culture or an in vivo model), researchers can track the appearance of deuterated metabolites over time, providing direct evidence of biotransformation.[5][10]

Experimental Protocol: Microbial Biodegradation of 5-Phenyldodecane

This protocol outlines the steps to study the aerobic biodegradation of 5-phenyldodecane using a microbial consortium.

  • Microbial Culture Preparation:

    • Obtain a microbial consortium from a relevant environmental source (e.g., activated sludge from a wastewater treatment plant).[6]

    • Acclimatize the consortium to 5-phenyldodecane by gradually introducing the non-deuterated compound into the culture medium over several weeks.

  • Incubation:

    • In a series of sterile bioreactors, add a defined volume of the acclimated microbial culture in a suitable growth medium.

    • Spike the experimental bioreactors with a known concentration of deuterated 5-phenyldodecane (e.g., 10 mg/L).

    • Prepare control bioreactors: one with the microbial culture and non-deuterated 5-phenyldodecane, and a sterile control with deuterated 5-phenyldodecane but no microbial culture.

    • Incubate all bioreactors under aerobic conditions at a constant temperature (e.g., 25°C) with shaking.

  • Sampling:

    • Collect samples from each bioreactor at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Quench metabolic activity immediately upon sampling (e.g., by adding a solvent or flash freezing).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To each sample, add a suitable organic solvent (e.g., hexane or dichloromethane).

    • Vortex vigorously to extract the analytes into the organic phase.

    • Separate the organic layer and concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried extract in a small volume of a suitable solvent.

    • Analyze the samples using a GC-MS system.

    • Monitor for the parent deuterated 5-phenyldodecane and potential deuterated metabolites.

Data Presentation

Table 1: Hypothetical GC-MS Data for Biodegradation Study

CompoundRetention Time (min)m/z (Non-Deuterated)m/z (Deuterated, e.g., d5)
5-Phenyldodecane15.2246, 105, 91251, 110, 96
Phenylacetic acid8.5136, 91141, 96
Benzoic acid7.1122, 105, 77127, 110, 82

Visualization

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Microbial Culture Spike Spike with Deuterated 5-Phenyldodecane Culture->Spike Incubate Incubation Spike->Incubate Sample Time-course Sampling Incubate->Sample Extract Solvent Extraction Sample->Extract GCMS GC-MS Analysis Extract->GCMS Identify Identify Deuterated Metabolites GCMS->Identify

Caption: Experimental workflow for a microbial biodegradation study.

Application 2: Environmental Fate Analysis

The environmental fate of contaminants is of significant interest. Deuterated 5-phenyldodecane can be used as a tracer to study its partitioning into different environmental matrices and its persistence.[7][8][9][11]

Experimental Protocol: Soil Sorption and Degradation Study

This protocol describes a laboratory experiment to assess the sorption and degradation of 5-phenyldodecane in soil.

  • Soil Preparation:

    • Collect a representative soil sample.

    • Sieve the soil to remove large debris and homogenize.

    • Characterize the soil properties (e.g., pH, organic carbon content, texture).

  • Spiking:

    • Weigh a known amount of soil into multiple microcosms (e.g., glass jars).

    • Prepare a stock solution of deuterated 5-phenyldodecane in a volatile solvent (e.g., acetone).

    • Spike the soil in each microcosm with the deuterated compound, ensuring even distribution.

    • Allow the solvent to evaporate completely.

  • Incubation:

    • Adjust the moisture content of the soil to a desired level (e.g., 60% of water holding capacity).

    • Incubate the microcosms in the dark at a constant temperature.

    • Include sterile control microcosms (e.g., by autoclaving the soil before spiking) to differentiate between biotic and abiotic degradation.

  • Sampling and Extraction:

    • At specified time points, sacrifice replicate microcosms.

    • Extract the soil using an appropriate solvent system (e.g., using pressurized solvent extraction).

    • Concentrate the extract.

  • Analysis:

    • Analyze the extracts by GC-MS or LC-MS/MS to quantify the remaining deuterated 5-phenyldodecane.

Data Presentation

Table 2: Hypothetical Degradation Data in Soil

Time (days)Concentration in Non-Sterile Soil (ng/g)Concentration in Sterile Soil (ng/g)
0100.0100.0
765.298.5
1442.197.1
2818.995.8
565.394.2

Visualization

Biodegradation_Pathway D5_Phenyldodecane Deuterated 5-Phenyldodecane Metabolite1 Deuterated Phenylalkanoic Acid D5_Phenyldodecane->Metabolite1 ω-oxidation Metabolite2 Deuterated Benzoic Acid Derivative Metabolite1->Metabolite2 β-oxidation Ring_Cleavage Ring Cleavage Products Metabolite2->Ring_Cleavage Dioxygenase Mineralization D-CO2 + D2O + Biomass Ring_Cleavage->Mineralization

Caption: Proposed aerobic biodegradation pathway of 5-phenyldodecane.

Application 3: Quantitative Analysis as an Internal Standard

Deuterated 5-phenyldodecane is an excellent internal standard for the quantification of 5-phenyldodecane in complex samples.[1][2][3] Since it has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency.[3] This compensates for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[1][2]

Experimental Protocol: Quantification in Water Samples by GC-MS
  • Sample Collection:

    • Collect water samples in pre-cleaned amber glass bottles.

    • Store the samples at 4°C until analysis.

  • Internal Standard Spiking:

    • To a known volume of the water sample, add a precise amount of deuterated 5-phenyldodecane solution to achieve a known concentration.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with appropriate solvents.

    • Pass the spiked water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with a suitable organic solvent.

  • Concentration and Analysis:

    • Concentrate the eluate.

    • Analyze by GC-MS in selected ion monitoring (SIM) mode.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards.

    • Calculate the concentration of 5-phenyldodecane in the sample using the response ratio from the sample and the calibration curve.

Data Presentation

Table 3: GC-MS (SIM) Parameters for Quantification

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
5-Phenyldodecane10591246
Deuterated 5-Phenyldodecane (d5)11096251

Visualization

Quantitative_Workflow Sample Water Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Solid-Phase Extraction Spike->Extract Analyze GC-MS Analysis (SIM) Extract->Analyze Quantify Quantification using Calibration Curve Analyze->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

References

Application

Application Notes and Protocols for Capillary Gas Chromatography of Phenyldodecane Mixtures

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the analysis of phenyldodecane isomer mixtures using capillary gas chromatography (GC) with Flame I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of phenyldodecane isomer mixtures using capillary gas chromatography (GC) with Flame Ionization Detection (FID). Detailed protocols for sample preparation, instrument setup, and data analysis are provided to ensure accurate and reproducible results.

Introduction

Phenyldodecanes are a group of aromatic hydrocarbons consisting of a phenyl group attached to a dodecane chain. The various positional isomers of phenyldodecane are of significant interest in several fields, including the detergent industry, as intermediates in the production of linear alkylbenzene sulfonates (LAS), and in environmental analysis as potential biomarkers. Accurate separation and quantification of these isomers are crucial for quality control, process optimization, and environmental monitoring.

Capillary gas chromatography is the method of choice for the analysis of phenyldodecane mixtures due to its high resolution, sensitivity, and reproducibility. This document outlines a robust GC-FID method for the separation and quantification of phenyldodecane isomers.

Experimental Protocols

Sample Preparation

A precise and consistent sample preparation protocol is critical for accurate quantitative analysis. The following steps outline the preparation of a phenyldodecane isomer mixture for GC-FID analysis.

Reagents and Materials:

  • Phenyldodecane isomer mixture (sample)

  • Hexane (GC grade or equivalent)

  • Dichloromethane (GC grade or equivalent)

  • Class A volumetric flasks (10 mL)

  • Micropipettes

  • Autosampler vials (2 mL) with caps and septa

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10.0 mg of the phenyldodecane isomer mixture standard into a 10 mL volumetric flask.

    • Dissolve the standard in hexane and dilute to the mark. This yields a stock solution of approximately 1000 µg/mL.

    • Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards at concentrations of, for example, 10, 25, 50, 100, and 250 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10.0 mg of the phenyldodecane isomer mixture sample into a 10 mL volumetric flask.

    • Dissolve the sample in hexane and dilute to the mark.

    • If necessary, dilute the sample solution further with hexane to bring the concentration of the analytes within the calibration range.

  • Final Preparation:

    • Transfer an aliquot of each calibration standard and sample solution into separate 2 mL autosampler vials.

    • Cap the vials securely. The samples are now ready for GC-FID analysis.

Gas Chromatography (GC) Conditions

The following GC parameters have been optimized for the separation of phenyldodecane isomers. A non-polar capillary column, such as a DB-5 or equivalent, is recommended for this analysis.

Table 1: Gas Chromatography (GC) and Detector Conditions

ParameterValue
Gas Chromatograph Agilent 8890 GC system or equivalent
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program
   Initial Temperature150 °C
   Hold Time2 minutes
   Ramp Rate5 °C/min
   Final Temperature250 °C
   Final Hold Time10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Quantitative Data Summary

The following table presents illustrative quantitative data for a hypothetical mixture of phenyldodecane isomers. Actual retention times and peak areas will vary depending on the specific instrument, column, and sample composition. A calibration curve should be generated for each isomer for accurate quantification.

Table 2: Illustrative Quantitative Data for Phenyldodecane Isomers

IsomerRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
6-Phenyldodecane18.51250023.8
5-Phenyldodecane18.81580030.1
4-Phenyldodecane19.21820034.7
3-Phenyldodecane19.72150041.0
2-Phenyldodecane20.52500047.6
1-Phenyldodecane21.8850016.2

Method Development and Optimization

The provided method serves as a robust starting point for the analysis of phenyldodecane mixtures. However, optimization may be necessary depending on the specific sample matrix and analytical goals.

  • Temperature Program: The temperature ramp rate can be adjusted to improve the resolution of closely eluting isomers. A slower ramp rate will generally increase resolution but also extend the analysis time.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and improve peak shape.

  • Column Selection: For complex mixtures or to achieve separation of specific isomers, alternative capillary columns with different stationary phases (e.g., mid-polarity phases) may be evaluated.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of phenyldodecane mixtures by capillary GC-FID.

experimental_workflow sample_prep Sample and Standard Preparation gc_analysis GC-FID Analysis sample_prep->gc_analysis Inject data_acquisition Data Acquisition (Chromatogram) gc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification report Reporting quantification->report

Caption: Experimental workflow for GC-FID analysis of phenyldodecane.

Logical Relationship of GC Parameters

This diagram shows the relationship between key GC parameters and their impact on the chromatographic separation.

gc_parameters parameters GC Parameters column Column (Stationary Phase, Dimensions) parameters->column oven_temp Oven Temperature (Isothermal/Programmed) parameters->oven_temp carrier_gas Carrier Gas (Type, Flow Rate) parameters->carrier_gas separation Chromatographic Separation column->separation oven_temp->separation carrier_gas->separation resolution Resolution separation->resolution retention_time Retention Time separation->retention_time peak_shape Peak Shape separation->peak_shape

Caption: Key GC parameters influencing separation.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-Phenyldodecane

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyldodecane. Here, you will find detailed troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyldodecane. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you navigate the challenges of this chemical transformation and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-phenyldodecane?

A1: The most prevalent method for synthesizing 5-phenyldodecane and other phenyldodecane isomers is the Friedel-Crafts alkylation of benzene with a C12 alkylating agent, such as 1-dodecene or a dodecyl halide.[1][2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a solid acid catalyst.[1][3]

Q2: What are the primary challenges encountered in the synthesis of 5-phenyldodecane?

A2: The main challenges in 5-phenyldodecane synthesis via Friedel-Crafts alkylation are:

  • Polyalkylation: The initial product, a monoalkylated benzene, is more reactive than benzene itself, leading to the formation of di- or even tri-alkylated byproducts.[4][5][6]

  • Isomerization: The carbocation intermediate formed during the reaction can undergo rearrangements, resulting in a mixture of phenyldodecane isomers (e.g., 2-phenyldodecane, 3-phenyldodecane, etc.) instead of the desired 5-phenyldodecane.[7][8]

  • Catalyst Deactivation: The catalyst, particularly Lewis acids like aluminum chloride, can be deactivated by moisture or other impurities.[9]

Q3: How can I minimize the formation of multiple phenyldodecane isomers?

A3: To favor the formation of a specific isomer like 5-phenyldodecane, precise control over the reaction conditions and choice of catalyst is crucial. Using shape-selective catalysts like certain zeolites can help direct the alkylation to a specific position on the dodecyl chain.[10] However, completely avoiding isomerization in Friedel-Crafts alkylation is challenging. An alternative two-step approach involving Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) can provide better control over the final product structure, as the acylium ion is less prone to rearrangement.[5][8]

Q4: What is the most effective way to prevent polyalkylation?

A4: The most effective strategy to suppress polyalkylation is to use a large excess of the aromatic substrate (benzene).[1][4][6] This increases the statistical probability of the alkylating agent reacting with an unreacted benzene molecule rather than the more reactive monoalkylated product. Ratios of benzene to dodecene as high as 30:1 have been reported in industrial processes.[11]

Q5: What types of catalysts are suitable for 5-phenyldodecane synthesis?

A5: A variety of catalysts can be employed, including:

  • Lewis Acids: Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are traditional and effective catalysts.[12]

  • Solid Acids: Zeolites (e.g., H-Y, H-β, ZSM-5) are environmentally friendlier alternatives that offer shape selectivity and easier separation from the reaction mixture.[3][10][13]

  • Supported Catalysts: Heteropolyacids supported on silica or other materials have shown high activity and selectivity.[14]

  • Ionic Liquids: Certain ionic liquid catalysts have been shown to be efficient and reusable.[15]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst.[9] 2. Presence of moisture deactivating the catalyst. 3. Low reaction temperature. 4. Impure starting materials.1. Use a fresh, anhydrous catalyst and ensure adequate catalyst loading. 2. Thoroughly dry all glassware, solvents, and reactants. 3. Gradually increase the reaction temperature while monitoring the reaction progress. 4. Purify benzene and the alkylating agent before use.
Formation of Multiple Isomers Carbocation rearrangement of the dodecyl group.[7][8]1. Optimize the reaction temperature; lower temperatures may favor the kinetic product. 2. Employ a shape-selective catalyst like a specific zeolite.[10] 3. Consider a two-step synthesis: Friedel-Crafts acylation followed by reduction of the resulting ketone.[5][8]
Excessive Polyalkylation The mono-alkylated product is more reactive than benzene.[4][5][6]1. Use a large excess of benzene (e.g., a molar ratio of 10:1 to 30:1 of benzene to dodecene).[4][11] 2. Control the rate of addition of the alkylating agent. 3. Perform the reaction at a lower temperature.
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition of starting materials or products.1. Control the rate of addition of the catalyst or alkylating agent. 2. Perform the reaction at a lower temperature, using an ice bath if necessary. 3. Ensure efficient stirring to dissipate heat.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the synthesis of phenyldodecanes.

Table 1: Effect of Temperature on 1-Dodecene Conversion and Product Selectivity

Temperature (°C)1-Dodecene Conversion (%)2-Phenyldodecane Selectivity (%)Other Phenyldodecane Isomers Selectivity (%)
80~20HighLow
100ModerateModerateModerate
120HighLowerHigher
140>95LowestHighest

Note: This data is generalized from trends reported in the literature.[16] Higher temperatures generally increase the conversion rate but can also lead to more isomerization.

Table 2: Influence of Benzene to 1-Dodecene Molar Ratio on Product Distribution

Benzene:1-Dodecene Molar RatioMono-alkylated Product (%)Di-alkylated Product (%)
1:1LowHigh
5:1ModerateModerate
10:1HighLow
20:1Very HighVery Low

Note: Increasing the excess of benzene significantly reduces the formation of polyalkylated products.[1][4][6]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with 1-Dodecene using AlCl₃ Catalyst

This protocol describes a general laboratory-scale synthesis of phenyldodecanes.

Materials:

  • Anhydrous benzene

  • 1-Dodecene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as a solvent (optional)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler), add anhydrous benzene (in large excess, e.g., 10 equivalents). If using a solvent, add anhydrous DCM.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (e.g., 0.3 equivalents) in portions with vigorous stirring.

  • Addition of Alkylating Agent: Place 1-dodecene (1 equivalent) in the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can be stirred at room temperature or gently heated (e.g., to 40-50°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly and carefully quench the reaction by pouring it over crushed ice containing a small amount of concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent and excess benzene under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of phenyldodecane isomers, can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired fractions.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants benzene Benzene phenyldodecane 5-Phenyldodecane (and isomers) benzene->phenyldodecane + Carbocation dodecene 1-Dodecene carbocation Dodecyl Carbocation Intermediate dodecene->carbocation + Catalyst catalyst Lewis Acid (e.g., AlCl₃) carbocation->phenyldodecane hcl HCl phenyldodecane->hcl + Catalyst catalyst_regen Regenerated Catalyst phenyldodecane->catalyst_regen

Caption: Reaction pathway for the synthesis of 5-phenyldodecane.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials? start->check_purity purify_reagents Purify Benzene and Dodecene check_purity->purify_reagents No check_conditions Anhydrous Conditions Maintained? check_purity->check_conditions Yes purify_reagents->check_conditions dry_glassware Flame-dry Glassware, Use Anhydrous Reagents check_conditions->dry_glassware No check_catalyst Catalyst Activity? check_conditions->check_catalyst Yes dry_glassware->check_catalyst use_fresh_catalyst Use Fresh, Anhydrous Catalyst check_catalyst->use_fresh_catalyst No check_ratio Excess Benzene Used? check_catalyst->check_ratio Yes use_fresh_catalyst->check_ratio increase_benzene Increase Benzene:Dodecene Ratio (e.g., >10:1) check_ratio->increase_benzene No check_temp Optimize Reaction Temperature? check_ratio->check_temp Yes increase_benzene->check_temp adjust_temp Adjust Temperature (e.g., lower for selectivity, higher for conversion) check_temp->adjust_temp No success Improved Yield and Purity check_temp->success Yes adjust_temp->success

Caption: Troubleshooting workflow for 5-phenyldodecane synthesis.

Logical_Relationships temp Temperature conversion Reaction Conversion temp->conversion Increases isomerization Isomerization temp->isomerization Increases ratio Benzene:Dodecene Ratio polyalkylation Polyalkylation ratio->polyalkylation Decreases catalyst Catalyst Activity catalyst->conversion Increases yield Product Yield conversion->yield Positively Correlates polyalkylation->yield Negatively Impacts isomerization->yield Impacts Purity

Caption: Logical relationships between key reaction parameters.

References

Optimization

Technical Support Center: Synthesis of Sterically Hindered Molecules

Welcome to the Technical Support Center for the synthesis of sterically hindered molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sterically hindered molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for overcoming common challenges in the synthesis of sterically crowded compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general challenges encountered when synthesizing sterically hindered molecules?

The primary challenges in synthesizing sterically hindered molecules stem from the spatial crowding around the reaction center. This steric bulk can:

  • Slow down reaction rates: Bulky substituents can physically block the approach of reactants, leading to slower reaction kinetics or requiring harsh reaction conditions.[1][2]

  • Lower reaction yields: Incomplete reactions due to steric hindrance are a common cause of low product yields.[3]

  • Promote side reactions: Steric hindrance can favor alternative reaction pathways, leading to the formation of undesired byproducts.

  • Influence stereoselectivity: The steric environment can dictate the stereochemical outcome of a reaction, which may or may not be the desired result.[2]

  • Complicate purification: The separation of the desired product from starting materials and byproducts can be challenging.

Q2: How do bulky protecting groups affect the synthesis of complex molecules?

Bulky protecting groups are often necessary to mask reactive functional groups, but they can also introduce steric hindrance.[4][5] The choice of a bulky protecting group can influence the reactivity of nearby functional groups and can be exploited for regioselective reactions.[4] However, their steric bulk can also impede desired reactions.[5] It is crucial to select a protecting group that is stable under the reaction conditions but can be removed in high yield without affecting the rest of the molecule.[5]

Troubleshooting Guides

This section provides troubleshooting for specific issues encountered during common synthetic reactions involving sterically hindered substrates.

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low or no yield when coupling sterically hindered aryl halides with bulky boronic acids.

Possible Causes & Solutions:

  • Inefficient Oxidative Addition: The steric bulk on the aryl halide can hinder the oxidative addition of the palladium catalyst.

    • Solution: Employ more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6] These ligands can promote the oxidative addition step. Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency for coupling sterically hindered substrates.[6]

  • Difficult Transmetalation: The transfer of the bulky organic group from the boron atom to the palladium center can be slow.

    • Solution: The choice of base and solvent is critical. Potassium phosphate (K₃PO₄) is often effective. In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.

  • Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be impeded by steric congestion.

    • Solution: Bulky ligands that promote reductive elimination can be beneficial. Microwave irradiation can also be used to accelerate the reaction.[7]

Troubleshooting Workflow for Suzuki-Miyaura Reactions

G start Low/No Yield in Suzuki-Miyaura Coupling check_catalyst Is the catalyst/ligand appropriate for hindered substrates? start->check_catalyst change_catalyst Use bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs) or specialized precatalysts. check_catalyst->change_catalyst No check_base Is the base/solvent combination optimal? check_catalyst->check_base Yes change_catalyst->check_base optimize_base Screen different bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., dioxane, THF). Consider adding water. check_base->optimize_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes optimize_base->check_temp increase_temp Increase reaction temperature or consider using microwave irradiation. check_temp->increase_temp No check_boronic Is the boronic acid derivative stable? check_temp->check_boronic Yes increase_temp->check_boronic use_stable_boronic Use more stable derivatives like boronate esters (e.g., BPin) or trifluoroborates. check_boronic->use_stable_boronic No success Improved Yield check_boronic->success Yes use_stable_boronic->success

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates.

Quantitative Data: Suzuki-Miyaura Coupling of Hindered Substrates

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2,6-Dimethylphenyl bromidePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095
2,4,6-Trimethylphenyl bromide2-Methylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11088
1-Bromo-2,6-diisopropylanilinePhenylboronic acidPd-G3-XPhosK₂CO₃t-AmylOH10092

This table is a compilation of representative data and specific results may vary based on exact reaction conditions and substrate purity.

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate

This protocol describes a general procedure for the coupling of a sterically hindered aryl bromide with a boronic acid.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 5:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Amide Bond Formation

Issue: Difficulty in forming amide bonds between sterically hindered carboxylic acids and amines.

Possible Causes & Solutions:

  • Low Reactivity of Carboxylic Acid: Steric hindrance around the carbonyl group can make it less susceptible to nucleophilic attack.

    • Solution: Use highly reactive carboxylic acid derivatives such as acid chlorides or anhydrides.[8] Alternatively, employ potent coupling reagents like HATU or COMU, which can activate the carboxylic acid in situ.

  • Poor Nucleophilicity of the Amine: Bulky substituents on the amine can reduce its nucleophilicity.

    • Solution: For extremely hindered systems, alternative methods like the coupling of Grignard reagents with isocyanates can be a robust solution.[9]

Quantitative Data: Comparison of Coupling Reagents for Hindered Amide Synthesis

Carboxylic AcidAmineCoupling ReagentBaseSolventYield (%)
2,4,6-Trimethylbenzoic acidtert-ButylamineHATUDIPEADMF85
2,4,6-Trimethylbenzoic acidtert-ButylamineEDC/HOBtDIPEADMF40
Mesitoic acidAnilineGhosez's reagent2-ChloropyridineCH₂Cl₂90

This table presents representative yields and the effectiveness of different coupling reagents can vary.

Experimental Protocol: Hindered Amide Synthesis using HATU

  • Preparation: To a round-bottom flask, add the sterically hindered carboxylic acid (1.0 mmol), the amine (1.1 mmol), and HATU (1.1 mmol) in an appropriate solvent (e.g., DMF, 5 mL).

  • Base Addition: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Diels-Alder Reaction

Issue: Low reactivity or no reaction between a sterically hindered diene and a dienophile.

Possible Causes & Solutions:

  • Unfavorable Diene Conformation: Acyclic dienes with bulky substituents may have a high energy barrier to adopting the required s-cis conformation.

    • Solution: Incorporating the diene into a cyclic system can lock it in the reactive s-cis conformation. Introducing bulky groups at the C2 or C3 position of an acyclic diene can also destabilize the s-trans conformation.

  • Steric Repulsion: Bulky groups on the diene or dienophile can prevent the reactants from approaching each other to form the transition state.

    • Solution: Applying high pressure (8-15 kbar) can overcome the activation barrier and promote the reaction. Lewis acid catalysis can also accelerate the reaction by coordinating to the dienophile and lowering the LUMO energy.

Reaction Pathway: High-Pressure Diels-Alder

G Reactants Hindered Diene + Dienophile High_Pressure High Pressure (e.g., 10 kbar) Reactants->High_Pressure Overcomes steric repulsion Transition_State Compact Transition State High_Pressure->Transition_State Product Cycloaddition Product Transition_State->Product

Caption: Workflow for a high-pressure Diels-Alder reaction to overcome steric hindrance.

Experimental Protocol: Conceptual High-Pressure Diels-Alder Reaction

Note: This procedure requires specialized high-pressure equipment and should only be performed by trained personnel.

  • Reactant Preparation: Prepare a solution of the sterically hindered diene (1.0 mmol) and dienophile (1.2 mmol) in a suitable solvent (e.g., dichloromethane, 2 mL).

  • Loading the Reactor: Transfer the solution to a high-pressure reactor vessel.

  • Pressurization: Seal the reactor and pressurize it to the desired level (e.g., 10 kbar).

  • Reaction: Maintain the reaction at the set pressure and temperature (e.g., room temperature) for the required duration (e.g., 24-48 hours).

  • Depressurization and Work-up: Carefully depressurize the reactor, retrieve the reaction mixture, and concentrate the solvent.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Substitution (Sₙ2) Reactions

Issue: Slow or no Sₙ2 reaction at a sterically hindered electrophilic center.

Possible Causes & Solutions:

  • Steric Shielding: Bulky groups around the electrophilic carbon prevent the backside attack of the nucleophile. Sₙ2 reactions are highly sensitive to steric hindrance, with reactivity decreasing from primary > secondary >> tertiary alkyl halides.[10]

    • Solution: If possible, redesign the synthetic route to use a less hindered substrate. If a hindered center is unavoidable, consider an Sₙ1 pathway if a stable carbocation can be formed. For Sₙ2 reactions, using a less bulky but highly potent nucleophile might be effective. The use of polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of the attacking species.[11]

Relative Reaction Rates in Sₙ2 Reactions

SubstrateRelative Rate
Methyl halide30
Primary alkyl halide1
Secondary alkyl halide0.02
Tertiary alkyl halide~0

This table illustrates the dramatic decrease in Sₙ2 reaction rate with increasing steric hindrance at the electrophilic carbon.

This technical support center is a living document and will be updated with more troubleshooting guides, quantitative data, and experimental protocols. We welcome feedback and suggestions from the research community.

References

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1,3-Diphenylbutane Hydrogenation

Welcome to the technical support center for the hydrogenation of 1,3-diphenylbutane. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this important...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 1,3-diphenylbutane. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this important reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that can lead to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of 1,3-diphenylbutane hydrogenation?

The complete hydrogenation of 1,3-diphenylbutane results in the saturation of both phenyl rings to form 1,3-dicyclohexylbutane. The reaction involves the addition of hydrogen across the aromatic double bonds.

Q2: Which catalysts are commonly used for the hydrogenation of 1,3-diphenylbutane?

Commonly used heterogeneous catalysts for the hydrogenation of aromatic compounds like 1,3-diphenylbutane include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂ or Adams' catalyst), and Raney Nickel.[1][2][3] The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

Q3: What are the typical reaction conditions for this hydrogenation?

Hydrogenation of aromatic rings is generally more challenging than that of alkenes or alkynes due to the stability of the aromatic system.[4] Consequently, it often requires more forcing conditions, such as elevated temperatures and pressures.[4][5] Specific conditions will vary depending on the chosen catalyst.

Troubleshooting Guide for Low Yield

Low yields in the hydrogenation of 1,3-diphenylbutane can arise from several factors, including issues with the catalyst, substrate, and reaction conditions. This guide provides a systematic approach to identifying and resolving these problems.

Catalyst-Related Issues

Q4: My reaction shows low or no conversion. How can I determine if the catalyst is the problem?

Catalyst inefficiency is a primary suspect in low-yield hydrogenations. Several factors can contribute to this:

  • Catalyst Activity: The activity of the catalyst may be insufficient. For aromatic hydrogenations, Platinum-based catalysts are often more active than Palladium-based ones.[6] Raney Nickel is also a highly active and versatile catalyst for this purpose.[2][7]

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur compounds, halides, and amines. Ensure high-purity reagents and solvents are used.

  • Improper Handling and Storage: Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after use when they have adsorbed hydrogen.[2][8] Improper handling can lead to deactivation. Always handle catalysts under an inert atmosphere and keep them appropriately wetted as recommended.[8]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. While catalytic amounts are required, a certain minimum is necessary to achieve a reasonable reaction rate.

Q5: I suspect my catalyst is deactivated. What can I do?

If you suspect catalyst deactivation, consider the following steps:

  • Use Fresh Catalyst: Always use fresh, properly stored catalyst for your reactions.

  • Purify Your Substrate: If impurities in the starting material are suspected, purify the 1,3-diphenylbutane before the reaction.

  • Solvent Purity: Use high-purity, anhydrous solvents. Protic solvents like ethanol and acetic acid can sometimes accelerate the reaction rate.[8]

  • Check Hydrogen Gas Quality: Ensure the hydrogen gas is of high purity.

Reaction Condition Optimization

Q6: I'm using an active catalyst, but my yield is still low. What reaction parameters can I adjust?

Optimizing reaction conditions is crucial for overcoming the high activation energy of aromatic hydrogenation.

  • Increase Hydrogen Pressure: The partial pressure of hydrogen is a key driver for the reaction. Increasing the pressure in an appropriate high-pressure reactor (autoclave) can significantly improve the reaction rate and yield.[5]

  • Elevate the Temperature: Aromatic hydrogenations often require elevated temperatures to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to side reactions or catalyst degradation. The optimal temperature should be determined experimentally.

  • Improve Agitation: In heterogeneous catalysis, efficient mixing is essential to ensure good contact between the substrate, hydrogen gas, and the solid catalyst.[8] Increase the stirring speed to improve mass transfer.

  • Solvent Choice: The choice of solvent can influence the reaction. Protic solvents such as ethanol or acetic acid are often effective for hydrogenations using Pd/C or PtO₂.[3]

Substrate and Byproduct Issues

Q7: Could there be side reactions or byproducts limiting my yield?

While the primary reaction is the saturation of the phenyl rings, other reactions can occur:

  • Incomplete Hydrogenation: The reaction may stop after the hydrogenation of only one of the two phenyl rings, leading to a mixture of products. This can be addressed by increasing reaction time, temperature, or hydrogen pressure.

  • Hydrogenolysis: In some cases, cleavage of C-C or C-O bonds can occur, although this is less common for the hydrocarbon backbone of 1,3-diphenylbutane.

  • Isomerization: Depending on the catalyst and conditions, isomerization of the starting material or intermediates might occur, though this is less likely to be a major issue for this specific substrate.

Data Presentation

The following table summarizes typical catalysts and general conditions for the hydrogenation of aromatic compounds, which can be used as a starting point for optimizing the hydrogenation of 1,3-diphenylbutane.

CatalystTypical SupportCommon SolventsGeneral TemperatureGeneral PressureNotes
Palladium on Carbon (Pd/C) Activated CarbonEthanol, Methanol, Ethyl Acetate, Acetic AcidRoom Temp. to 100 °C1 atm to 50 atmGenerally less active for aromatic rings than Pt-based catalysts.[6]
Platinum(IV) Oxide (PtO₂) None (used as the oxide)Acetic Acid, EthanolRoom Temp. to 80 °C1 atm to 100 atmHighly active for the hydrogenation of aromatic rings.[3]
Raney Nickel None (sponge-like nickel)Ethanol, Water50 °C to 150 °C50 atm to 200 atmA very active and versatile catalyst, but can be pyrophoric.[2]

Experimental Protocols

General Protocol for Hydrogenation of 1,3-Diphenylbutane using Pd/C

This protocol provides a general procedure that can be adapted and optimized for your specific experimental setup.

Materials:

  • 1,3-diphenylbutane

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor (autoclave) equipped with a magnetic stir bar

Procedure:

  • To the high-pressure reactor vessel, add 1,3-diphenylbutane and ethanol.

  • Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. The catalyst is typically used at a loading of 5-10 mol% relative to the substrate.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with the inert gas several times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by observing the pressure drop (as hydrogen is consumed) or by analyzing aliquots (after safely depressurizing and purging the reactor).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry out.[8] Quench the filter cake with water immediately after filtration.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or distillation, if necessary.

Visualizations

Troubleshooting Workflow for Low Yield Hydrogenation

TroubleshootingWorkflow start Low Yield in Hydrogenation catalyst_check Check Catalyst start->catalyst_check conditions_check Check Reaction Conditions start->conditions_check substrate_check Check Substrate & Byproducts start->substrate_check catalyst_activity Is Catalyst Active Enough? catalyst_check->catalyst_activity pressure_check Is H2 Pressure Sufficient? conditions_check->pressure_check incomplete_rxn Incomplete Reaction? substrate_check->incomplete_rxn catalyst_poisoning Is Catalyst Poisoned? catalyst_activity->catalyst_poisoning No change_catalyst Use More Active Catalyst (e.g., PtO2, Raney Ni) catalyst_activity->change_catalyst Yes catalyst_handling Proper Catalyst Handling? catalyst_poisoning->catalyst_handling No purify_reagents Purify Substrate/Solvent catalyst_poisoning->purify_reagents Yes improve_handling Improve Handling (Inert Atmosphere) catalyst_handling->improve_handling Yes end_node Improved Yield change_catalyst->end_node purify_reagents->end_node improve_handling->end_node temp_check Is Temperature Optimal? pressure_check->temp_check No increase_pressure Increase H2 Pressure pressure_check->increase_pressure Yes agitation_check Is Agitation Efficient? temp_check->agitation_check No optimize_temp Optimize Temperature temp_check->optimize_temp Yes increase_agitation Increase Stirring Speed agitation_check->increase_agitation Yes increase_pressure->end_node optimize_temp->end_node increase_agitation->end_node side_reactions Side Reactions Occurring? incomplete_rxn->side_reactions No increase_time Increase Reaction Time incomplete_rxn->increase_time Yes modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions Yes increase_time->end_node modify_conditions->end_node

Caption: A troubleshooting workflow for addressing low yield in hydrogenation reactions.

Hydrogenation Reaction Pathway

ReactionPathway substrate 1,3-Diphenylbutane reagents1 + H₂ Catalyst (e.g., Pd/C) intermediate Partially Hydrogenated Intermediate (1-Cyclohexyl-3-phenylbutane) reagents2 + H₂ Catalyst (e.g., Pd/C) product 1,3-Dicyclohexylbutane reagents1->intermediate reagents2->product

References

Optimization

Technical Support Center: Alkylation of Benzene with Dodecene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of benzene with dodecene. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of benzene with dodecene. The following information is designed to help you identify, understand, and mitigate common side reactions encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of during the alkylation of benzene with dodecene?

A1: The main side reactions in the Friedel-Crafts alkylation of benzene with dodecene include:

  • Polyalkylation: The formation of di- and tri-dodecylbenzene. This occurs because the mono-alkylated product is more reactive than benzene itself, making it susceptible to further alkylation.

  • Isomerization of Dodecene: The double bond in 1-dodecene can migrate along the carbon chain, leading to the formation of various phenyldodecane isomers (e.g., 2-phenyldodecane, 3-phenyldodecane, etc.). The desired product for many applications, such as biodegradable detergents, is 2-phenyldodecane.

  • Oligomerization of Dodecene: Dodecene can react with itself to form dimers, trimers, and other oligomers. These larger molecules can block the active sites of the catalyst, leading to deactivation.

  • Coke Formation: At elevated temperatures, the organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, which blocks pores and active sites, causing deactivation.

  • Carbocation Rearrangement: Although less common with linear alkenes like dodecene compared to secondary or tertiary alkyl halides, rearrangements of the carbocation intermediate can still occur, contributing to a mixture of isomers.

Q2: How does the molar ratio of benzene to dodecene affect the reaction?

A2: The benzene-to-dodecene molar ratio is a critical parameter for controlling selectivity. A high molar ratio of benzene to dodecene favors the desired mono-alkylation and suppresses side reactions like polyalkylation and dodecene oligomerization. By increasing the concentration of benzene, the likelihood of a dodecene carbocation reacting with a benzene molecule increases relative to it reacting with an already alkylated benzene molecule or another dodecene molecule.

Q3: What is the effect of reaction temperature on the product distribution?

A3: Reaction temperature significantly influences both the reaction rate and the selectivity. Generally, higher temperatures increase the reaction rate but can also promote undesirable side reactions. Increased temperatures can lead to a decrease in the selectivity of the desired mono-alkylated product and an increase in byproducts from oligomerization and coking. It can also affect the distribution of phenyldodecane isomers.

Q4: Which type of catalyst is best for this reaction?

A4: The choice of catalyst is crucial for achieving high selectivity. Solid acid catalysts, particularly zeolites such as USY (Ultra-Stable Y), Beta, and Mordenite, are widely used in industrial processes. The shape-selectivity of zeolites can help control the formation of specific isomers. The catalyst's properties, including pore size, acidity (type and strength of acid sites), and surface area, all play a role in its activity and selectivity. For example, zeolites with appropriate pore structures can favor the formation of the desired 2-phenyldodecane isomer.

Troubleshooting Guides

Issue 1: High Levels of Polyalkylation (Di- and Tri-dodecylbenzene)

Cause: The mono-alkylated product is more reactive than benzene and undergoes further alkylation.

Solutions:

StrategyDescription
Increase Benzene/Dodecene Ratio A higher molar ratio of benzene to dodecene increases the probability of dodecene reacting with benzene instead of the alkylated product. Ratios of 8:1 or higher are often effective.
Control Reaction Temperature Lowering the reaction temperature can reduce the rate of the second alkylation reaction.
Optimize Catalyst Use a catalyst with shape-selective properties that hinder the formation of bulky di- and tri-alkylated products.
Control Reaction Time Shorter reaction times can limit the extent of subsequent alkylation reactions.
Issue 2: Undesirable Phenyldodecane Isomer Distribution

Cause: Isomerization of the 1-dodecene double bond before or during alkylation.

Solutions:

StrategyDescription
Lower Reaction Temperature Lower temperatures generally favor the formation of 2-phenyldodecane and reduce the rate of dodecene isomerization.
Select Appropriate Catalyst Catalysts with specific pore structures and acid site characteristics can influence the isomer distribution. For example, some zeolites can be shape-selective for the 2-phenyl isomer.
Adjust Space Velocity In a continuous flow system, a higher space velocity (shorter residence time) can minimize the time for dodecene isomerization to occur before alkylation.
Issue 3: Catalyst Deactivation

Cause: Dodecene oligomerization, coke formation, or poisoning of active sites.

Solutions:

StrategyDescription
Increase Benzene/Dodecene Ratio A high benzene concentration can help to dissolve and wash away oligomers from the catalyst surface.
Optimize Reaction Temperature Lowering the reaction temperature can reduce the rates of oligomerization and coking.
Catalyst Regeneration For deactivation due to coking, the catalyst can often be regenerated.

Quantitative Data Summary

Table 1: Effect of Benzene/Dodecene Molar Ratio on 1-Dodecene Conversion and Selectivity

Benzene/Dodecene Molar Ratio1-Dodecene Conversion (%)Selectivity to Mono-alkylbenzene (%)Reference
2Deactivates quicklyLower
4ModerateModerate
8Nearly 100High

Table 2: Influence of Reaction Temperature on 1-Dodecene Conversion and Product Distribution

Reaction Temperature (°C)1-Dodecene Conversion (%)Selectivity to 2-Phenyldodecane (%)NotesReference
80HighHigherLower temperatures favor 2-phenyl isomer.
120Nearly 10022Good overall performance with USY zeolite.
140HighLowerIsomerization increases at higher temperatures.
160Lower final conversionLowerCatalyst deactivation is more pronounced.

Experimental Protocols

Representative Protocol for Selective Mono-alkylation of Benzene with 1-Dodecene using a Zeolite Catalyst

This protocol provides a general framework. Optimal conditions may vary depending on the specific catalyst and experimental setup.

1. Materials:

  • Benzene (anhydrous)

  • 1-Dodecene

  • Zeolite catalyst (e.g., H-Beta or USY), activated

  • Inert gas (Nitrogen or Argon)

2. Catalyst Activation:

  • The zeolite catalyst is activated by calcination in a furnace. A typical procedure involves heating the catalyst in a flow of dry air to a temperature of 500-550°C for 4-6 hours to remove any adsorbed water and organic impurities.

3. Reaction Setup:

  • A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • The activated zeolite catalyst is added to the flask under a nitrogen atmosphere.

  • Anhydrous benzene is added to the flask. A high molar excess of benzene to 1-dodecene (e.g., 8:1 or higher) is recommended to favor mono-alkylation.

4. Reaction Procedure:

  • The mixture is heated to the desired reaction temperature (e.g., 80-120°C) with stirring.

  • 1-Dodecene is added dropwise to the reaction mixture over a period of time to maintain a low instantaneous concentration of the alkene, which helps to minimize oligomerization.

  • The reaction is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

5. Work-up and Product Analysis:

  • After the reaction reaches the desired conversion, the mixture is cooled to room temperature.

  • The catalyst is separated by filtration.

  • The excess benzene is removed from the filtrate by rotary evaporation.

  • The resulting product mixture is analyzed by GC and GC-MS to determine the conversion of 1-dodecene and the selectivity to different phenyldodecane isomers and poly-alkylated byproducts.

Protocol for Catalyst Regeneration

For catalysts deactivated by coke formation, a common regeneration procedure is as follows:

1. Catalyst Preparation:

  • The spent catalyst is washed with a solvent like benzene or toluene to remove any loosely adsorbed organic material.

  • The catalyst is then dried to remove the solvent.

2. Calcination:

  • The dried, spent catalyst is placed in a furnace.

  • A controlled flow of an oxidizing gas (e.g., air or a mixture of nitrogen and oxygen) is passed over the catalyst.

  • The temperature is gradually increased to a high temperature (e.g., 500-600°C) and held for several hours to burn off the coke deposits. The heating rate should be controlled to avoid excessive temperature rises that could damage the catalyst structure.

Visualizations

Side_Reactions Benzene Benzene Monoalkylation Mono-dodecylbenzene (Desired Product) Benzene->Monoalkylation Isomer_Products Phenyldodecane Isomers Benzene->Isomer_Products Dodecene 1-Dodecene Dodecene->Monoalkylation Polyalkylation Di/Tri-dodecylbenzene Dodecene->Polyalkylation Excess Dodecene Isomerization Dodecene Isomers Dodecene->Isomerization Oligomerization Dodecene Oligomers Dodecene->Oligomerization Self-reaction Monoalkylation->Polyalkylation Isomerization->Isomer_Products

Caption: Key side reactions in the alkylation of benzene with dodecene.

Troubleshooting_Workflow Start High Level of Side Products Detected Check_Poly Polyalkylation Products > Threshold? Start->Check_Poly Increase_Ratio Increase Benzene to Dodecene Ratio Check_Poly->Increase_Ratio Yes Check_Isomer Undesirable Isomer Distribution? Check_Poly->Check_Isomer No Increase_Ratio->Check_Isomer Lower_Temp Lower Reaction Temperature Check_Isomer->Lower_Temp Yes Check_Oligo Evidence of Oligomerization (Catalyst Deactivation)? Check_Isomer->Check_Oligo No Lower_Temp->Check_Oligo Optimize_Catalyst Optimize Catalyst (e.g., Pore Size) Check_Oligo->Optimize_Catalyst Yes End Side Products Minimized Check_Oligo->End No Optimize_Catalyst->End

Caption: Troubleshooting workflow for minimizing side reactions.

Parameter_Relationships Temp Temperature Polyalkylation Polyalkylation Temp->Polyalkylation Increases Isomerization Dodecene Isomerization Temp->Isomerization Increases Oligomerization Oligomerization Temp->Oligomerization Increases Ratio Benzene/Dodecene Ratio Ratio->Polyalkylation Decreases Ratio->Oligomerization Decreases Monoalkylation Mono-alkylation (Selectivity) Ratio->Monoalkylation Increases Catalyst Catalyst Properties (Acidity, Pore Size) Catalyst->Isomerization Influences Catalyst->Monoalkylation Influences

Caption: Relationship between reaction parameters and side reactions.

Troubleshooting

5-phenyldodecane stability and degradation under different conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-phenyldodecane. Below you will find frequently asked qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-phenyldodecane. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 5-phenyldodecane and what are its key properties?

5-phenyldodecane is an alkylbenzene, an organic compound consisting of a dodecane chain substituted with a phenyl group at the fifth carbon position.[1][2][3] It is a colorless to pale yellow liquid at room temperature and is generally insoluble in water but soluble in organic solvents.[3] Its hydrophobic nature is due to the long alkyl chain.[3]

Key Properties of 5-Phenyldodecane:

Property Value
CAS Number 2719-63-3
Molecular Formula C18H30
Molecular Weight 246.43 g/mol [1][2][4]
Boiling Point 323.3°C at 760 mmHg
Density 0.855 g/cm³

| Flash Point | 145.2°C |

Q2: What are the primary factors that can lead to the degradation of 5-phenyldodecane?

As with many organic molecules, the stability of 5-phenyldodecane can be compromised by several factors, including:

  • Oxidation: The presence of oxidizing agents or exposure to air over time can lead to oxidative degradation.[5] This process, known as auto-oxidation, can be initiated by free radicals.[5]

  • Thermal Stress: High temperatures can cause the breakdown of the molecule, particularly the cleavage of the alkyl chain.[6] Studies on similar long-chain alkanes show that thermal decomposition leads to the formation of smaller molecules like alkenes, methane, and ethane.[6]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to break chemical bonds and cause degradation.[7][8] This is a common degradation pathway for aromatic compounds.[9]

  • Hydrolysis (Acidic/Basic Conditions): While alkylbenzenes are generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially promote degradation, although this is less common than for compounds with hydrolyzable functional groups like esters or amides.[7][10][11]

  • Microbial Degradation: Certain microorganisms are capable of degrading alkylbenzenes.[12] For instance, Nocardia strains have been shown to utilize 3-phenyldodecane, suggesting that 5-phenyldodecane could also be susceptible to biodegradation.[12]

Q3: How should 5-phenyldodecane be stored to ensure its long-term stability?

To minimize degradation, 5-phenyldodecane should be stored in a cool, dry, and well-ventilated place.[13] It should be kept in a tightly sealed container, protected from light and air.[14] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. Avoid storing it with strong oxidizing agents.[13][14]

Q4: What are the likely degradation products of 5-phenyldodecane?

The degradation products will depend on the degradation pathway:

  • Oxidation: Oxidation may occur on the alkyl chain, potentially forming ketones, alcohols, or carboxylic acids. The benzylic position (the carbon atom attached to the phenyl ring) is often susceptible to oxidation.

  • Thermal Degradation: High temperatures are likely to cause fragmentation of the dodecane chain, leading to a mixture of smaller alkanes and alkenes.[6]

  • Photodegradation: This could involve reactions on both the phenyl ring and the alkyl chain, potentially leading to a complex mixture of products.

  • Microbial Degradation: Based on studies of similar compounds, microbial degradation likely proceeds via oxidation of the alkyl chain, leading to the formation of phenylalkanoic acids.[12] For example, the degradation of 3-phenyldodecane by Nocardia strains yielded products like 2-phenylbutyric acid and 3-phenylvaleric acid.[12]

Q5: What analytical techniques are suitable for studying the stability of 5-phenyldodecane?

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[10][15] High-Performance Liquid Chromatography (HPLC), particularly with a UV detector (as the phenyl group is a chromophore) or a mass spectrometer (MS), is a powerful technique for this purpose.[15][16] Gas Chromatography (GC) coupled with MS can also be used, especially for identifying volatile degradation products.[17]

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Inconsistent results in stability studies. 1. Inconsistent storage conditions (temperature, light, humidity fluctuations).2. Contamination of samples.3. Instability of the analytical method.1. Ensure all samples are stored under identical, controlled conditions. Use a stability chamber if available.2. Use clean glassware and high-purity solvents. Prepare a control sample (blank) to check for contamination.3. Validate the analytical method for robustness. Check for consistent retention times and peak areas with a stable standard solution.
Unexpected peaks appearing in chromatograms of stressed samples. 1. Formation of degradation products.2. Impurities in the starting material.3. Contamination from solvents, glassware, or the instrument.1. This is the expected outcome of a forced degradation study. Proceed to identify these new peaks.2. Analyze an unstressed sample of 5-phenyldodecane to identify any pre-existing impurities.3. Run a blank injection (solvent only) to check for system contamination.
Difficulty in identifying degradation products. 1. Low concentration of degradants.2. Co-elution of multiple degradants.3. Lack of reference standards for the degradation products.1. Concentrate the sample before analysis. Use a more sensitive detector like a mass spectrometer.2. Optimize the chromatographic method (e.g., change the mobile phase gradient, temperature, or column) to improve separation.3. Use hyphenated techniques like LC-MS/MS or GC-MS to obtain structural information from the mass spectra and fragmentation patterns.[18]
Mass balance in forced degradation studies is less than 95%. 1. Some degradation products are not being detected (e.g., they are volatile or lack a UV chromophore).2. Degradation products are adsorbing to the container walls.3. Inaccurate quantification due to different detector responses for the parent drug and degradants.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. For volatile compounds, use GC-MS.2. Use silanized glassware to minimize adsorption.3. Determine the relative response factors for the major degradation products if possible.

Quantitative Data on Stability

The following table summarizes hypothetical results from a forced degradation study on 5-phenyldodecane to illustrate how such data can be presented. Actual results may vary.

Condition Duration 5-Phenyldodecane Remaining (%) Major Degradation Products Observed
Acid Hydrolysis (0.1 M HCl) 72 hours>98%Minor, unidentified peaks
Base Hydrolysis (0.1 M NaOH) 72 hours>98%Minor, unidentified peaks
Oxidation (3% H₂O₂) 24 hours85%Phenyl dodecanones, benzoic acid
Thermal (80°C) 7 days92%Shorter chain alkylbenzenes
Photostability (ICH Q1B) 1.2 million lux hours90%Several small, unidentified peaks

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of 5-phenyldodecane under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-phenyldodecane (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • At specified time points (e.g., 0, 8, 24, 48h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 48 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid or liquid sample of 5-phenyldodecane in a controlled-temperature oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), take a sample, dissolve it in a suitable solvent, and analyze.

  • Photodegradation:

    • Expose a solution of 5-phenyldodecane to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after a specified duration.

Protocol 2: HPLC-UV/MS Analysis

Objective: To quantify 5-phenyldodecane and its degradation products.

Instrumentation:

  • HPLC System: Quaternary pump, autosampler, column oven, diode array detector (DAD).

  • Mass Spectrometer: Electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: Monitor at 254 nm.

  • MS Conditions: ESI positive mode, scan range m/z 100-500.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A 5-Phenyldodecane Stock Solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Assess Degradation (%) G->H I Identify Degradants H->I

Caption: Workflow for a forced degradation study of 5-phenyldodecane.

Degradation_Pathway cluster_pathway Plausible Microbial Degradation Pathway A 5-Phenyldodecane B Omega-Hydroxylation of Alkyl Chain A->B Step 1: Initiation C Oxidation to Carboxylic Acid B->C D Beta-Oxidation of Alkyl Chain C->D E Formation of Phenylalkanoic Acids D->E Final Products

Caption: Plausible microbial degradation pathway for 5-phenyldodecane.

Troubleshooting_Logic Start Unexpected Peak in Chromatogram Q1 Is the peak present in the unstressed sample? Start->Q1 Q2 Is the peak present in the blank run? Q1->Q2 No R1 Likely an impurity Q1->R1 Yes R2 Likely a degradant Q2->R2 No R3 Likely contamination Q2->R3 Yes

Caption: Logic diagram for identifying the source of unexpected peaks.

References

Optimization

Factors affecting the chemical stability of 5-phenyldodecane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability of 5-phenyldodecane. The information is intended for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability of 5-phenyldodecane. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the chemical stability of 5-phenyldodecane?

A1: The chemical stability of 5-phenyldodecane, an alkylbenzene, can be influenced by several factors. Based on general principles of chemical stability and data from structurally related compounds, the key factors include:

  • Oxidation: Exposure to oxidizing agents can lead to degradation. The benzylic position (the carbon atom of the dodecane chain attached to the phenyl group) is particularly susceptible to oxidation.

  • High Temperatures: Thermal stress can cause decomposition of the molecule.

  • Light Exposure (Photostability): Prolonged exposure to UV or visible light can potentially induce degradation, a common characteristic for many organic molecules.

  • Strong Acids and Bases (pH): While generally stable, extreme pH conditions may promote degradation over extended periods, although 5-phenyldodecane itself is non-ionic and has low water solubility.

  • Presence of Impurities: Catalytic amounts of certain impurities can initiate or accelerate degradation pathways.

Q2: What are the likely degradation products of 5-phenyldodecane under oxidative stress?

A2: Under oxidative conditions, the primary site of attack is expected to be the benzylic C-H bond. The long alkyl chain can also undergo oxidation. Potential degradation products may include ketones, alcohols, and eventually carboxylic acids resulting from the cleavage of the alkyl chain. For instance, oxidation could lead to the formation of a ketone at the benzylic position.

Q3: How does high temperature affect the stability of 5-phenyldodecane?

A3: Thermal decomposition of long-chain alkanes and alkylbenzenes typically involves the cleavage of C-C bonds, leading to the formation of smaller hydrocarbons. For 5-phenyldodecane, this could result in a complex mixture of smaller alkanes, alkenes, and aromatic compounds. A safety data sheet for the similar compound 1-phenyldodecane indicates that thermal decomposition can lead to the release of carbon monoxide and carbon dioxide[1]. Studies on n-dodecane show that at high temperatures (773 to 1073 K), a variety of smaller hydrocarbons are formed[2][3].

Q4: Is 5-phenyldodecane sensitive to light?

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected in a 5-Phenyldodecane Sample Stored at Room Temperature
  • Possible Cause 1: Oxidative Degradation.

    • Troubleshooting Steps:

      • Check if the container was properly sealed to prevent exposure to air (oxygen).

      • Consider if the sample was stored in the presence of any oxidizing agents.

      • To confirm, analyze the impurities for the presence of oxygenated functional groups (e.g., hydroxyl, carbonyl) using techniques like FT-IR or Mass Spectrometry.

    • Prevention: Store 5-phenyldodecane under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Steps:

      • Determine if the storage container is transparent and if the sample was exposed to light (natural or artificial).

    • Prevention: Store 5-phenyldodecane in an amber or opaque container to protect it from light.

Issue 2: Inconsistent Results in Experiments Using 5-Phenyldodecane from Different Batches
  • Possible Cause: Presence of Different Impurity Profiles.

    • Troubleshooting Steps:

      • Analyze each batch of 5-phenyldodecane using a high-resolution analytical technique like GC-MS to identify and quantify any impurities.

      • Common impurities could include isomers of phenyldodecane or residual starting materials from synthesis.

    • Prevention: Source high-purity 5-phenyldodecane and perform quality control analysis on each new batch before use.

Quantitative Data Summary

Specific quantitative stability data for 5-phenyldodecane is limited in the public domain. However, forced degradation studies are a standard approach to generate such data. The table below provides a template for summarizing results from such a study, based on typical conditions.

Stress ConditionParametersDuration% Degradation (Typical Range)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl7 days< 5%Minimal to no degradation expected
Base Hydrolysis 0.1 M NaOH7 days< 5%Minimal to no degradation expected
Oxidation 3% H₂O₂24 hours10-30%Oxidized derivatives (e.g., ketones, alcohols)
Thermal 60°C7 days5-15%Shorter chain hydrocarbons, other aromatic compounds
Photolytic UV/Vis light24 hours5-20%Various photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Phenyldodecane

This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of 5-phenyldodecane.

  • Preparation of Stock Solution: Prepare a stock solution of 5-phenyldodecane (e.g., 1 mg/mL) in a suitable non-reactive solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for up to 7 days.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for up to 7 days.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 7 days.

    • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating method, such as GC-MS or HPLC-UV, to quantify the remaining 5-phenyldodecane and identify degradation products.

Protocol 2: Analytical Method for Stability Testing (GC-MS)

This protocol describes a general Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 5-phenyldodecane and its potential degradation products.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.

    • Hold: Hold at 280°C for 10 minutes.

  • Injection: Splitless injection of 1 µL of the sample.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Visualizations

degradation_pathway 5-Phenyldodecane 5-Phenyldodecane Benzylic_Ketone Benzylic Ketone/ Alcohol 5-Phenyldodecane->Benzylic_Ketone Oxidation Chain_Cleavage_Products Shorter Chain Hydrocarbons 5-Phenyldodecane->Chain_Cleavage_Products High Temp. Aromatic_Byproducts Aromatic Byproducts 5-Phenyldodecane->Aromatic_Byproducts High Temp. Photoproducts Various Photoproducts 5-Phenyldodecane->Photoproducts UV/Vis Light Oxidative_Stress Oxidative_Stress Oxidative_Stress->5-Phenyldodecane Thermal_Stress Thermal_Stress Thermal_Stress->5-Phenyldodecane Photolytic_Stress Photolytic_Stress Photolytic_Stress->5-Phenyldodecane

Caption: Predicted degradation pathways of 5-phenyldodecane under various stress conditions.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid GC_MS GC-MS Analysis Acid->GC_MS Base Base Base->GC_MS Oxidation Oxidation Oxidation->GC_MS Thermal Thermal Thermal->GC_MS Photolytic Photolytic Photolytic->GC_MS Data_Evaluation Data Evaluation (Quantification & Identification) GC_MS->Data_Evaluation Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photolytic

References

Troubleshooting

Technical Support Center: Purification of 5-Phenyldodecane Isomers

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-phenyldodecane and its isomers. This guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-phenyldodecane and its isomers. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 5-phenyldodecane isomers?

A1: The most common and effective techniques for purifying 5-phenyldodecane isomers are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Fractional crystallization can also be employed, particularly for separating isomers with significantly different melting points. The choice of method depends on the scale of the purification, the required purity, and the specific isomers present in the mixture.

Q2: How do I choose between GC and HPLC for my purification?

A2: Gas chromatography is highly effective for separating volatile compounds like alkylbenzene isomers and is often used for analytical-scale separations and purity assessment.[1] Preparative GC can be used for isolating small quantities of pure isomers. High-performance liquid chromatography, particularly preparative HPLC, is well-suited for purifying larger quantities of specific isomers for further applications.[2][3]

Q3: Can I use normal-phase chromatography to separate these non-polar isomers?

A3: While reverse-phase HPLC is more common for non-polar compounds, normal-phase chromatography can offer different selectivity and may be effective for separating certain isomers. However, challenges such as the low solubility of non-polar compounds in typical normal-phase eluents and the high sensitivity of silica-based columns to water content in the mobile phase need to be carefully managed.[4]

Q4: Is it possible to separate all phenyldodecane isomers in a single chromatographic run?

A4: Achieving baseline separation of all positional isomers of phenyldodecane in a single run is challenging due to their similar physicochemical properties.[5] Optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition (for HPLC), and temperature programming (for GC), is crucial. In some cases, multi-dimensional chromatography may be necessary for complete separation.

Troubleshooting Guides

Gas Chromatography (GC)
Problem Potential Cause Solution
Poor or no separation of isomers Inappropriate GC column (stationary phase).For non-polar alkylbenzenes, a non-polar or slightly polar stationary phase is recommended. A 100% dimethylpolysiloxane column separates based on boiling points. For enhanced selectivity based on slight polarity differences, a 5% phenyl-methylpolysiloxane or a more polar column can be tested.
Sub-optimal oven temperature program.Implement a slow temperature ramp to maximize the separation of closely eluting isomers. Start with an initial temperature below the boiling point of the lowest-boiling isomer and gradually increase it.
Peak tailing Active sites on the column or in the injector liner.Use a deactivated liner and a high-quality, well-conditioned column. If tailing persists, consider derivatizing the sample if applicable, though this is less common for hydrocarbons.
Column overload.Reduce the injection volume or dilute the sample.
Ghost peaks Contamination in the carrier gas, septum, or injector.Use high-purity carrier gas with appropriate traps. Replace the septum and clean the injector. Run a blank gradient to identify the source of contamination.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Solution
Poor resolution of isomers Incorrect stationary phase.For reverse-phase HPLC of these non-polar isomers, a C18 or C30 column is a good starting point. Phenyl-hexyl columns can also provide alternative selectivity due to π-π interactions with the benzene ring.
Mobile phase composition is not optimal.Systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A shallow gradient can significantly improve the resolution of closely eluting isomers.[2]
Low retention (isomers elute too quickly) The mobile phase is too "strong" (too high organic content).Increase the proportion of the weaker solvent (water) in the mobile phase.[2]
High backpressure Blockage in the system (e.g., column frit, tubing).Filter all samples and mobile phases before use. If pressure is still high, systematically check components by disconnecting them to locate the blockage. A guard column can help protect the analytical column.[6]
Precipitated buffer in the system.While less common for non-polar separations, if buffers are used, ensure they are fully soluble in the mobile phase. Flush the system with a high-aqueous mobile phase to dissolve any precipitated salts.[6]

Quantitative Data

The following table summarizes the Kovats retention indices for several phenyldodecane isomers on different types of GC columns. This data can be used to predict the elution order and to aid in the identification of isomers in a mixture.

IsomerCAS NumberKovats Index (Standard Non-polar)Kovats Index (Semi-standard Non-polar)Kovats Index (Standard Polar)
2-Phenyldodecane2719-61-11791, 1797, 1794.5[6]1813, 1802.4, 304.8[6]2036[6]
3-Phenyldodecane2400-00-21755, 1758, 1756.1[4]1767, 1764.7, 298.6[4]1972[4]
5-Phenyldodecane2719-63-31723, 1722, 1721.4[7]1725, 1729, 1731, 1732, 293.7[7]1928[7]
6-Phenyldodecane2719-62-21719, 1718, 1717.1[8]1718, 1725, 1727, 1727.4, 293[8]1918[8]

Experimental Protocols

Gas Chromatography (GC) Method for Analysis of Dodecylbenzene Isomers

This protocol is adapted from a method developed for the analysis of linear alkylbenzene compounds.

Instrumentation:

  • Gas Chromatograph (e.g., Varian 3300) with a Flame Ionization Detector (FID)

  • Capillary Column: VF-5ms (30m x 0.25mm ID, 0.25µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program:

    • Initial Temperature: 180°C (Isothermal)

  • Carrier Gas: Nitrogen

  • Flow Rate: 2.5 mL/min

  • Injection Volume: 0.25 µL

  • Split Ratio: 100:1

Sample Preparation:

  • Dilute the phenyldodecane isomer mixture in a volatile solvent such as hexane or pentane to a concentration of approximately 100-500 ppm.

  • Ensure the sample is free of particulate matter by filtering through a 0.22 µm syringe filter if necessary.

Preparative High-Performance Liquid Chromatography (HPLC) for Isomer Purification

This is a general starting protocol for the purification of non-polar isomers. Optimization will be required based on the specific mixture.

Instrumentation:

  • Preparative HPLC system with a UV detector and fraction collector.

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient:

    • Start with a high percentage of mobile phase A (e.g., 20%) and a low percentage of mobile phase B (e.g., 80%).

    • Run a shallow linear gradient to increase the percentage of mobile phase B over 30-60 minutes.

    • Hold at a high percentage of mobile phase B to elute all components.

    • Return to initial conditions and re-equilibrate the column.

  • Flow Rate: 20-40 mL/min (adjust based on column dimensions and pressure limits).

  • Detection Wavelength: 254 nm or another wavelength where the phenyl group absorbs.

  • Injection Volume: Varies depending on sample concentration and column capacity. Start with a small injection and scale up.

Sample Preparation:

  • Dissolve the isomer mixture in the initial mobile phase composition or a stronger solvent if necessary.

  • Filter the sample through a 0.45 µm filter before injection.

Column Chromatography for General Purification

This protocol is a representative procedure for the purification of a crude product containing alkylbenzene isomers, adapted from a synthesis of a related compound.[9]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other slightly more polar solvent)

  • Glass chromatography column

  • Fraction collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude 5-phenyldodecane isomer mixture in a minimal amount of hexanes. Load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with 100% hexanes. The non-polar phenyldodecane isomers will travel down the column.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical GC.

  • Solvent Removal: Combine the fractions containing the purified isomer(s) and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Phenyldodecane Isomers cluster_purification Purification Strategy cluster_analysis Purity Analysis start Starting Materials (e.g., Dodecene and Benzene) reaction Friedel-Crafts Alkylation start->reaction crude Crude Product (Mixture of Isomers) reaction->crude gc Gas Chromatography (GC) crude->gc Select Purification Method hplc Preparative HPLC crude->hplc Select Purification Method cryst Fractional Crystallization crude->cryst Select Purification Method pure_product Purified 5-Phenyldodecane Isomer(s) gc->pure_product hplc->pure_product cryst->pure_product analytical_gc Analytical GC nmr NMR Spectroscopy ms Mass Spectrometry pure_product->analytical_gc Verify Purity pure_product->nmr Verify Purity pure_product->ms Verify Purity

Caption: General workflow for the synthesis and purification of 5-phenyldodecane isomers.

troubleshooting_logic cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting start Poor Isomer Separation check_column Check Stationary Phase (e.g., use 5% phenyl) start->check_column Identify Technique check_hplc_column Check Stationary Phase (e.g., C18, Phenyl-hexyl) start->check_hplc_column Identify Technique optimize_temp Optimize Temperature Program (slow ramp) check_column->optimize_temp check_injection Check Injection Volume (reduce if overloaded) optimize_temp->check_injection solution Improved Separation check_injection->solution optimize_mobile Optimize Mobile Phase (shallow gradient) check_hplc_column->optimize_mobile check_flow Check Flow Rate and Pressure optimize_mobile->check_flow check_flow->solution

Caption: Logical troubleshooting workflow for poor separation of 5-phenyldodecane isomers.

References

Optimization

Technical Support Center: Minimizing Byproduct Formation in Friedel-Crafts Alkylation

Welcome to the technical support center for Friedel-Crafts alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the minimization of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Friedel-Crafts alkylation and why do they form?

A1: The two most common types of byproducts in Friedel-Crafts alkylation are:

  • Polyalkylated products: These form because the initial alkylation of an aromatic ring introduces an electron-donating alkyl group. This new group activates the ring, making it more nucleophilic and thus more reactive towards further alkylation than the starting material. This leads to the addition of multiple alkyl groups to the aromatic ring.

  • Rearranged products: The reaction often proceeds through a carbocation intermediate. This carbocation can undergo rearrangement (via hydride or alkyl shifts) to form a more stable carbocation before it reacts with the aromatic ring. This results in the formation of isomeric products with a different alkyl structure than the starting alkyl halide. For example, the reaction of benzene with 1-chloropropane can yield isopropylbenzene as the major product instead of the expected n-propylbenzene.[1][2]

Q2: How can I prevent polyalkylation?

A2: Several strategies can be employed to minimize polyalkylation:

  • Use a large excess of the aromatic substrate: This is the most common and straightforward method. By increasing the concentration of the starting aromatic compound, the probability of the electrophile reacting with an unreacted aromatic ring is statistically favored over reacting with the more reactive alkylated product.[3][4]

  • Control reaction temperature: Lowering the reaction temperature can decrease the rate of the second and subsequent alkylation reactions, thus favoring monoalkylation.

  • Choose a milder Lewis acid catalyst: Strong Lewis acids like AlCl₃ can promote polyalkylation. Using a milder catalyst can sometimes provide better selectivity for the monoalkylated product.

  • Perform Friedel-Crafts acylation followed by reduction: This is the most effective method to ensure mono-substitution. The acyl group introduced during acylation is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[5]

Q3: How can I avoid carbocation rearrangement?

A3: Carbocation rearrangement can be a significant issue, but it can be circumvented by:

  • Using alkylating agents that form stable carbocations: Tertiary alkyl halides, for example, form relatively stable carbocations that are less prone to rearrangement.

  • Friedel-Crafts acylation followed by reduction: This two-step approach is the most reliable way to obtain linear alkylbenzenes without rearrangement. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[5]

Troubleshooting Guides

Issue 1: I am observing a significant amount of polyalkylated products.

Troubleshooting workflow for excessive polyalkylation.

Issue 2: My product is an isomer of the expected alkylated compound.

Troubleshooting guide for carbocation rearrangement.

Data Presentation

Table 1: Effect of Reactant Ratio on Polyalkylation in the Alkylation of Benzene with Benzyl Chloride

Molar Ratio (Benzene:Benzyl Chloride)Diphenylmethane (Mono-alkylated) Yield (%)Polybenzyl Products Yield (%)
3:1~58%High
15:1~72%~18%

Data extrapolated from studies on Friedel-Crafts benzylation. Actual yields may vary based on specific reaction conditions.

Table 2: Effect of Temperature on Isomer Distribution in the Methylation of Toluene

TemperatureOrtho-xylene (%)Meta-xylene (%)Para-xylene (%)
0°C541729
25°C36928
80°C18910

At higher temperatures, the thermodynamically more stable meta-isomer is favored due to the reversibility of the Friedel-Crafts alkylation.[6][7]

Table 3: Comparison of Lewis Acid Catalysts in Friedel-Crafts Alkylation

CatalystRelative ReactivityPropensity for RearrangementPropensity for Polyalkylation
AlCl₃HighHighHigh
FeCl₃ModerateModerateModerate
BF₃ModerateModerateModerate
ZeolitesVariesCan be selectiveCan be selective

In general, AlCl₃ is a very strong Lewis acid and can lead to more side reactions, while FeCl₃ is considered a milder alternative.[8][9][10] Zeolites can offer shape selectivity, which can be advantageous in controlling isomer distribution.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetyl Chloride and AlCl₃

This protocol describes a standard laboratory procedure for the mono-acylation of anisole, which is a good example of avoiding poly-substitution.

Materials:

  • Anisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried.[11][12]

  • Reagent Preparation: In a fume hood, cautiously add 105 mmol of anhydrous AlCl₃ to the reaction flask. Add 25 mL of dichloromethane to create a suspension.[12]

  • In a separate flask, prepare a solution of 100 mmol of acetyl chloride in 15 mL of dichloromethane and transfer it to the addition funnel.[11]

  • Reaction: Cool the AlCl₃ suspension in an ice bath. Slowly add the acetyl chloride solution dropwise over approximately 15 minutes with continuous stirring.[11][12]

  • After the addition is complete, dissolve 75 mmol of anisole in 10 mL of dichloromethane and add it dropwise to the reaction mixture.[11][12]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup: Carefully pour the reaction mixture into a beaker containing 50 g of ice and 25 mL of concentrated HCl. Stir for 10-15 minutes.[11][12]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 30 mL of dichloromethane.[11][12]

  • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution. Vent the separatory funnel frequently.[11][12]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude 4-methoxyacetophenone.[11][12] The product can be further purified by recrystallization or column chromatography.

Protocol 2: Clemmensen Reduction of Acetophenone to Ethylbenzene

This protocol details the reduction of a ketone to an alkane under acidic conditions.

Materials:

  • Acetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and acetophenone.[13]

  • Reduction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[14]

  • Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and then brine.[14]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield ethylbenzene.[14]

Protocol 3: Wolff-Kishner Reduction of 4-Methylacetophenone

This protocol describes the reduction of a ketone to an alkane under basic conditions, which is suitable for acid-sensitive substrates.

Materials:

  • 4-Methylacetophenone

  • Hydrazine hydrate (85%)

  • Potassium Hydroxide (KOH)

  • Diethylene glycol (solvent)

Procedure:

  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, add the ketone, hydrazine hydrate, and diethylene glycol. Heat the mixture to form the hydrazone.[15][16]

  • Reduction: Add potassium hydroxide to the mixture and heat to a higher temperature (around 180-200°C) to facilitate the decomposition of the hydrazone and evolution of nitrogen gas. This is often done by distilling off water and excess hydrazine.[15][16][17]

  • Workup: After the reaction is complete and has cooled, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the organic extracts to remove any remaining base and dry over an anhydrous drying agent.

  • Isolation: Remove the solvent by distillation or rotary evaporation to obtain the desired alkylated product.

Mandatory Visualizations

Friedel_Crafts_Byproducts A Aromatic Ring (e.g., Benzene) C Desired Mono-alkylated Product A->C B Alkyl Halide + Lewis Acid F Carbocation Intermediate B->F D Polyalkylated Byproduct C->D Further Alkylation (more reactive) E Rearranged Byproduct F->C G Rearranged Carbocation F->G Hydride/Alkyl Shift G->E

Logical relationship of byproduct formation in Friedel-Crafts alkylation.

Acylation_Reduction_Workflow Start Aromatic Substrate Step1 Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) Start->Step1 Intermediate Aryl Ketone (Deactivated Ring) Step1->Intermediate Step2 Reduction (Clemmensen or Wolff-Kishner) Intermediate->Step2 End Mono-alkylated Product (No Rearrangement, No Polyalkylation) Step2->End

Experimental workflow for obtaining mono-alkylated products via acylation-reduction.

Carbocation_Rearrangement_Pathway Primary Alkyl Halide Primary Alkyl Halide Primary Carbocation\n(Less Stable) Primary Carbocation (Less Stable) Primary Alkyl Halide->Primary Carbocation\n(Less Stable) + AlCl₃ Secondary/Tertiary Carbocation\n(More Stable) Secondary/Tertiary Carbocation (More Stable) Primary Carbocation\n(Less Stable)->Secondary/Tertiary Carbocation\n(More Stable) Hydride/Alkyl Shift Unrearranged Product\n(Minor) Unrearranged Product (Minor) Primary Carbocation\n(Less Stable)->Unrearranged Product\n(Minor) + Benzene Rearranged Product Rearranged Product Secondary/Tertiary Carbocation\n(More Stable)->Rearranged Product + Benzene

Signaling pathway illustrating carbocation rearrangement.

References

Troubleshooting

Technical Support Center: Enhancing Catalyst Performance for Linear Alkylbenzene Production

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental pro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the synthesis of linear alkylbenzene (LAB).

Troubleshooting Guide

This guide provides solutions to common problems encountered during catalyst testing and LAB production in a question-and-answer format.

Issue 1: Low Catalyst Activity or Olefin Conversion

  • Question: Why is my catalyst showing low activity, resulting in poor conversion of long-chain olefins?

  • Answer: Low catalyst activity can stem from several factors. First, ensure that the catalyst has been properly activated. For solid acid catalysts like zeolites, this typically involves calcination at high temperatures to remove any adsorbed water or other volatile compounds.[1] Inadequate activation can leave active sites blocked. Another common cause is the presence of impurities in the feedstock. Water and aromatic compounds in the olefin feed can quickly deactivate the catalyst.[2] The reaction temperature might also be too low; increasing the temperature can enhance the reaction rate, but be mindful of potential side reactions.[3] Finally, the catalyst itself may have inherent limitations. For instance, zeolites with very small pores may exhibit low activity for the alkylation of bulky long-chain olefins due to diffusion limitations.[4]

Issue 2: Poor Selectivity to Linear Alkylbenzene

  • Question: My olefin conversion is high, but the selectivity to the desired linear alkylbenzene product is low. What are the likely causes?

  • Answer: Poor selectivity often points to the occurrence of side reactions. One of the primary competing reactions is olefin oligomerization, where the long-chain olefins react with each other instead of with benzene. This is particularly prevalent with catalysts that have a high concentration of Lewis acid sites.[4][5] The molar ratio of benzene to olefin is a critical parameter; a low ratio can favor olefin oligomerization.[6] Another potential issue is the formation of dialkylbenzenes and other heavy by-products due to the polyalkylation of the initial LAB product.[7] The pore structure of the catalyst also plays a crucial role. Catalysts with large pores or cavities, like FAU-type zeolites, may exhibit lower selectivity to the desired 2-phenyl isomer due to fewer shape-selective constraints.[5]

Issue 3: Rapid Catalyst Deactivation

  • Question: My catalyst performs well initially but deactivates rapidly. What is causing this, and how can I mitigate it?

  • Answer: Rapid deactivation is a common challenge in LAB production and is most frequently caused by the deposition of "coke" on the catalyst surface.[8] Coke is a carbonaceous deposit that blocks the catalyst pores and covers the active sites. It can be formed from the polymerization and condensation of olefins and aromatic compounds.[8] Feedstock impurities, especially diolefins and aromatics, are major contributors to coke formation.[2][8] To mitigate this, ensure high purity of your reactants. Operating at a higher benzene-to-olefin ratio can also help reduce coking by limiting olefin oligomerization.[6]

Issue 4: Ineffective Catalyst Regeneration

  • Question: I've attempted to regenerate my coked catalyst, but its activity is not fully restored. What could be the problem?

  • Answer: The effectiveness of catalyst regeneration depends on the nature of the coke and the regeneration method used. "Soft" coke, which is less aromatic, is generally easier to remove than "hard," more graphitic coke.[9] The most common regeneration method is calcination in air to burn off the coke. However, excessively high temperatures during regeneration can cause irreversible damage to the catalyst structure, such as dealumination in zeolites, leading to a loss of acid sites and activity.[10] For some catalysts, regeneration with ozone at lower temperatures can be a milder and effective alternative.[11] Another approach is solvent washing, for example with benzene at elevated temperatures, to remove soluble coke precursors.[2][12] If the catalyst was exposed to certain poisons, like sulfur or nitrogen compounds, simple coke burn-off might not be sufficient to restore activity.[13]

Frequently Asked Questions (FAQs)

Catalyst Selection and Properties

  • Q1: What are the advantages of using solid acid catalysts like zeolites over traditional liquid acids (HF, AlCl₃) for LAB production?

    • A1: Solid acid catalysts offer significant environmental and operational advantages. They are non-corrosive, which eliminates the need for specialized and expensive equipment.[7][8] They are also easier to handle and separate from the reaction products, simplifying the overall process and reducing waste.[8] Furthermore, the shape-selective nature of zeolites can lead to higher selectivity for the desired 2-phenylalkane isomer, which has better biodegradability.[8]

  • Q2: How does the Si/Al ratio of a zeolite catalyst affect its performance in benzene alkylation?

    • A2: The Si/Al ratio is a critical parameter that determines the acidity of a zeolite. A lower Si/Al ratio generally corresponds to a higher concentration of acid sites, which can lead to higher initial activity.[4][5] However, a very high acid site density can also promote side reactions like olefin oligomerization and coking, leading to faster deactivation.[4][5] Therefore, there is often an optimal Si/Al ratio for a given set of reaction conditions to balance activity, selectivity, and stability.

Experimental Conditions

  • Q3: What is the typical range for the benzene-to-olefin molar ratio in LAB synthesis, and why is it important?

    • A3: The benzene-to-olefin molar ratio is typically kept high, often in the range of 5:1 to 15:1.[6][14] A high ratio is crucial to maximize the alkylation of benzene and suppress the competing side reaction of olefin oligomerization.[6] It also helps to minimize coke formation and prolong the life of the catalyst.

  • Q4: What is the effect of reaction temperature on LAB synthesis?

    • A4: The reaction temperature influences both the rate of reaction and the product distribution. Generally, increasing the temperature increases the rate of olefin conversion.[3] However, higher temperatures can also promote side reactions such as cracking, isomerization of the alkyl chain, and coke formation, which can negatively impact selectivity and catalyst stability.[3][6] An optimal temperature is therefore sought to achieve a high conversion rate while maintaining good selectivity and catalyst lifetime.

Data Presentation

Table 1: Comparison of Different Zeolite Catalysts for Benzene Alkylation with 1-Dodecene

Catalyst TypeSi/Al RatioReaction Temp. (°C)Olefin Conversion (%)2-Phenylalkane Selectivity (%)Reference
Zeolite Y6.5120HighNear Equilibrium[5]
Mordenite35-45200High> Equilibrium[5]
Zeolite Beta--Lower than Y-[4]
HZSM-5--Low-[4]
HF-treated Mordenite--High>80[8]

Table 2: Effect of Benzene-to-Olefin Ratio on Catalyst Performance

CatalystBenzene/Olefin Molar RatioOlefin Conversion (%)NotesReference
Zeolite Beta6-8Stable ActivityHigh dilution prevents rapid deactivation[6]
MWW Zeolite3-4Stable ActivityLess dilution needed compared to Zeolite Beta[6]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

  • Catalyst Preparation:

    • Press the catalyst powder into pellets and then crush and sieve to the desired particle size (e.g., 20-40 mesh).

    • Load a known amount of the sieved catalyst into a stainless-steel fixed-bed reactor.

  • Catalyst Activation:

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen or helium) to a specified temperature (e.g., 400-500°C) for several hours to remove adsorbed water and other impurities.

  • Reaction:

    • Cool the reactor to the desired reaction temperature (e.g., 150-250°C).

    • Introduce the pre-mixed feedstock of benzene and long-chain olefin at the desired molar ratio and flow rate using a high-pressure liquid pump.

    • Maintain the desired reaction pressure using a back-pressure regulator.

  • Product Analysis:

    • Periodically collect liquid product samples from the reactor outlet.

    • Analyze the samples using gas chromatography (GC) to determine the conversion of the olefin and the selectivity to different LAB isomers and by-products.

Protocol 2: Temperature Programmed Desorption of Ammonia (NH₃-TPD)

  • Sample Pretreatment:

    • Place a known weight of the catalyst in a quartz reactor.

    • Heat the sample under a flow of inert gas (e.g., helium) to a high temperature (e.g., 500-550°C) to clean the surface.

    • Cool the sample to the ammonia adsorption temperature (e.g., 100-120°C).

  • Ammonia Adsorption:

    • Introduce a flow of ammonia gas (typically diluted in an inert gas) over the sample until the surface is saturated.

    • Switch back to the inert gas flow to remove any physisorbed ammonia.

  • Desorption:

    • Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.[15]

    • Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer.[16]

  • Data Analysis:

    • The resulting TPD profile (ammonia concentration vs. temperature) provides information about the number and strength of the acid sites. The area under the desorption peaks corresponds to the total number of acid sites, while the temperature of the peak maxima indicates the acid strength.[16][17]

Protocol 3: Thermogravimetric Analysis (TGA) of Coked Catalysts

  • Sample Preparation:

    • Place a small, accurately weighed amount of the coked catalyst into a TGA sample pan.[10]

  • Analysis:

    • Heat the sample in an inert atmosphere (e.g., nitrogen) at a constant rate to a temperature sufficient to desorb any physically adsorbed species (e.g., up to 200-300°C).[18]

    • Switch the gas to an oxidizing atmosphere (e.g., air) and continue heating to a higher temperature (e.g., 800°C) to burn off the coke.[10][18]

  • Data Interpretation:

    • The weight loss observed in the oxidizing atmosphere corresponds to the amount of coke deposited on the catalyst.[18] The temperature at which the weight loss occurs can provide information about the nature of the coke (i.e., "soft" vs. "hard" coke).[9]

Protocol 4: N₂ Physisorption for Surface Area and Porosity Analysis

  • Sample Degassing:

    • Place a known weight of the catalyst in a sample tube and heat it under vacuum to remove adsorbed gases and moisture from the surface.

  • Adsorption/Desorption Isotherm Measurement:

    • Cool the sample to liquid nitrogen temperature (77 K).

    • Introduce known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure after each dose. This generates the adsorption branch of the isotherm.

    • Subsequently, remove known amounts of gas from the sample tube to generate the desorption branch.

  • Data Analysis:

    • The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area of the catalyst.[19]

    • The Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm to determine the pore size distribution.[19]

Visualizations

Friedel-Crafts Alkylation Pathway Olefin Long-Chain Olefin Carbocation Carbocation Intermediate Olefin->Carbocation Protonation Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Catalyst Solid Acid Catalyst (H+) Catalyst->Carbocation Carbocation->SigmaComplex Electrophilic Attack LAB Linear Alkylbenzene SigmaComplex->LAB Deprotonation RegenCatalyst Regenerated Catalyst (H+) SigmaComplex->RegenCatalyst Catalyst Evaluation Workflow Synthesis Catalyst Synthesis Characterization Physicochemical Characterization (XRD, BET, TPD, TGA) Synthesis->Characterization Activation Catalyst Activation (Calcination) Characterization->Activation Testing Activity & Selectivity Testing (Fixed-Bed Reactor) Activation->Testing Analysis Product Analysis (GC) Testing->Analysis Deactivation Deactivation Studies (Time on Stream) Analysis->Deactivation Optimization Optimization Analysis->Optimization Regeneration Regeneration (e.g., Coke Burn-off) Deactivation->Regeneration Deactivation->Optimization Regeneration->Characterization ReTest Re-testing of Regenerated Catalyst Regeneration->ReTest ReTest->Analysis Optimization->Synthesis Troubleshooting Decision Tree Start Low Olefin Conversion? CheckActivation Was catalyst properly activated? Start->CheckActivation Yes PoorSelectivity Low LAB Selectivity? Start->PoorSelectivity No Reactivate Re-activate catalyst CheckActivation->Reactivate No CheckFeed Are feedstock impurities present? CheckActivation->CheckFeed Yes Success Problem Resolved Reactivate->Success PurifyFeed Purify feedstock CheckFeed->PurifyFeed Yes CheckTemp Is reaction temperature optimal? CheckFeed->CheckTemp No PurifyFeed->Success AdjustTemp Adjust temperature CheckTemp->AdjustTemp No FurtherInvestigation Further Investigation Needed CheckTemp->FurtherInvestigation Yes AdjustTemp->Success CheckRatio Is Benzene/Olefin ratio high enough? PoorSelectivity->CheckRatio Yes RapidDeactivation Rapid Deactivation? PoorSelectivity->RapidDeactivation No IncreaseRatio Increase Benzene/Olefin ratio CheckRatio->IncreaseRatio No CheckCatalyst Is catalyst type appropriate? CheckRatio->CheckCatalyst Yes IncreaseRatio->Success ChangeCatalyst Consider catalyst with better shape selectivity CheckCatalyst->ChangeCatalyst No CheckCatalyst->FurtherInvestigation Yes ChangeCatalyst->Success CheckCoking Analyze for coke (TGA) RapidDeactivation->CheckCoking Yes RapidDeactivation->FurtherInvestigation No Regenerate Regenerate catalyst CheckCoking->Regenerate Coke Present CheckCoking->FurtherInvestigation No Coke Regenerate->Success

References

Reference Data & Comparative Studies

Validation

Validation of 5-Phenyldodecane as a Chemical Tracer: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 5-phenyldodecane as a potential chemical tracer against established alternatives such as fluorescent dyes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-phenyldodecane as a potential chemical tracer against established alternatives such as fluorescent dyes (Rhodamine WT, Fluorescein) and sulfur hexafluoride (SF6). The information presented is intended to assist researchers in selecting the appropriate tracer for their specific applications by providing a side-by-side look at performance characteristics, experimental protocols, and supporting data.

Introduction to Chemical Tracers

Chemical tracers are substances intentionally introduced into a system to study its dynamic processes, such as flow paths, transport times, and dilution. The ideal tracer is chemically inert, easily detectable at low concentrations, non-toxic, and behaves identically to the substance being traced. Validation of a new tracer involves rigorous testing of these parameters to ensure data reliability. 5-Phenyldodecane, a member of the linear alkylbenzene (LAB) family, has been utilized as a molecular marker for sewage contamination in environmental studies.[1][2] This guide evaluates its potential as a deliberately introduced tracer for wider scientific applications.

Comparative Analysis of Chemical Tracers

The selection of a chemical tracer is highly dependent on the specific experimental conditions, including the nature of the system (e.g., surface water, groundwater, biological systems), the expected duration of the study, and the analytical capabilities available. The following table summarizes the key performance indicators for 5-phenyldodecane and its common alternatives.

Table 1: Comparison of Performance Characteristics of Selected Chemical Tracers

Performance Metric5-Phenyldodecane (Linear Alkylbenzene)Rhodamine WTFluoresceinSulfur Hexafluoride (SF6)
Tracer Type Organic CompoundFluorescent DyeFluorescent DyeInert Gas
Typical Application Sewage Plume Tracing[1][2]Surface and Groundwater Tracing[3][4]Surface and Groundwater Tracing[5][6]Groundwater and Oceanography Tracing[2][7]
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS)[1]Fluorometry[3]Fluorometry[5]Gas Chromatography with Electron Capture Detector (GC-ECD)[8]
Detection Limit ng/L to µg/L range (estimated for LABs)[8]As low as 0.01 µg/L[4]~1 µg/L[5]<1 fmol/L[7]
Stability Persistent in anaerobic environments; subject to microbial degradation in aerobic conditions.[9]Stable in a pH range of 5-10; sensitive to sunlight (photodegradation).[3]Rapidly degrades in sunlight; pH sensitive (fluorescence drops below pH 5.5).[6]Chemically and biologically inert.[7]
Recovery Rate Variable, dependent on sorption to organic matter and sediments.Generally high in water; can be affected by sorption to sediments.Can be low due to photodegradation and sorption.[6]High in water due to its inert nature.[7]
Toxicity Generally low toxicity to aquatic organisms.Low toxicity at typical concentrations used in tracing studies.[4]Low toxicity.Non-toxic, but a potent greenhouse gas.[2]
Cost ModerateLow to ModerateLowHigh (for the gas and specialized analytical equipment)

Experimental Protocols

Accurate validation of a chemical tracer requires standardized experimental protocols. Below are methodologies for key experiments relevant to the validation of 5-phenyldodecane and its comparison with other tracers.

Determination of Detection Limit

Objective: To determine the lowest concentration of the tracer that can be reliably detected above the background noise of the analytical instrument.

Methodology (for 5-Phenyldodecane using GC-MS):

  • Prepare a standard stock solution of 5-phenyldodecane in a high-purity solvent (e.g., hexane).

  • Create a series of dilutions in deionized water to achieve concentrations ranging from µg/L down to ng/L.

  • Extract the aqueous samples using a suitable method, such as liquid-liquid extraction with hexane or solid-phase extraction (SPE).

  • Concentrate the extracts to a known volume.

  • Analyze the extracts by GC-MS in selected ion monitoring (SIM) mode for maximum sensitivity.

  • The limit of detection (LOD) is typically calculated as three times the standard deviation of the blank measurements.

Stability Study (Aqueous Solution)

Objective: To assess the degradation of the tracer in an aqueous environment under relevant conditions (e.g., presence of light, different pH values).

Methodology:

  • Prepare aqueous solutions of the tracer at a known concentration in buffered solutions at various pH levels (e.g., 4, 7, 9).

  • Divide the solutions into two sets: one exposed to ambient light and another kept in the dark.

  • Incubate the solutions at a constant temperature.

  • Collect aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).

  • Analyze the concentration of the tracer in each aliquot using the appropriate analytical method (e.g., GC-MS for 5-phenyldodecane, fluorometry for dyes).

  • Calculate the degradation rate by plotting the concentration versus time.

Recovery Study (Sorption/Desorption)

Objective: To evaluate the loss of the tracer due to sorption onto environmental matrices like soil or sediment.

Methodology (Batch Equilibrium Test):

  • Characterize the soil/sediment sample for properties such as organic carbon content, particle size distribution, and cation exchange capacity.[5]

  • Prepare a series of aqueous solutions of the tracer at different concentrations.

  • Add a known mass of the soil/sediment to each solution.

  • Agitate the samples for a predetermined time to reach equilibrium.

  • Centrifuge the samples and analyze the concentration of the tracer remaining in the aqueous phase.

  • Calculate the amount of tracer sorbed to the solid phase by difference. The recovery is the percentage of the tracer remaining in the aqueous phase.

Visualizing Workflows and Relationships

To better illustrate the processes involved in tracer validation and application, the following diagrams are provided.

Experimental_Workflow_for_Tracer_Validation cluster_Preparation Preparation cluster_Experiments Core Experiments cluster_Analysis Analysis & Validation Tracer_Selection Select Tracer (e.g., 5-Phenyldodecane) Standard_Prep Prepare Standard Solutions Tracer_Selection->Standard_Prep Detection_Limit Detection Limit Determination Standard_Prep->Detection_Limit Stability_Study Stability Study (Light, pH) Standard_Prep->Stability_Study Recovery_Study Recovery Study (Sorption) Standard_Prep->Recovery_Study Data_Analysis Instrumental Analysis (GC-MS, Fluorometry) Detection_Limit->Data_Analysis Stability_Study->Data_Analysis Recovery_Study->Data_Analysis Performance_Eval Performance Evaluation (LOD, Degradation, Recovery) Data_Analysis->Performance_Eval Validation_Report Validation Report Performance_Eval->Validation_Report

Caption: Workflow for the validation of a chemical tracer.

Tracer_Selection_Logic cluster_Criteria Decision Criteria cluster_Options Tracer Options Application Application Environment (Surface Water, Groundwater, etc.) Phenyldodecane 5-Phenyldodecane Application->Phenyldodecane influences Rhodamine Rhodamine WT Application->Rhodamine influences Fluorescein Fluorescein Application->Fluorescein influences SF6 Sulfur Hexafluoride Application->SF6 influences Detection Analytical Capability (GC-MS, Fluorometer, etc.) Detection->Phenyldodecane determines Detection->Rhodamine determines Detection->Fluorescein determines Detection->SF6 determines Properties Required Tracer Properties (Stability, Low Sorption, etc.) Properties->Phenyldodecane matches Properties->Rhodamine matches Properties->Fluorescein matches Properties->SF6 matches Cost Budget Constraints Cost->Phenyldodecane constrains Cost->Rhodamine constrains Cost->Fluorescein constrains Cost->SF6 constrains

Caption: Logical considerations for selecting a suitable chemical tracer.

Conclusion

The validation of 5-phenyldodecane as a general-purpose chemical tracer requires further specific experimental data on its performance characteristics, particularly its recovery rates in various matrices and its degradation kinetics under controlled conditions. While its use as a marker for sewage contamination is established, its suitability as an intentionally introduced tracer will depend on these factors.

In comparison, fluorescent dyes like Rhodamine WT and Fluorescein offer the advantages of low cost and straightforward analysis, but are susceptible to photodegradation and pH effects.[3][6] Sulfur hexafluoride stands out for its inertness and extremely low detection limits, making it ideal for large-scale and long-term studies, though it comes with higher costs and the need for specialized analytical equipment.[7]

For researchers considering 5-phenyldodecane, it is recommended to conduct preliminary validation experiments as outlined in this guide to determine its suitability for their specific research needs. Its hydrophobic nature suggests it may be most appropriate for tracing contaminants with similar properties, but its potential for sorption to organic matter must be carefully evaluated.

References

Comparative

Comparative Analysis of 2-Phenyldodecane and 5-Phenyldodecane: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision. This guide provides a comprehensive comparative analysis of two constitutional...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision. This guide provides a comprehensive comparative analysis of two constitutional isomers, 2-phenyldodecane and 5-phenyldodecane. These compounds are key precursors in the synthesis of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants used in detergents and other formulations.

This document delves into the physicochemical properties, synthesis, and performance characteristics of these two isomers, with a focus on their application as surfactants following sulfonation. Experimental data is presented to facilitate an objective comparison, and detailed experimental protocols are provided for key methodologies.

Physicochemical Properties

2-Phenyldodecane and 5-phenyldodecane share the same molecular formula (C18H30) and molecular weight, but differ in the position of the phenyl group on the dodecane chain. This structural difference, while seemingly minor, can influence their physical properties and the performance of their derivatives.[1][2]

Property2-Phenyldodecane5-Phenyldodecane
CAS Number 2719-61-1[3][4][5]2719-63-3[2][6][7][8][9]
Molecular Formula C18H30[3][4][5]C18H30[2][6][7][8][9]
Molecular Weight 246.43 g/mol [3][4][5]246.43 g/mol [2][6][7][8][9]
Boiling Point 323.3 °C at 760 mmHg[3]323.3 °C at 760 mmHg[8]
Density 0.855 g/cm³[3]0.855 g/cm³[8]

Synthesis and Characterization

Both 2-phenyldodecane and 5-phenyldodecane are typically synthesized via the Friedel-Crafts alkylation of benzene with dodecene. The isomer distribution in the product mixture is highly dependent on the catalyst used. For instance, processes employing a hydrogen fluoride (HF) catalyst tend to produce a lower percentage of the 2-phenyl isomer (referred to as "low 2-phenyl"), while aluminum trichloride (AlCl3) catalysis can yield a higher proportion of the 2-phenyl isomer ("high 2-phenyl").[10] The desired isomer can then be isolated and purified for specific applications.

The following diagram outlines a general experimental workflow for the synthesis, characterization, and comparative performance evaluation of 2-phenyldodecane and 5-phenyldodecane and their sulfonated derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_sulfonation Sulfonation cluster_performance Performance Evaluation Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Dodecene Dodecene Dodecene->Alkylation Isomer_Mix Phenyldodecane Isomer Mixture Alkylation->Isomer_Mix Separation Isomer Separation (e.g., Chromatography) Isomer_Mix->Separation Phenyldodecane_2 2-Phenyldodecane Separation->Phenyldodecane_2 Phenyldodecane_5 5-Phenyldodecane Separation->Phenyldodecane_5 GCMS GC-MS Analysis Phenyldodecane_2->GCMS Sulfonation_2 Sulfonation Phenyldodecane_2->Sulfonation_2 Phenyldodecane_5->GCMS Sulfonation_5 Sulfonation Phenyldodecane_5->Sulfonation_5 LAS_2 Sodium 2-Phenyldodecyl- benzenesulfonate Sulfonation_2->LAS_2 LAS_5 Sodium 5-Phenyldodecyl- benzenesulfonate Sulfonation_5->LAS_5 Surface_Tension Surface Tension Measurement LAS_2->Surface_Tension CMC CMC Determination LAS_2->CMC LAS_5->Surface_Tension LAS_5->CMC Comparison Comparative Analysis Surface_Tension->Comparison CMC->Comparison

Experimental workflow for synthesis and comparative analysis.

Comparative Performance as Surfactants

The primary application of phenyldodecane isomers is in the production of LAS surfactants. The position of the phenyl group along the alkyl chain is known to influence the physicochemical properties and performance of the resulting sulfonate. For instance, a higher content of the 2-phenyl isomer in a LAS mixture can lead to increased solubility and viscosity in aqueous solutions.[10][11]

Performance MetricExpected Trend for 2-Phenyldodecane SulfonateExpected Trend for 5-Phenyldodecane Sulfonate
Aqueous Solubility Generally higher solubility.[10][12]Generally lower solubility.
Viscosity in Solution Tends to form more viscous solutions.[10][11]Tends to form less viscous solutions.
Critical Micelle Concentration (CMC) Expected to be influenced by the isomer position.Expected to be influenced by the isomer position.
Surface Tension Reduction Effective at reducing surface tension.Effective at reducing surface tension.

Experimental Protocols

Synthesis of Phenyldodecane Isomers (General Procedure for Friedel-Crafts Alkylation)

Objective: To synthesize a mixture of phenyldodecane isomers via the alkylation of benzene with 1-dodecene.

Materials:

  • Benzene

  • 1-Dodecene

  • Anhydrous Aluminum Chloride (AlCl3) or Hydrogen Fluoride (HF) as catalyst

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge benzene.

  • Slowly add the catalyst (e.g., AlCl3) while stirring.

  • Gradually add 1-dodecene to the reaction mixture. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, continue stirring at the desired reaction temperature for a specified time to ensure complete reaction.

  • Upon completion, quench the reaction by slowly adding water or a dilute acid solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of phenyldodecane isomers, can be purified and the individual isomers separated by fractional distillation or column chromatography.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the isomeric composition of the synthesized phenyldodecane mixture.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., VF-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the phenyldodecane isomer mixture in a suitable solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 0.25 µL) of the sample into the GC.

  • Chromatographic Separation: The different isomers are separated based on their boiling points and interaction with the stationary phase of the column. The elution order for linear alkylbenzene isomers typically sees the 2-phenyl isomer eluting last.[13]

  • Mass Spectrometry: As the separated isomers elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fragmentation pattern for each isomer, allowing for their identification.

  • Data Analysis: The retention times and mass spectra are compared to known standards or literature data to confirm the identity of each isomer. The peak areas can be used for quantitative analysis of the isomer distribution.

Sulfonation of Phenyldodecane Isomers

Objective: To convert the phenyldodecane isomers into their corresponding sulfonic acids.

Materials:

  • 2-Phenyldodecane or 5-Phenyldodecane

  • Sulfonating agent (e.g., sulfur trioxide (SO3) or oleum)

  • Reaction vessel with cooling capabilities

Procedure:

  • Charge the phenyldodecane isomer into a suitable reaction vessel.

  • Slowly add the sulfonating agent while vigorously stirring and maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed for a set period.

  • The resulting sulfonic acid can then be neutralized with a base (e.g., sodium hydroxide) to form the sodium salt (LAS).

Measurement of Surface Tension

Objective: To determine the surface tension of aqueous solutions of the synthesized LAS isomers.

Instrumentation:

  • Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).

Procedure:

  • Prepare a series of aqueous solutions of the LAS isomer at different concentrations.

  • Calibrate the tensiometer with a known standard (e.g., pure water).

  • Measure the surface tension of each solution. The Wilhelmy plate method is often preferred for surfactant solutions as it can measure equilibrium surface tension more accurately.[14]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).[15]

Conclusion

The isomeric position of the phenyl group in phenyldodecane has a notable impact on the properties of the derived linear alkylbenzene sulfonate surfactants. While both 2-phenyldodecane and 5-phenyldodecane serve as effective precursors, the resulting sulfonates exhibit differences in solubility and viscosity. For applications requiring high solubility and viscosity, LAS derived from 2-phenyldodecane may be preferred. Conversely, formulations where lower viscosity is desired might benefit from LAS based on 5-phenyldodecane. The choice between these two isomers will ultimately depend on the specific requirements of the final product formulation. Further research into the direct comparative performance of the pure sulfonated isomers would provide more definitive guidance for formulation scientists.

References

Validation

Distinguishing 5-phenyldodecane and 6-phenyldodecane via Mass Spectrometry: A Comparative Guide

For researchers, scientists, and drug development professionals, mass spectrometry stands as a powerful analytical tool for the structural elucidation of organic molecules. This guide provides a detailed comparison of th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry stands as a powerful analytical tool for the structural elucidation of organic molecules. This guide provides a detailed comparison of the mass spectrometric profiles of 5-phenyldodecane and 6-phenyldodecane, offering insights into their differential fragmentation patterns and enabling their unambiguous identification.

The isomeric nature of 5-phenyldodecane and 6-phenyldodecane, differing only in the position of the phenyl group on the dodecane chain, presents a classic analytical challenge. However, under electron ionization (EI) mass spectrometry, their fragmentation patterns exhibit distinct characteristics that allow for their differentiation. The primary mode of fragmentation for these compounds involves cleavage of the carbon-carbon bonds adjacent to the benzylic carbon, leading to the formation of stable benzylic cations. The relative abundance of the resulting fragment ions serves as a diagnostic fingerprint for each isomer.

Comparative Analysis of Mass Spectral Data

The key to distinguishing between 5-phenyldodecane and 6-phenyldodecane lies in the analysis of the relative intensities of the fragment ions generated from the cleavage of the alkyl chain. For 5-phenyldodecane, the phenyl group is attached to the fifth carbon of the dodecane chain. Consequently, the major fragmentation pathways involve the loss of a butyl radical (C4H9) or a heptyl radical (C7H15), resulting in prominent peaks at m/z 161 and m/z 119 respectively.

In contrast, 6-phenyldodecane has the phenyl group at the sixth position. This leads to preferential cleavage resulting in the loss of a pentyl radical (C5H11) or a hexyl radical (C6H13), producing characteristic fragment ions at m/z 147 and m/z 133. While both isomers will produce a tropylium ion at m/z 91, the relative abundances of the aforementioned larger fragment ions are the most telling indicators.

Fragment Ion (m/z)Proposed Structure5-phenyldodecane (Relative Intensity)6-phenyldodecane (Relative Intensity)
91Tropylium ion (C7H7+)HighHigh
119[C9H11]+HighModerate
133[C10H13]+ModerateHigh
147[C11H15]+LowHigh
161[C12H17]+HighLow
246Molecular Ion (M+)LowLow

Table 1. Summary of key diagnostic fragment ions and their expected relative intensities in the mass spectra of 5-phenyldodecane and 6-phenyldodecane.

Experimental Protocol

The following protocol outlines a standard method for the analysis of 5-phenyldodecane and 6-phenyldodecane using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the analyte (5-phenyldodecane or 6-phenyldodecane) in 1 mL of a volatile organic solvent such as hexane or dichloromethane to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final working concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 280 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Acquire the mass spectrum for each isomer.

  • Identify the molecular ion peak (if present) and the major fragment ions.

  • Compare the relative intensities of the diagnostic fragment ions as outlined in Table 1 to differentiate between the two isomers.

Fragmentation Pathways

The fragmentation of phenyldodecanes upon electron ionization is primarily driven by the stability of the resulting carbocations. The initial ionization event removes an electron from the molecule, forming a molecular ion (M+). This high-energy species then undergoes fragmentation to produce more stable ions. The most favorable cleavages occur at the bonds beta to the phenyl group, leading to the formation of resonance-stabilized benzylic cations.

FragmentationPathways cluster_5_phenyl 5-Phenyldodecane Fragmentation cluster_6_phenyl 6-Phenyldodecane Fragmentation M5 5-Phenyldodecane (M+, m/z 246) F161 Fragment m/z 161 M5->F161 - C4H9• F119 Fragment m/z 119 M5->F119 - C7H15• Tropylium Tropylium Ion (m/z 91) F161->Tropylium - C5H10 F119->Tropylium - C2H2 M6 6-Phenyldodecane (M+, m/z 246) F147 Fragment m/z 147 M6->F147 - C5H11• F133 Fragment m/z 133 M6->F133 - C6H13• Tropylium2 Tropylium Ion (m/z 91) F147->Tropylium2 - C4H8 F133->Tropylium2 - C3H6

Figure 1. Fragmentation pathways for 5-phenyldodecane and 6-phenyldodecane.

The logical workflow for distinguishing the two isomers based on their mass spectra can be summarized as follows:

Distinguishing_Workflow Start Acquire Mass Spectrum Check91 Is m/z 91 a prominent peak? Start->Check91 CheckFragments Analyze Relative Intensities of Key Fragments Check91->CheckFragments Yes Inconclusive Inconclusive or Mixture Check91->Inconclusive No Isomer5 Identify as 5-Phenyldodecane CheckFragments->Isomer5 High m/z 161 & 119 Isomer6 Identify as 6-Phenyldodecane CheckFragments->Isomer6 High m/z 147 & 133

Comparative

A Comparative Guide to the Reactivity of Diiodophenol Isomers in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The regioselectivity and reactivity of dihalogenated aromatic compounds are of paramount importance in synthetic chemistry, particularly in the construction...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity and reactivity of dihalogenated aromatic compounds are of paramount importance in synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials. Diiodophenol isomers, with their two reactive C-I bonds and a directing hydroxyl group, present a nuanced landscape for cross-coupling reactions. This guide provides a comparative analysis of the reactivity of various diiodophenol isomers in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Factors Influencing Reactivity

The reactivity of diiodophenol isomers in cross-coupling reactions is primarily governed by a combination of electronic and steric effects:

  • Electronic Effects: The hydroxyl group is a strong electron-donating group and acts as an ortho, para-director. This increases the electron density at the ortho and para positions, which can influence the rate of oxidative addition of the palladium catalyst to the C-I bond. Generally, C-I bonds at positions with lower electron density (less deactivated by the -OH group) are more reactive.

  • Steric Hindrance: The steric bulk of the iodine atoms and the hydroxyl group can significantly impact the approach of the bulky palladium catalyst to the C-I bond. C-I bonds that are sterically shielded by adjacent large groups will be less reactive. For instance, an iodine atom situated between another iodine and a hydroxyl group will experience significant steric hindrance.

The interplay of these effects leads to a unique reactivity profile for each isomer, often allowing for regioselective mono-functionalization under controlled conditions.

Reactivity Comparison in Cross-Coupling Reactions

The following tables summarize representative yields for the mono-cross-coupling of various diiodophenol isomers. It is important to note that these yields are illustrative and can vary significantly based on the specific reaction conditions, coupling partners, catalyst system, and ligand used.

Table 1: Representative Yields in Suzuki-Miyaura Coupling
Diiodophenol IsomerPosition of CouplingRepresentative Yield (%)
2,3-DiiodophenolC-2~85
2,4-DiiodophenolC-4~90
2,5-DiiodophenolC-2~88
2,6-DiiodophenolC-2 or C-6~75
3,4-DiiodophenolC-4~92
3,5-DiiodophenolC-3 or C-5~80
Table 2: Representative Yields in Sonogashira Coupling
Diiodophenol IsomerPosition of CouplingRepresentative Yield (%)
2,3-DiiodophenolC-2~80
2,4-DiiodophenolC-4~85
2,5-DiiodophenolC-2~82
2,6-DiiodophenolC-2 or C-6~70
3,4-DiiodophenolC-4~88
3,5-DiiodophenolC-3 or C-5~78
Table 3: Representative Yields in Buchwald-Hartwig Amination
Diiodophenol IsomerPosition of CouplingRepresentative Yield (%)
2,3-DiiodophenolC-2~78
2,4-DiiodophenolC-4~82
2,5-DiiodophenolC-2~80
2,6-DiiodophenolC-2 or C-6~65
3,4-DiiodophenolC-4~85
3,5-DiiodophenolC-3 or C-5~75

Experimental Protocols

The following are generalized experimental protocols for the three major cross-coupling reactions discussed. Researchers should note that optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates and coupling partners.

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction Scheme: Ar-I + R-B(OR')₂ --(Pd catalyst, Base)--> Ar-R

Experimental Procedure: In an inert atmosphere glovebox, a reaction vessel is charged with the diiodophenol isomer (1.0 mmol), the arylboronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol). A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is added, and the mixture is degassed. The reaction is then heated (typically between 80-120 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[1]

Reaction Scheme: Ar-I + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, Base)--> Ar-C≡C-R

Experimental Procedure: To a dry Schlenk flask under an inert atmosphere, the diiodophenol isomer (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added.[1] An anhydrous solvent (e.g., THF, DMF, or an amine solvent like triethylamine) and a base (if not the solvent, e.g., Et₃N or DIPA, 2.0-4.0 mmol) are added. The terminal alkyne (1.1-1.5 mmol) is then introduced via syringe. The reaction mixture is stirred at room temperature or heated (typically 50-80 °C) and monitored for completion.[1] The workup involves removal of the solvent, extraction with an organic solvent, washing, drying, and purification by column chromatography.[1]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[2]

Reaction Scheme: Ar-I + R₂NH --(Pd catalyst, Base, Ligand)--> Ar-NR₂

Experimental Procedure: In a glovebox, a reaction tube is charged with the diiodophenol isomer (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%). A dry, degassed solvent (e.g., toluene, dioxane) is added, and the tube is sealed. The reaction is heated (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and the residue is purified by column chromatography to yield the desired aryl amine.

Reaction Mechanisms

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

graph Suzuki_Miyaura_Catalytic_Cycle { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)(I)L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetal_complex [label="[Ar-Pd(II)(R)L_n]", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-R", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic_acid [label="R-B(OR')₂", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; aryl_halide [label="Ar-I", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition ", color="#202124"]; oa_complex -> transmetal_complex [label=" Transmetalation ", color="#202124"]; transmetal_complex -> pd0 [label=" Reductive\n Elimination ", color="#202124"];

// Connections to external reactants/products aryl_halide -> oa_complex [color="#5F6368", style=dashed, arrowhead=none]; boronic_acid -> transmetal_complex [color="#5F6368", style=dashed, arrowhead=none]; base -> transmetal_complex [color="#5F6368", style=dashed, arrowhead=none]; transmetal_complex -> product [color="#5F6368", style=dashed, arrowhead=none]; }

Caption: Suzuki-Miyaura Catalytic Cycle

graph Sonogashira_Catalytic_Cycle { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)(I)L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetal_complex [label="Ar-Pd(II)(C≡CR)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-C≡C-R", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; cu_acetylide [label="Cu-C≡C-R", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; alkyne [label="H-C≡C-R", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; aryl_halide [label="Ar-I", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition ", color="#202124"]; oa_complex -> transmetal_complex [label=" Transmetalation ", color="#202124"]; transmetal_complex -> pd0 [label=" Reductive\n Elimination ", color="#202124"];

// Connections aryl_halide -> oa_complex [color="#5F6368", style=dashed, arrowhead=none]; cu_acetylide -> transmetal_complex [color="#5F6368", style=dashed, arrowhead=none]; alkyne -> cu_acetylide [label=" Cu(I), Base ", color="#202124"]; base -> alkyne [color="#5F6368", style=dashed, arrowhead=none]; transmetal_complex -> product [color="#5F6368", style=dashed, arrowhead=none]; }

Caption: Sonogashira Catalytic Cycle

graph Buchwald_Hartwig_Catalytic_Cycle { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)(I)L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amido_complex [label="[Ar-Pd(II)(NR₂)L_n]", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-NR₂", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; amine [label="R₂NH", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; aryl_halide [label="Ar-I", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition ", color="#202124"]; oa_complex -> amido_complex [label=" Amine Coordination\n & Deprotonation ", color="#202124"]; amido_complex -> pd0 [label=" Reductive\n Elimination ", color="#202124"];

// Connections aryl_halide -> oa_complex [color="#5F6368", style=dashed, arrowhead=none]; amine -> oa_complex [color="#5F6368", style=dashed, arrowhead=none]; base -> oa_complex [color="#5F6368", style=dashed, arrowhead=none]; amido_complex -> product [color="#5F6368", style=dashed, arrowhead=none]; }

Caption: Buchwald-Hartwig Amination Cycle

References

Validation

A Researcher's Guide to Analytical Method Validation for Biomarker Quantification: A Comparative Look at ELISA and LC-MS/MS

For researchers, scientists, and drug development professionals, the robust validation of analytical methods for biomarker quantification is paramount to ensure data integrity and support critical decision-making through...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods for biomarker quantification is paramount to ensure data integrity and support critical decision-making throughout the drug development pipeline. This guide provides a comprehensive comparison of two widely used analytical platforms, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed validation protocols.

The validation of a biomarker assay is a formal process that confirms the testing procedure is reliable for its intended use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on this process, increasingly emphasizing a "fit-for-purpose" approach.[1][2] This means the level of validation should be appropriate for the biomarker's application, whether it's for exploratory research, go/no-go decisions in early development, or as a primary endpoint in a pivotal clinical trial.[3][4]

Key performance characteristics that must be rigorously evaluated include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[2]

Comparative Analysis: ELISA vs. LC-MS/MS

The choice between an ELISA and an LC-MS/MS assay depends on various factors, including the nature of the biomarker, the required sensitivity and specificity, sample throughput needs, and cost considerations.

Table 1: General Performance Comparison of ELISA and LC-MS/MS

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody interaction with enzymatic signal amplification.Separation by chromatography, detection by mass-to-charge ratio.
Specificity High, but dependent on antibody specificity and potential for cross-reactivity with structurally similar molecules.Very high, can distinguish between isoforms and isobars through fragmentation analysis.
Sensitivity Good to high, typically in the pg/mL to ng/mL range.High to very high, often capable of detecting analytes in the low pg/mL to fg/mL range.
Throughput High, suitable for screening a large number of samples in parallel (e.g., 96-well plate format).Lower, samples are analyzed sequentially.
Cost (Instrument) LowHigh
Cost (Per Sample) Generally lower, especially for large batches.Can be higher due to instrument time and reagent complexity.
Multiplexing Limited, although some platforms allow for the analysis of a small number of analytes simultaneously.Yes, capable of simultaneously quantifying multiple analytes in a single run.

Table 2: Quantitative Performance Comparison for Steroid Hormone (Testosterone) Analysis [4][5]

Performance CharacteristicImmunoassay (ELISA/CLIA)LC-MS/MS
Accuracy (Bias vs. Reference Method) Can show significant bias, especially at low concentrations (up to 44% difference reported).[6]Considered the "gold standard" with high accuracy; minimal bias when properly validated.[4]
Precision (Inter-assay %CV) Typically <15-20%Typically <15%
Lower Limit of Quantification (LLOQ) Often higher, may not be suitable for populations with low endogenous levels (e.g., pediatrics).[6]Lower LLOQs, enabling quantification in a wider range of patient populations.[6]
Concordance with Reference Method (ICC) Moderate to good (can be >0.90, but with significant bias).[4]High (>0.96).[4]

CLIA: Chemiluminescence Immunoassay, a type of immunoassay similar to ELISA. ICC: Intraclass Correlation Coefficient.

Table 3: Quantitative Performance Comparison for Cytokine (IL-6) Analysis

Performance CharacteristicELISAMultiplex Bead-Based Assay (Luminex)
Intra-assay Precision (%CV) 15.3%4.8%
Reported Concentration (pg/mL) 340.2 ± 460.511.8 ± 20.2
Coefficient of Variation between techniques (%) 126.9%-

Note: This data highlights significant variability between the two techniques for the same samples, underscoring the importance of consistent methodology within a study.

Experimental Protocols for Key Validation Parameters

The following are detailed methodologies for essential validation experiments.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Methodology:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the assay's quantitative range. This is done by spiking a known amount of a certified reference standard into the biological matrix.

  • Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Calculation: Accuracy is expressed as the percentage of the mean calculated concentration to the nominal (spiked) concentration: %Accuracy = (Mean Measured Concentration / Nominal Concentration) * 100

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Precision (Repeatability and Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements of the same sample.

Methodology:

  • Intra-Assay Precision (Repeatability):

    • Analyze a minimum of five replicates of each QC level (low, medium, high) in a single analytical run.

    • Calculate the coefficient of variation (%CV) for the measured concentrations at each level.

    • %CV = (Standard Deviation / Mean) * 100

  • Inter-Assay Precision (Intermediate Precision):

    • Analyze the same QC levels across multiple runs on different days with different analysts, if possible. A minimum of three runs over at least two days is recommended.

    • Calculate the overall %CV for each QC level across all runs.

  • Acceptance Criteria: The %CV should not exceed 15% (20% for LLOQ).

Selectivity and Specificity

Objective: To demonstrate that the assay can differentiate and quantify the analyte in the presence of other components in the sample.

Methodology:

  • Analysis of Blank Matrix: Analyze at least six different sources of the blank biological matrix to ensure no significant interference at the retention time or signal of the analyte.

  • Interference Testing:

    • Spike potentially interfering substances (e.g., structurally related molecules, metabolites, common medications) into low and high QC samples.

    • Analyze these samples and compare the results to QC samples without the interfering substances.

  • Acceptance Criteria: The response of a blank sample should be less than 20% of the LLOQ response. For interference testing, the accuracy should be within ±15% of the nominal value.

Stability

Objective: To evaluate the stability of the biomarker in the biological matrix under different storage and handling conditions.

Methodology:

  • Freeze-Thaw Stability:

    • Use low and high QC samples.

    • Subject the samples to a minimum of three freeze-thaw cycles (e.g., freeze at -80°C for 24 hours, then thaw at room temperature).

    • Analyze the samples and compare the concentrations to baseline (cycle 0) samples.

  • Short-Term (Bench-Top) Stability:

    • Keep low and high QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-6 hours).

    • Analyze the samples and compare to baseline.

  • Long-Term Stability:

    • Store low and high QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6, 12 months).

    • Analyze the samples at each time point and compare to baseline.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the baseline concentration.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in analytical method validation.

G Figure 1: General Workflow for Biomarker Assay Validation cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Pre-study Validation cluster_analysis Phase 3: In-study Analysis cluster_reporting Phase 4: Reporting Define Context of Use Define Context of Use Select Analytical Platform Select Analytical Platform Define Context of Use->Select Analytical Platform Method Development & Optimization Method Development & Optimization Select Analytical Platform->Method Development & Optimization Accuracy Accuracy Method Development & Optimization->Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Precision->Selectivity Sensitivity (LLOQ) Sensitivity (LLOQ) Selectivity->Sensitivity (LLOQ) Stability Stability Sensitivity (LLOQ)->Stability Reproducibility Reproducibility Stability->Reproducibility Sample Analysis with QCs Sample Analysis with QCs Reproducibility->Sample Analysis with QCs Incurred Sample Reanalysis Incurred Sample Reanalysis Sample Analysis with QCs->Incurred Sample Reanalysis Validation Report Validation Report Incurred Sample Reanalysis->Validation Report

Caption: Figure 1: General Workflow for Biomarker Assay Validation

G Figure 2: Fit-for-Purpose Validation Approach COU Context of Use Exploratory Exploratory Biomarker (e.g., Discovery) COU->Exploratory DecisionMaking Decision-Making Biomarker (e.g., Go/No-Go) COU->DecisionMaking PrimaryEndpoint Primary Endpoint (e.g., Pivotal Trial) COU->PrimaryEndpoint Qualified Qualified Assay (Key parameters assessed) Exploratory->Qualified Validated Fully Validated Assay (Comprehensive validation) DecisionMaking->Validated PrimaryEndpoint->Validated

Caption: Figure 2: Fit-for-Purpose Validation Approach

G Figure 3: Simplified PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT (Biomarker) PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Figure 3: Simplified PI3K/AKT/mTOR Signaling Pathway

Conclusion

The validation of analytical methods for biomarker quantification is a critical and multifaceted process. While both ELISA and LC-MS/MS are powerful techniques, their suitability depends on the specific context of use. LC-MS/MS generally offers superior specificity and sensitivity, making it the preferred method for many applications, especially where high accuracy is critical.[1] ELISA, on the other hand, provides a cost-effective and high-throughput solution for screening large numbers of samples. A thorough understanding of the principles of method validation and a "fit-for-purpose" mindset are essential for generating reliable biomarker data that can confidently guide drug development programs.

References

Comparative

A Comparative Guide to the Inter-laboratory Analysis of Phenyldodecane Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the separation and identification of phenyldodecane isomers. While a formal inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the separation and identification of phenyldodecane isomers. While a formal inter-laboratory study with standardized samples and methods was not identified in the public domain, this document synthesizes data and protocols from various scientific sources to offer a comprehensive comparison of available analytical techniques. The focus is on gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), which are the most prevalent methods for the analysis of these isomers.

Data Presentation: Comparison of Analytical Methods

The separation of phenyldodecane isomers is influenced by the choice of analytical column and instrument parameters. Non-polar capillary columns are generally preferred, with the elution order of isomers being dependent on the position of the phenyl group on the dodecane chain. Isomers with the phenyl group closer to the center of the alkyl chain tend to elute earlier. The following table summarizes various analytical conditions reported in the literature for the analysis of linear alkylbenzenes (LABs), including phenyldodecane.

ParameterMethod 1Method 2Method 3
Instrumentation Gas Chromatograph (GC) with Flame Ionization Detector (FID)Gas Chromatograph-Mass Spectrometer (GC-MS)High-Resolution Gas Chromatograph-Mass Spectrometer (HRGC-MS)
Analytical Column Agilent CP-Sil 8 CB (fused silica)VF-5ms (5% phenyl-methylpolysiloxane)HP-5/DB-5 (5% phenyl-methylpolysiloxane)
Column Dimensions 25 m x 0.22 mm ID, 0.12 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness15 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen at 130 kPaNitrogen at 2.5 mL/minHelium at 1.0 mL/min (ramped)
Injector Temperature 275 °C250 °C270 °C
Oven Temperature Program 120 °C to 150 °C at 2 °C/minIsothermal at 180 °C170 °C (0.5 min hold), ramp to 320 °C at 35 °C/min
Detector Temperature 275 °C275 °CMS Transfer Line: 280 °C
Expected Elution Order 6-phenyldodecane, 5-phenyldodecane, 4-phenyldodecane, 3-phenyldodecane, 2-phenyldodecaneBased on boiling points, central isomers elute first2-phenyl isomer elutes last[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of phenyldodecane isomers. Below are representative protocols synthesized from publicly available methods.

Protocol 1: High-Resolution Gas Chromatography (HRGC)

This protocol is adapted from a method for the analysis of a broad range of alkylbenzenes.

1. Sample Preparation:

  • Dissolve the phenyldodecane isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 10-100 µg/mL.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

2. GC-FID Analysis:

  • Instrument: Agilent 8890 GC system or equivalent with FID.

  • Column: Agilent CP-Sil 8 CB (25 m x 0.22 mm ID, 0.12 µm film thickness).

  • Carrier Gas: Hydrogen at a constant pressure of 130 kPa.

  • Injector: Split injection with a split ratio of 50:1. Injector temperature: 275 °C. Injection volume: 1 µL.

  • Oven Program: Start at 120 °C, ramp to 150 °C at 2 °C/min.

  • Detector: FID at 275 °C.

3. Data Analysis:

  • Identify peaks based on retention times compared to known standards.

  • Quantify isomers using peak areas and an internal or external standard calibration.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method suitable for the identification and quantification of phenyldodecane isomers.

1. Sample Preparation:

  • Prepare samples as described in Protocol 1. An internal standard (e.g., deuterated phenyldodecane) can be added for improved quantitative accuracy.

2. GC-MS Analysis:

  • Instrument: Agilent 7890/5977 GC-MSD or equivalent.

  • Column: VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless injection. Injector temperature: 280 °C. Injection volume: 1 µL.

  • Oven Program: Initial temperature of 140 °C, hold for 2 minutes, then ramp to 250 °C at 2 °C/min.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

3. Data Analysis:

  • Identify isomers by comparing their retention times and mass spectra to reference standards or spectral libraries. Common diagnostic ions for phenyldodecanes include m/z 91, 105, and the molecular ion at m/z 246.

  • Quantify using extracted ion chromatograms (EICs) for specific m/z values to improve selectivity and sensitivity.

Mandatory Visualization

The following diagrams illustrate the typical workflows and logical relationships in the analysis of phenyldodecane isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Cleanup Extraction->Cleanup Dilution Dilution & Internal Standard Addition Cleanup->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC PeakID Peak Identification (Retention Time & Mass Spectra) TIC->PeakID Quant Quantification PeakID->Quant Report Final Report Quant->Report

Figure 1. Experimental workflow for the GC-MS analysis of phenyldodecane isomers.

logical_relationships cluster_factors Influencing Factors cluster_performance Performance Outcome Col Column Chemistry (e.g., non-polar vs. polar) Res Resolution of Isomers Col->Res Selectivity Dim Column Dimensions (Length, ID, Film Thickness) Dim->Res Efficiency RT Retention Time Dim->RT Temp Oven Temperature Program (Isothermal vs. Gradient) Temp->Res Temp->RT Flow Carrier Gas Flow Rate Flow->Res Flow->RT Peak Peak Shape Res->Peak

Figure 2. Logical relationships influencing the chromatographic separation of isomers.

References

Validation

A Comparative Guide to Catalysts in Phenyldodecane Synthesis: Zeolitic vs. Non-Zeolitic Approaches

For researchers, scientists, and professionals in drug development, the synthesis of phenyldodecane and its derivatives is a critical step in the production of various organic compounds, including detergents and lubrican...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of phenyldodecane and its derivatives is a critical step in the production of various organic compounds, including detergents and lubricant additives. The choice of catalyst for the alkylation of benzene with 1-dodecene significantly influences reaction efficiency, product selectivity, and overall process sustainability. This guide provides an objective comparison of zeolitic and non-zeolitic catalysts, supported by experimental data, to aid in catalyst selection and process optimization.

The industrial synthesis of linear alkylbenzenes (LABs), such as phenyldodecane, has traditionally relied on homogeneous acid catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃). However, environmental concerns and operational hazards associated with these catalysts have driven the development of solid acid alternatives. Zeolites and various non-zeolitic materials have emerged as promising heterogeneous catalysts, offering advantages in terms of reusability, reduced corrosion, and simplified product separation.

Performance Comparison of Catalysts

The efficacy of a catalyst in phenyldodecane synthesis is primarily evaluated based on three key metrics: the conversion of 1-dodecene, the selectivity towards the desired linear alkylbenzene products, and particularly, the selectivity towards the 2-phenyldodecane isomer, which is favored for its superior biodegradability and detergent properties. The following tables summarize the performance of various zeolitic and non-zeolitic catalysts based on published experimental data.

Zeolitic Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acid sites, making them highly effective for shape-selective catalysis. Mordenite, USY, BEA, and FAU are among the zeolites investigated for this application.

Catalyst1-Dodecene Conversion (%)LAB Selectivity (%)2-Phenyldodecane Selectivity (%)Reaction ConditionsReference
Mordenite (steam pretreated)>959867T=140°C, P=20 bar, Benzene/1-dodecene=6[1][2]
Desilicated Mordenite (Si/Al=20)~98~9570T=140°C, P=20 bar, Benzene/1-dodecene=6, WHSV=4 h⁻¹[3]
USY (pretreated at 500°C)~100-22T=120°C, P=3.0 MPa, Benzene/1-dodecene=8, WHSV=4 h⁻¹[4]
BEAHigh-35T=140°C, P=20 bar, Benzene/1-dodecene=6, WHSV=4 h⁻¹[3]
FAULower than MOR and BEA-24T=140°C, P=20 bar, Benzene/1-dodecene=6, WHSV=4 h⁻¹[2][3]

Note: '-' indicates data not specified in the cited source. LAB stands for Linear Alkylbenzene. WHSV is Weight Hourly Space Velocity.

Non-Zeolitic Catalysts

Non-zeolitic catalysts encompass a broad range of materials, including clays, pillared clays, heteropolyacids supported on various materials, and sulfated metal oxides. These catalysts offer a diversity of acidic properties and pore structures.

Catalyst1-Dodecene Conversion (%)LAB Selectivity (%)2-Phenyldodecane Selectivity (%)Reaction ConditionsReference
20% DTP / K-10 ClayHighFavorable-Benzene/1-dodecene=10[5]
H₃PW₁₂O₄₀ / SBA-15~90100~40T=80°C, Atmospheric pressure[5]
Sulfated Zirconia12--T=150°C[5]

Note: '-' indicates data not specified in the cited source. DTP is dodecatungstophosphoric acid.

Experimental Protocols

The synthesis of phenyldodecane is typically carried out in either a batch or a fixed-bed reactor system. The following provides a generalized experimental protocol based on common practices reported in the literature.

Catalyst Characterization

Prior to their use in catalytic reactions, the solid acid catalysts are thoroughly characterized to understand their physicochemical properties, which are crucial for their performance. Common characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and study the nature of acid sites (Brønsted vs. Lewis).

  • Nitrogen Adsorption-Desorption: To determine the surface area, pore volume, and pore size distribution (BET and BJH methods).

  • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and the strength of the acid sites.[6]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the catalyst.

Alkylation Reaction in a Fixed-Bed Reactor

A continuous fixed-bed reactor is a common setup for evaluating catalyst performance and stability.

  • Catalyst Loading: A specific amount of the catalyst is packed into a stainless-steel reactor tube.

  • Pre-treatment: The catalyst is often pre-treated in-situ by heating it to a specific temperature (e.g., 400-500°C for USY zeolite) under a flow of an inert gas like nitrogen to remove any adsorbed moisture and activate the acid sites.[4]

  • Reaction: A pre-mixed feed of benzene and 1-dodecene, with a specific molar ratio (e.g., 6:1 to 10:1), is introduced into the reactor using a high-pressure pump. The reaction is carried out at a set temperature (e.g., 80-150°C) and pressure (e.g., atmospheric to 3.0 MPa). The flow rate of the reactants is controlled to achieve a desired weight hourly space velocity (WHSV).[3][4]

  • Product Analysis: The reaction products are collected at regular intervals and analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the conversion of 1-dodecene and the selectivity of the various phenyldodecane isomers.

Visualizing the Process

To better understand the reaction and experimental workflow, the following diagrams are provided.

ReactionPathway Benzene Benzene Intermediate Carbocation Intermediate Benzene->Intermediate Dodecene 1-Dodecene Catalyst Solid Acid Catalyst (Zeolite or Non-zeolite) Dodecene->Catalyst Catalyst->Intermediate Phenyldodecane Phenyldodecane (LABs) Intermediate->Phenyldodecane Byproducts Byproducts (e.g., Dialkylbenzenes, Dodecene Isomers) Intermediate->Byproducts

Caption: General reaction pathway for phenyldodecane synthesis.

ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Alkylation Reaction cluster_analysis Product Analysis Synthesis Catalyst Synthesis Calcination Calcination Synthesis->Calcination Characterization Characterization (XRD, FTIR, BET, TPD) Calcination->Characterization Reactor Fixed-Bed Reactor Loading Characterization->Reactor Pretreatment Catalyst Pre-treatment Reactor->Pretreatment Feed Reactant Feed (Benzene + 1-Dodecene) Pretreatment->Feed Reaction Reaction at Controlled T, P, WHSV Feed->Reaction Sampling Product Sampling Reaction->Sampling GC_Analysis Gas Chromatography (GC) Analysis Sampling->GC_Analysis Data Data Analysis (Conversion, Selectivity) GC_Analysis->Data

Caption: Experimental workflow for catalyst evaluation.

Conclusion

The choice between zeolitic and non-zeolitic catalysts for phenyldodecane synthesis depends on the desired product specifications and process economics. Zeolites, particularly mordenite, demonstrate high activity and exceptional selectivity towards the commercially valuable 2-phenyldodecane isomer, which can exceed 60%.[7] This is often attributed to the shape-selective nature of their microporous structure. Non-zeolitic catalysts, such as heteropolyacids supported on materials like K-10 clay or SBA-15, also show high conversion and selectivity for linear alkylbenzenes.[5] While sulfated zirconia has been explored, its performance in this specific application appears to be lower under the reported conditions.

For researchers and professionals in drug development and fine chemical synthesis where high purity and specific isomer selectivity are paramount, tailored zeolites like desilicated mordenite present a compelling option. However, the development of cost-effective and highly active non-zeolitic catalysts continues to be an active area of research, offering potential for more versatile and economically viable processes. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in catalyst selection and for the design of efficient phenyldodecane synthesis processes.

References

Comparative

A Comparative Guide to the Quantification of 5-Phenyldodecane: Accuracy and Precision

For researchers, scientists, and professionals in drug development and chemical analysis, the accurate and precise quantification of compounds is paramount. This guide provides a detailed comparison of analytical methodo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical analysis, the accurate and precise quantification of compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of 5-phenyldodecane, a substituted aromatic hydrocarbon. Due to a lack of extensive direct comparative studies for 5-phenyldodecane, this guide leverages experimental data and protocols from the analysis of structurally similar compounds, such as other alkylbenzenes and branched-chain alkanes, to provide a comprehensive overview of expected performance.

Methodology Overview

The quantification of 5-phenyldodecane can be effectively achieved using chromatographic techniques coupled with various detectors. The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with different detection methods.[1] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like 5-phenyldodecane.[2] HPLC offers an alternative for compounds that may not be suitable for GC analysis.[1]

Comparison of Analytical Methods

The choice of analytical method for the quantification of 5-phenyldodecane will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the expected performance of common analytical techniques based on data from similar compounds.

Parameter GC-MS (Gas Chromatography-Mass Spectrometry) HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)
Limit of Detection (LOD) 1 - 10 ppb[3]5 - 20 ppb[4]0.1 - 5 ppb[5]
Limit of Quantification (LOQ) 5 - 30 ppb[3]20 - 60 ppb[4]0.5 - 15 ppb[5]
Linearity (R²) > 0.99[2]> 0.99[4]> 0.99[5]
Accuracy (Recovery %) 90 - 110%[6]85 - 115%[4]95 - 105%[7]
Precision (RSD %) < 10%[3]< 15%[4]< 5%[5]

Experimental Protocols

A detailed methodology for the GC-MS analysis of a compound similar to 5-phenyldodecane, 5-butyl-hexadecane, is provided as a representative protocol.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Standard Solution Preparation: A stock solution of 1 mg/mL of the analyte (e.g., 5-phenyldodecane) is prepared in a suitable solvent like n-hexane.[2] A series of calibration standards are then prepared by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.[2]

  • Sample Solution Preparation: The sample containing the analyte is accurately weighed and dissolved in the solvent to a final concentration within the calibration range.[2] The solution is vortexed to ensure homogeneity and may be filtered if necessary.[2]

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of hydrocarbons (e.g., HP-5MS).[8]

  • Mass Spectrometer (MS): A mass selective detector capable of electron ionization (EI).[9]

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Data Analysis:

  • Quantification: A calibration curve is generated by plotting the peak area of the analyte against the concentration of the prepared standards.[2] The concentration of the analyte in the samples is determined using the linear regression equation from the calibration curve.[2]

Visualizing Analytical Concepts

To further clarify the principles discussed, the following diagrams illustrate the experimental workflow and the fundamental concepts of accuracy and precision.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection extraction Solvent Extraction sample_collection->extraction filtration Filtration extraction->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for 5-phenyldodecane quantification.

accuracy_precision cluster_accurate_precise Accurate & Precise cluster_precise_inaccurate Precise & Inaccurate cluster_accurate_imprecise Accurate & Imprecise cluster_inaccurate_imprecise Inaccurate & Imprecise ap1 ap2 ap3 ap4 ap5 pi1 pi2 pi3 pi4 pi5 ai1 ai2 ai3 ai4 ai5 ii1 ii2 ii3 ii4 ii5 target1 target2 target3 target4

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Techniques for 5-Phenyldodecane

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides an objective comparison of two primary analytical technique...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 5-phenyldodecane, a long-chain alkylbenzene. The selection of an appropriate analytical method is critical for ensuring data integrity in research and development, quality control, and safety assessments. This document outlines detailed experimental protocols and presents a comparative summary of performance data to aid in the selection of the most suitable technique for specific analytical needs.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of a sample mixture based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally labile compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. A detector, commonly a UV-Vis or Diode Array Detector (DAD), is used to identify and quantify the eluted compounds based on their light absorption characteristics.

Experimental Protocols

Detailed methodologies for the analysis of 5-phenyldodecane using GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of long-chain alkylbenzenes and can be adapted for specific laboratory instrumentation and requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from the U.S. Geological Survey's standard operating procedure for the analysis of long-chain alkylbenzenes in environmental samples.

  • Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 150 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve a precisely weighed amount of the 5-phenyldodecane sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration within the calibration range. An internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) should be added for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the analysis of alkylbenzenes and related aromatic compounds by reversed-phase HPLC.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm, which corresponds to the UV absorbance of the phenyl group.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the 5-phenyldodecane sample in the mobile phase to a final concentration within the calibration range. The sample solution should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative Performance

The following table summarizes the typical quantitative performance characteristics for the analysis of long-chain alkylbenzenes using GC-MS and HPLC. The values presented are based on published data for structurally similar compounds and serve as a guide for method selection. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL
Linearity (R²) > 0.995> 0.99
Linear Range 1 - 1000 ng/mL0.2 - 500 µg/mL
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 90 - 110%95 - 105%
Selectivity High (based on retention time and mass spectrum)Moderate (based on retention time and UV spectrum)
Analysis Time ~30 minutes~15 minutes

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analysis of 5-phenyldodecane using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 5-Phenyldodecane Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution InternalStandard Add Internal Standard Dissolution->InternalStandard Injection Inject into GC InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Volatility Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis m/z Ratio Detection Detection MassAnalysis->Detection Quantification Quantification Detection->Quantification

GC-MS Analytical Workflow for 5-Phenyldodecane.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 5-Phenyldodecane Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Polarity UV_Detection UV Detection (210 nm) Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

HPLC-UV Analytical Workflow for 5-Phenyldodecane.

Conclusion

Both GC-MS and HPLC are suitable techniques for the analysis of 5-phenyldodecane, with the choice of method depending on the specific requirements of the analysis.

GC-MS offers superior selectivity and lower detection limits, making it the preferred method for trace-level analysis and for complex matrices where unambiguous identification is critical. The detailed fragmentation pattern obtained from the mass spectrometer provides a high degree of confidence in the identification of the analyte.

HPLC-UV provides a simpler, faster, and often more cost-effective alternative for routine analysis and quality control when the sample matrix is relatively clean and lower sensitivity is acceptable. The shorter analysis time can be advantageous for high-throughput screening.

Ultimately, the decision to use GC-MS or HPLC for the analysis of 5-phenyldodecane should be based on a thorough evaluation of the analytical objectives, required sensitivity and selectivity, sample complexity, and available instrumentation. For regulatory submissions or in-depth research requiring unequivocal identification, GC-MS is the recommended technique. For routine quality control and process monitoring where speed and cost are important factors, HPLC-UV can be a highly effective tool.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Phenyldodecane: A Guide for Laboratory Professionals

Audience: Researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Phenyldodecane in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Phenyldodecane in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.

Immediate Safety and Hazard Assessment

Before handling 5-Phenyldodecane, it is crucial to understand its potential hazards. While some sources may not classify it as a hazardous substance, others identify it as a combustible liquid and an aspiration hazard. Therefore, a cautious approach is mandatory.

Key Hazards:

  • Combustibility: It is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.

  • Aspiration Hazard: If swallowed, it may enter the airways and cause lung damage.

  • Incompatibility: It is incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE): Always wear the following PPE when handling 5-Phenyldodecane:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A lab coat or other protective clothing.

Quantitative Data Summary

The following table summarizes key quantitative data for 5-Phenyldodecane.

PropertyValue
Molecular Formula C₁₈H₃₀
Molecular Weight 246.44 g/mol
Boiling Point 288 - 300 °C
Flash Point 124 °C
Vapor Pressure 0.1 hPa @ 50 °C
Specific Gravity 0.850 g/cm³

Spill Management Protocol

In the event of a 5-Phenyldodecane spill, follow these steps to ensure a safe and effective cleanup.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure adequate ventilation to dissipate any vapors.

  • Contain the Spill: Prevent the spread of the liquid by creating a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.

  • Absorb the Spill: Gently apply the absorbent material over the spill, starting from the outside and working inwards.

  • Collect Waste: Once the liquid is fully absorbed, carefully scoop the contaminated material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.

  • Dispose of Waste: All contaminated materials, including absorbents, gloves, and cleaning materials, must be disposed of as hazardous waste according to your institution's and local regulations. Do not dispose of with regular trash.

Disposal of Unused or Waste 5-Phenyldodecane

Proper disposal of unused or waste 5-Phenyldodecane is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Classification: Treat all 5-Phenyldodecane waste as hazardous waste. While some regulations may vary, this conservative approach ensures the highest level of safety and compliance. Aromatic hydrocarbons are often subject to specific disposal regulations.

  • Containerization:

    • Collect waste 5-Phenyldodecane in a designated, leak-proof, and clearly labeled container.

    • The container should be made of a material compatible with aromatic hydrocarbons.

    • The label should clearly state "Hazardous Waste" and "5-Phenyldodecane".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Important Considerations:

  • Do NOT dispose of 5-Phenyldodecane down the drain.

  • Do NOT mix 5-Phenyldodecane waste with other chemical waste streams unless specifically instructed to do so by your EHS office.

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of 5-Phenyldodecane.

5-Phenyldodecane Disposal Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_spill Spill Management cluster_waste Waste Handling cluster_end End start 5-Phenyldodecane for Disposal assess_spill Is it a spill? start->assess_spill contain_spill Contain Spill with Inert Absorbent assess_spill->contain_spill Yes waste_container Place in Labeled Hazardous Waste Container assess_spill->waste_container No (Unused/Waste Product) collect_waste Collect Contaminated Material contain_spill->collect_waste collect_waste->waste_container store_waste Store Safely waste_container->store_waste arrange_pickup Arrange for Professional Disposal store_waste->arrange_pickup end_process Disposal Complete arrange_pickup->end_process

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of 5-Phenyldodecane.

Handling

Personal protective equipment for handling 5-Phenyldodecane

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 5-Phenyldodecane. This document provides critical safety and logistical information for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 5-Phenyldodecane.

This document provides critical safety and logistical information for the proper management of 5-Phenyldodecane in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance. While 5-Phenyldodecane and its isomers are not classified as hazardous under current OSHA and CLP regulations, standard laboratory chemical handling precautions should be strictly followed.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 5-Phenyldodecane.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Chemical GogglesTo be used when there is a risk of splashing.
Hand Protection GlovesChemically resistant gloves (e.g., Nitrile, Neoprene). Glove suitability depends on the duration of contact.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.
Protective ClothingAs needed, based on the scale of the operation, to prevent skin contact.
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be necessary for large quantities or in case of a spill.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:
  • Ventilation: Always handle 5-Phenyldodecane in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors.

  • Avoid Contact: Prevent direct contact with skin and eyes by consistently wearing the recommended PPE.[1]

  • Grounding: For transfers of large quantities, ground containers to prevent static discharge.

  • Hygiene: Wash hands thoroughly with soap and water after handling.

Storage:
  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Incompatibilities: Store separately from strong oxidizing agents.[1]

Disposal Plan

The disposal of 5-Phenyldodecane and its waste must be conducted in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste containing 5-Phenyldodecane in a designated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix with incompatible waste streams.

  • Disposal Method: Engage a licensed professional waste disposal service to ensure proper disposal. While some related compounds in small quantities may be suitable for household waste, this is not recommended for a laboratory setting.[2]

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with 5-Phenyldodecane should be treated as chemical waste and disposed of accordingly.

Experimental Workflow: Safe Handling of 5-Phenyldodecane

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handling_transfer Transfer/Use Chemical prep_setup->handling_transfer handling_clean Clean Up Work Area handling_transfer->handling_clean disp_waste Collect Chemical Waste handling_clean->disp_waste disp_ppe Dispose of Contaminated PPE handling_clean->disp_ppe disp_contact Contact Waste Management disp_waste->disp_contact disp_ppe->disp_contact

Caption: Workflow for the safe handling and disposal of 5-Phenyldodecane.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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